3-Boc-aminomethylbenzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXXOHVNBRPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654105 | |
| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-52-3 | |
| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of 3-Boc-aminomethylbenzamidine
This guide provides a comprehensive technical overview of 3-Boc-aminomethylbenzamidine, a key building block in medicinal chemistry and drug discovery.[][][] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, properties, and, most critically, its synthetic pathways. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Benzamidine Derivatives
Benzamidine moieties are privileged structures in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymes such as serine proteases (e.g., thrombin) and other protein targets.[4] Their ability to mimic the guanidinium group of arginine allows them to participate in crucial hydrogen bonding interactions within enzyme active sites. The incorporation of a Boc-protected aminomethyl group at the 3-position of the benzamidine scaffold provides a versatile handle for further chemical elaboration, enabling the construction of complex molecules and diverse compound libraries for drug discovery programs.[4][5]
Molecular Structure and Properties
This compound, systematically named tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate, possesses a well-defined structure that dictates its chemical reactivity and utility.[6]
-
IUPAC Name: tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate[6]
-
Molecular Formula: C₁₃H₂₀N₄O₂
-
Molecular Weight: 278.33 g/mol
The structure features a central benzene ring substituted at the 1- and 3-positions. The 1-position holds the amidine group (-C(=NH)NH₂), a strong base that is typically protonated at physiological pH. The 3-position is functionalized with an aminomethyl group (-CH₂NH₂) which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, rendering the amine nucleophilicity inert under various reaction conditions while being readily removable under acidic conditions.[8][9][10][11]
| Property | Value/Description | Source |
| CAS Number | 886362-52-3 | [6][7] |
| Molecular Formula | C₁₃H₂₀N₄O₂ | |
| Molecular Weight | 278.33 g/mol | |
| IUPAC Name | tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | [6] |
| SMILES | N=C(N)c1cc(ccc1)CNC(=O)OC(C)(C)C | [6] |
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound involves disconnecting the molecule at key functional groups. The synthesis strategy hinges on two primary transformations: the formation of the amidine and the protection of the amine.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals a practical forward synthesis starting from a commercially available precursor like 3-cyanobenzylamine.[12] The core strategy is as follows:
-
Protection: Selectively protect the primary amine of 3-cyanobenzylamine with a Boc group. This step is critical to prevent the amine from interfering with the subsequent nitrile conversion.
-
Amidine Formation: Convert the cyano (nitrile) group into the target amidine functionality. Several methods exist, with the Pinner reaction being a classic and reliable choice.[13][14][15][16]
Detailed Synthesis Protocols
Step 1: Boc Protection of 3-Cyanobenzylamine
The protection of the aminomethyl group is the inaugural step. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation.[11][17]
Reaction: 3-Cyanobenzylamine + (Boc)₂O → tert-Butyl N-[(3-cyanophenyl)methyl]carbamate
Rationale for Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is an excellent electrophile for the nucleophilic amine. The reaction is clean, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[9][11]
-
Base: A mild base like triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[11]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they effectively dissolve the reactants without participating in the reaction.[11]
Experimental Protocol:
-
Dissolve 3-cyanobenzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl N-[(3-cyanophenyl)methyl]carbamate, can be purified by column chromatography on silica gel if necessary.
Step 2: Conversion of Nitrile to Amidine via the Pinner Reaction
The Pinner reaction is a robust and widely used method for converting nitriles into amidines.[13][14][15][16][18] It proceeds in two distinct stages: first, the formation of an imidate salt (Pinner salt) via acid-catalyzed addition of an alcohol to the nitrile, followed by treatment with ammonia to form the amidine.[13][14][16]
Reaction:
-
tert-Butyl N-[(3-cyanophenyl)methyl]carbamate + EtOH + HCl(g) → Ethyl N'-[(3-Boc-aminomethyl)phenyl]carbonimidate hydrochloride (Pinner Salt)
-
Pinner Salt + NH₃ → this compound
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate salt to form an ester, a common side reaction.[15][18]
-
Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[18]
-
Alcohol: Anhydrous ethanol is commonly used as both the reactant and solvent. It serves as the nucleophile that adds to the activated nitrile.
-
Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction and to prevent the degradation of the thermodynamically unstable imidate salt.[15]
-
Ammonia Source: The final conversion to the amidine is achieved by treating the Pinner salt with a source of ammonia, such as a saturated solution of ammonia in an alcohol or liquid ammonia.[16][19]
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocol:
-
Dissolve tert-butyl N-[(3-cyanophenyl)methyl]carbamate (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The formation of a precipitate (the Pinner salt) is typically observed.
-
Seal the reaction vessel and allow it to stand at 0-4 °C for 12-24 hours.
-
Filter the precipitated Pinner salt under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it for 1-2 hours, or add a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure. The residue contains the desired product and ammonium chloride.
-
Purify the crude product by dissolving it in a suitable solvent and filtering off the insoluble ammonium chloride, followed by recrystallization or column chromatography to yield pure this compound.
Alternative Synthetic Routes
While the Pinner reaction is a mainstay, other methods for converting nitriles to amidines exist and may be advantageous depending on substrate compatibility. One notable alternative proceeds through an amidoxime intermediate.[4][5]
-
Amidoxime Formation: The nitrile is treated with hydroxylamine to form an amidoxime.
-
Reduction: The N-O bond of the amidoxime is then reduced, typically via catalytic hydrogenation, to yield the amidine.[4]
This route can be beneficial for substrates that are sensitive to the strongly acidic conditions of the Pinner reaction.[4] For example, if other acid-labile protecting groups were present in the molecule, the amidoxime route might provide a higher overall yield.[4]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The strategic protection of the aminomethyl group followed by the conversion of the nitrile to an amidine, most commonly via the Pinner reaction, provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the rationale behind the choice of reagents and reaction conditions is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important building block in the pursuit of novel therapeutics.
References
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SynArchive. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
-
ACS Publications. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters. [Link]
-
Chemistry LibreTexts. Conversion of nitriles to amides. [Link]
- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. US6392083B2 - Process for producing salts of cyanobenzylamines.
-
Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) -. [Link]
- Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
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Introduction: The Critical Role of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of 3-Boc-aminomethylbenzamidine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of this compound. Given the absence of extensive published solubility data for this specific molecule, this document focuses on the foundational principles, influencing factors, and detailed experimental protocols necessary to characterize its solubility profile effectively.
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, a derivative of benzamidine, which is a known protease inhibitor scaffold, understanding its solubility is paramount. Poor aqueous solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and lead to unreliable results in in-vitro assays.[1][2] A comprehensive understanding of a compound's solubility in various solvents is therefore a critical early-stage gatekeeper in the drug discovery and development pipeline.[3]
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.
Physicochemical Profile of this compound
While specific experimental data for this compound is scarce, we can infer its likely behavior based on its structural components.
-
Structure: The molecule comprises a benzamidine core, a flexible aminomethyl linker, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group.
-
Ionization: The benzamidine group is strongly basic, with a pKa typically around 11-12. This means it will be protonated and positively charged at physiological pH. The Boc-protected amine is non-basic.
-
Lipophilicity: The presence of the benzene ring and the Boc group contributes to its lipophilicity, which will influence its solubility in organic solvents.
-
Hydrogen Bonding: The amidine group and the carbamate linkage of the Boc group can act as hydrogen bond donors and acceptors, respectively, influencing interactions with protic solvents.
The interplay of these features suggests a complex solubility profile, with pH being a critical determinant of its aqueous solubility.
Understanding Thermodynamic vs. Kinetic Solubility
When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and undissolved solid are in equilibrium.[2][5] This measurement is vital for formulation development and understanding the compound's intrinsic properties.[5] The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][7]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][8] It is often used in high-throughput screening (HTS) settings to quickly flag potential solubility issues.[1][3] Kinetic solubility values are often higher than thermodynamic solubility because the initial supersaturated solution may take time to precipitate.
For a comprehensive understanding, both types of solubility should be assessed.
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
This protocol outlines the definitive method for measuring thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess of solid this compound to several vials. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare serial dilutions of the clear filtrate and determine the concentration of this compound using a pre-validated analytical method, such as HPLC-UV.[2][4] A standard calibration curve must be prepared using known concentrations of the compound.
Kinetic Solubility Determination
This protocol is suitable for a higher-throughput assessment of solubility.
Objective: To determine the kinetic solubility of this compound from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate shaker
-
Nephelometer or a plate reader capable of UV-Vis measurements
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]
-
Plate Setup: Dispense small volumes of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.[4]
-
Incubation: Mix the plate on a shaker for 1-2 hours at room temperature.[1]
-
Analysis: Determine the solubility by either:
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table.
Table 1: Illustrative Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Molar Solubility (µM) |
| Deionized Water | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 5.0) | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 9.0) | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Methanol | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Thermodynamic | Experimental Value | Calculated Value |
| DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |
Interpretation of Results:
-
pH-Dependent Solubility: Due to the strongly basic benzamidine moiety, the aqueous solubility of this compound is expected to be significantly higher at acidic pH values where the molecule is protonated and exists as a more soluble salt form.
-
Organic Solvents: The compound is likely to exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO due to the presence of hydrogen bonding groups and the overall polarity of the molecule. Solubility in less polar solvents like acetonitrile may be lower.
-
Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. A large difference between these two values can indicate that the compound is prone to forming supersaturated solutions that may precipitate over time, a critical consideration for formulation stability.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development process. The resulting solubility profile will be instrumental in guiding formulation strategies, designing relevant in-vitro and in-vivo experiments, and ultimately, understanding the therapeutic potential of this promising molecule. Future work should focus on expanding the range of solvents and temperatures tested and investigating the impact of different salt forms on aqueous solubility.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
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- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to Sourcing 3-Boc-aminomethylbenzamidine for Pharmaceutical Research and Development
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sourcing landscape for 3-Boc-aminomethylbenzamidine. This key chemical intermediate, with its defining benzamidine moiety and Boc-protected aminomethyl group, is a critical building block in the synthesis of targeted therapeutics, most notably serine protease inhibitors. This document offers a technical analysis of supplier options, quality control considerations, and the strategic importance of this compound in medicinal chemistry.
The Strategic Importance of this compound in Drug Discovery
This compound, with CAS number 886362-52-3, is a bifunctional molecule of significant interest in the design of enzyme inhibitors. The benzamidine group is a well-established pharmacophore that acts as a potent mimic of arginine, enabling it to bind competitively to the active sites of serine proteases such as thrombin and trypsin. The Boc-protected aminomethyl group provides a stable, yet readily deprotectable handle for synthetic elaboration, allowing for its incorporation into larger, more complex drug candidates. This strategic combination makes it an invaluable starting material for the development of novel anticoagulants, anti-inflammatory agents, and other targeted therapies.
The tert-butyloxycarbonyl (Boc) protecting group is crucial for multi-step syntheses. It masks the reactivity of the primary amine, preventing unwanted side reactions while other parts of the molecule are being modified. Its facile removal under acidic conditions, without affecting other sensitive functional groups, is a key advantage in complex synthetic routes.
Commercial Availability and Supplier Analysis
Identifying a reliable source for high-quality this compound is a critical first step in any research or development program. The following table summarizes known commercial suppliers. It is imperative for researchers to conduct their own due diligence as supplier offerings, purity, and documentation can change.
| Supplier | Stated Purity | Available Quantities | Notes |
| Fluorochem | ≥ 97.0% | 1g, 5g | A well-established supplier with a direct product listing and detailed online specifications.[1] |
| SynHet | >95% | Synthesis on demand | Offers custom synthesis and provides a range of analytical services upon request, including HPLC, GCMS, and NMR.[2] |
| Arctom | Not specified | Flexible sizes | Lists the compound by CAS number and indicates that reagent sizes are in stock.[3] |
| GLR Innovations | ≥ 95% | Inquire for bulk | A worldwide supplier of specialty and research chemicals, listing the compound in their catalog.[4] |
| Shaanxi Dideu Medichem Co. Ltd. | Not specified | Inquire for bulk | A manufacturer of pharmaceutical intermediates, listed as a supplier in chemical directories.[5][6][7][8] |
| Beijing Xinhengyan Technology Co., Ltd. | ≥ 95% | 1g, 5g, 25g | A China-based supplier with an online product page listing various quantities.[9] |
For larger-scale or GMP (Good Manufacturing Practice) requirements, many of these suppliers, as well as specialized contract manufacturing organizations (CMOs), offer custom synthesis services. When engaging in custom synthesis, a clear technology transfer package and well-defined quality agreements are essential.
Quality Control: A Self-Validating System for Procurement
The procurement of a chemical intermediate like this compound should be treated as an extension of the scientific process. The trustworthiness of your research data is directly linked to the quality of your starting materials. Therefore, a robust, self-validating system for quality control is not just recommended, it is essential.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document for each batch of material. It should be requested from the supplier and meticulously reviewed. A comprehensive CoA will include:
-
Identity Confirmation: Confirmation of the chemical structure, typically through Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided, showing the main peak and any impurities.
-
Physical Properties: Appearance, melting point, and solubility.
-
Date of Analysis and Batch Number: For traceability and shelf-life considerations.
While some suppliers provide typical spectral data online, it is crucial to obtain the batch-specific CoA for the material you are purchasing.
Independent Verification
For critical applications, especially in later-stage drug development, independent analytical verification of the supplied material is a prudent step. This typically involves repeating key tests from the CoA, such as HPLC and ¹H NMR, to confirm the identity and purity.
Experimental Protocol: HPLC Purity Assessment
This protocol is a general example for the analysis of a Boc-protected amine and should be optimized for this compound.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start at a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 210 nm or 254 nm).[10]
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Experimental Protocol: ¹H NMR Identity Confirmation
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals would include:
-
Singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Signals for the aminomethyl protons.
-
Aromatic protons in the region of 7-8 ppm.
-
Broad signals for the benzamidine and carbamate NH protons.
-
The following diagram illustrates a logical workflow for sourcing and qualifying this critical reagent.
Caption: General synthetic pathway utilizing this compound.
Conclusion
This compound is a high-value chemical intermediate for any research group focused on the design and synthesis of serine protease inhibitors. While several commercial sources exist, the onus is on the researcher to implement a rigorous quality control process to ensure the integrity of their work. By carefully selecting suppliers, demanding comprehensive analytical documentation, and, where necessary, performing independent verification, scientists can confidently incorporate this versatile building block into their drug discovery programs, accelerating the path towards novel therapeutics.
References
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GLR Innovations. (n.d.). Home. Retrieved January 20, 2026, from [Link]
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purity and quality specifications for 3-Boc-aminomethylbenzamidine
An In-depth Technical Guide to the Purity and Quality Specifications for 3-Boc-aminomethylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound serves as a critical building block in the synthesis of various pharmaceutical agents, particularly serine protease inhibitors. As with any active pharmaceutical ingredient (API) intermediate, its purity and quality are paramount to ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive framework for the characterization, analysis, and quality control of this compound. We will delve into the scientific rationale behind analytical method selection, explore the likely impurity profile based on synthetic routes, and propose a robust set of specifications for its release and stability testing. This document is designed to empower researchers and drug development professionals with the technical insights necessary to establish a self-validating system of quality control for this key intermediate.
Structural Elucidation and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the foundation of any quality control strategy.
Chemical Structure:
The structure of this compound incorporates a benzamidine moiety, a common pharmacophore for interacting with serine proteases, and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthesis and allows for selective deprotection in subsequent steps.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method / Comment |
| Molecular Formula | C13H19N3O2 | |
| Molecular Weight | 249.31 g/mol | |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | Based on typical properties of similar Boc-protected compounds. |
| Melting Point | Not established. | Expected to be a solid at room temperature. For a similar compound, 3-(Boc-aminomethyl)piperidine, a melting point of 60-70 °C is reported.[1] |
Synthesis and Potential Impurity Profile
The quality of this compound is intrinsically linked to its synthetic route. While multiple pathways are possible, a common approach involves the protection of a precursor amine. Understanding this process is key to anticipating and controlling impurities.
A plausible synthetic route starts with 3-aminomethylbenzamidine, which is then protected with di-tert-butyl dicarbonate (Boc)2O under basic conditions.
Caption: Synthetic workflow and potential impurity introduction points.
Process-Related Impurities
These impurities originate from the manufacturing process and must be carefully controlled.[]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3-aminomethylbenzamidine in the final product.
-
Byproducts:
-
Di-Boc Species: The benzamidine group also contains nitrogen atoms that could potentially react with (Boc)2O, leading to a di-protected species. While less likely under controlled conditions, its formation is possible.
-
Intermediates: If the synthesis involves other protecting groups (e.g., a benzyl group on a precursor), incomplete removal can result in persistent impurities.[3]
-
-
Reagents and Solvents: Residual solvents, catalysts, and bases used during the reaction and workup must be monitored and controlled.
Degradation Products
These impurities form during storage or handling.
-
De-Boc Impurity (3-Aminomethylbenzamidine): The Boc protecting group is notoriously sensitive to acidic conditions.[3] Exposure to acid, even trace amounts, can cleave the Boc group, regenerating the starting material. This is the most likely degradation pathway.
Analytical Methods for Quality Control
A multi-faceted analytical approach is required to ensure the identity, purity, and quality of this compound. Quality control should be performed at various stages of production.[4]
Table 2: Summary of Analytical Quality Control Tests
| Test | Purpose | Proposed Method |
| Identity | Confirm the chemical structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
| Purity & Impurities | Quantify the main component and all impurities | HPLC-UV |
| Residual Solvents | Quantify residual manufacturing solvents | Headspace GC-FID |
| Water Content | Measure water content | Karl Fischer Titration |
| Appearance | Confirm physical form and color | Visual Inspection |
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the cornerstone for purity assessment, capable of separating the main compound from closely related impurities.[5] A stability-indicating method is one that can also separate the compound from its degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This proposed method is based on standard practices for analyzing Boc-protected amines and is designed to be a starting point for validation.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (The benzamidine moiety should provide sufficient UV absorbance).
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or a methanol/water mixture to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: Provides excellent hydrophobic retention for separating organic molecules of varying polarity.
-
TFA: Acts as an ion-pairing agent to improve peak shape for the basic amine and benzamidine functionalities and maintains a low pH to ensure reproducibility.
-
Gradient Elution: Necessary to elute both polar impurities (like the de-Boc product) and potentially more non-polar impurities (like di-Boc species) within a reasonable runtime.
-
UV Detection at 220 nm: Offers good sensitivity for the aromatic ring in the molecule.
Caption: HPLC analytical workflow for purity determination.
Spectroscopic Identification
-
¹H NMR Spectroscopy: Provides definitive structural confirmation. The spectrum should show characteristic peaks for the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm), the aromatic protons, the methylene bridge, and the amine protons.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 250.3.
-
FT-IR Spectroscopy: Will show characteristic absorptions for N-H stretching, C=O stretching of the carbamate, and aromatic C-H bonds.
Proposed Quality Specifications
The following table outlines a proposed set of specifications for the release of this compound for use in drug development. Limits should be justified and finalized based on process capability and the requirements of the subsequent synthetic steps.
Table 3: Proposed Release Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity by ¹H NMR | Conforms to reference spectrum | ¹H NMR |
| Identity by MS | [M+H]⁺ = 250.3 ± 0.5 amu | LC-MS |
| Purity by HPLC | ≥ 98.0% (Area %) | HPLC-UV |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% w/w | Karl Fischer |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Stability and Storage
Stability studies are essential to define the retest period and appropriate storage conditions.
Stability Study Protocol:
Following ICH Q1A(R2) guidelines, stability studies should be conducted on at least three primary batches.[5]
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[8]
The stability-indicating HPLC method described in Section 3.1 should be used to monitor for any increase in impurities or degradation products.
Recommended Storage:
Based on the chemical nature of the Boc group, the material should be stored in well-sealed containers, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C) to minimize potential degradation.
Conclusion
Establishing a robust quality control strategy for this compound is a critical, non-negotiable step in the drug development pipeline. By understanding its synthesis, potential impurities, and degradation pathways, and by implementing a suite of validated analytical methods, researchers can ensure the consistency, quality, and reliability of this vital intermediate. The framework presented in this guide, which combines predictive impurity profiling with specific, state-of-the-art analytical protocols, provides a comprehensive system for assuring the quality of this compound from laboratory-scale synthesis to commercial production.
References
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European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023-07-13). [Link]
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Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Boc-aminomethylbenzamidine for Cell-Based Investigations of Serine Protease Activity
Introduction: The Critical Role of Serine Proteases and the Utility of 3-Boc-aminomethylbenzamidine
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes. These enzymes, characterized by a serine residue in their active site, are not merely degradative agents but sophisticated signaling molecules that regulate cellular behavior.[1] They achieve this by cleaving specific substrates, including other proteases, growth factors, and a unique class of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[1][2][3] Dysregulated serine protease activity is a hallmark of numerous diseases, including cancer, where they facilitate tumor progression and metastasis, and inflammatory disorders.[4][5]
3-tert-butoxycarbonyl-aminomethylbenzamidine (this compound) is a potent, synthetic, and competitive inhibitor of trypsin-like serine proteases. Its benzamidine core mimics the basic amino acid residues (arginine, lysine) recognized by the S1 pocket of these enzymes, while the Boc-protecting group enhances its specificity and cell permeability, making it an invaluable tool for cell-based assays. Understanding its application allows researchers to dissect the contribution of specific serine proteases to complex cellular phenotypes like migration, invasion, and signaling.
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in cell-based assays, grounded in the principles of protease biochemistry and cellular signaling.
Mechanism of Action: Competitive Inhibition and Target Engagement
This compound functions as a reversible, competitive inhibitor. The positively charged benzamidine moiety is drawn to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction effectively blocks the active site, preventing the binding and cleavage of natural substrates. The "Boc" (tert-butoxycarbonyl) group is a bulky, lipophilic group that influences the compound's selectivity and membrane permeability, a critical feature for its efficacy in live-cell experiments.
The primary targets of this compound are trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. This family includes well-studied enzymes implicated in cancer progression such as matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[5] These proteases are often membrane-bound and play a pivotal role in activating signaling pathways that promote cell motility and invasion.[4][5]
Core Application: Inhibition of Cancer Cell Invasion
A primary application for this compound is in studying cancer cell invasion, a process heavily reliant on the degradation of the extracellular matrix (ECM) by proteases.[6][7] The Transwell invasion assay, or Boyden chamber assay, is the gold standard for this purpose.[7] In this assay, cells must degrade a layer of reconstituted basement membrane (e.g., Matrigel®) to migrate towards a chemoattractant.[7][8] By inhibiting serine proteases, this compound can significantly reduce this invasive capacity.
Experimental Workflow: Transwell Invasion Assay
Detailed Protocol: Transwell Invasion Assay
This protocol is optimized for a 24-well plate format with 8.0 µm pore size inserts. Optimization is recommended for different cell types and experimental conditions.[8]
Materials:
-
24-well Transwell inserts (8.0 µm pore size) and companion plates
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (prepare a concentrated stock in DMSO)
-
Cells of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
-
Cotton swabs
Procedure:
-
Preparation of Inserts (Day 1):
-
Thaw Matrigel® on ice overnight at 4°C.
-
Dilute Matrigel® with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all reagents and pipette tips cold to prevent premature gelling.
-
Carefully add 100 µL of the diluted Matrigel® solution to the center of each Transwell insert.[8] Ensure the entire membrane is covered.
-
Incubate the plate at 37°C for at least 2 hours (or overnight) to allow the Matrigel® to solidify.[8]
-
-
Cell Preparation (Day 1):
-
Assay Setup (Day 2):
-
Carefully remove any remaining medium from the rehydrated Matrigel® layer without disturbing it.
-
Harvest the starved cells using trypsin-EDTA. Neutralize trypsin with complete medium, then centrifuge and wash the cells once with serum-free medium.
-
Resuspend the cell pellet in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare the experimental cell suspensions. For each condition (e.g., vehicle control, different concentrations of inhibitor), aliquot cells and add the appropriate amount of this compound or DMSO vehicle. A typical starting concentration range for this inhibitor is 10-100 µM.
-
Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[8]
-
Carefully add 500 µL of the cell suspension (containing vehicle or inhibitor) to the upper chamber of each Transwell insert.[9] Avoid introducing air bubbles.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time must be optimized for your specific cell line.
-
-
Fixation, Staining, and Analysis (Day 3):
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab moistened with medium, gently remove the non-invading cells and the Matrigel® layer from the top surface of the membrane.[8] This is a crucial step to avoid overestimating invasion.
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.
-
Image the bottom of the membrane using a light microscope. Count the number of stained, invaded cells in several representative fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition and normalize to the vehicle control.
-
Advanced Application: Probing Protease-Activated Receptor (PAR) Signaling
Serine proteases are key activators of PARs, a family of receptors that trigger signaling cascades involved in inflammation, pain, and cell proliferation.[1][2][10] For example, trypsin-like proteases cleave the N-terminus of PAR2, exposing a "tethered ligand" that activates the receptor and downstream signaling, often involving G-protein coupling and increases in intracellular calcium ([Ca2+]i).[3][4] this compound can be used to determine if a cellular response to a stimulus is mediated by the activation of endogenous serine proteases that, in turn, activate PARs.[10]
Signaling Pathway: PAR2 Activation
Data Interpretation and Best Practices
-
Dose-Response: Always perform a dose-response curve for this compound (e.g., 1 µM to 200 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay.
-
Cytotoxicity Control: It is imperative to assess the cytotoxicity of this compound at the concentrations used. A reduction in invaded cells could be due to cell death rather than inhibition of invasion. Use a standard cell viability assay (e.g., MTT, PrestoBlue™) in parallel with your functional assay. Although some related compounds like 3-aminobenzamide have been studied extensively for their effects on cell death pathways, the specific cytotoxicity profile of this compound should be empirically determined for your system.[11][12]
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control (cells treated with the same final concentration of DMSO) must be included in all experiments.
-
Positive Control: When possible, use a known broad-spectrum protease inhibitor (e.g., Pefabloc SC) or a specific siRNA targeting a suspected protease to validate your findings.[13]
Inhibitory Profile of Related Compounds
While specific IC50 values for this compound are often determined empirically in cell-based assays, data from related benzamidine and peptidomimetic inhibitors highlight the potency against key serine proteases involved in cancer.
| Inhibitor Class | Target Protease | Typical IC50 Range (nM) | Reference Context |
| Peptidomimetic | Matriptase | 1 - 50 nM | [5] |
| Peptidomimetic | Hepsin | 10 - 200 nM | [5] |
| Peptidomimetic | HGFA | 50 - 500 nM | [5] |
| Benzamidine-based | Thrombin | 10 - 100 nM | [14] |
| Mesilate Salts | TMPRSS2 | 100 - 1000 nM | [15] |
This table provides context from related serine protease inhibitors to guide experimental design. Actual IC50 values for this compound must be determined experimentally.
Conclusion
This compound is a powerful and versatile chemical probe for elucidating the roles of trypsin-like serine proteases in cellular functions. Its utility in cell-based assays, particularly for studying cancer cell invasion and PAR-mediated signaling, allows researchers to dissect complex biological processes with precision. By following robust, well-controlled protocols and carefully considering potential confounding factors such as cytotoxicity, investigators can generate reliable and insightful data, advancing our understanding of protease biology in health and disease.
References
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Russell, F. A., et al. (2013). Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants. British Journal of Pharmacology. Available at: [Link]
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Lieu, T., & Bunnett, N. W. (2014). Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain. TRP Channels as Therapeutic Targets. Available at: [Link]
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Batra, H., et al. (2012). Membrane-Anchored Serine Proteases and Protease-Activated Receptor-2–Mediated Signaling: Co-Conspirators in Cancer Progression. Journal of Signal Transduction. Available at: [Link]
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Madhusudanan, S., et al. (2024). Serine proteases and protease-activated receptors signaling in the kidney. American Journal of Physiology-Renal Physiology. Available at: [Link]
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Cottrell, G. S., et al. (2002). Classical mechanism of PAR activation and their structural features. Journal of Biological Chemistry. Available at: [Link]
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Kramer, N., et al. (2013). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods in Molecular Biology. Available at: [Link]
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Corning Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. Corning. Available at: [Link]
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Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Yan Yin Technology. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]
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Middleton, M. R., et al. (2000). 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. British Journal of Cancer. Available at: [Link]
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Malorni, W., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Biochemical and Biophysical Research Communications. Available at: [Link]
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Lee, S., & Trinh, T. (2022). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Applied Sciences. Available at: [Link]
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Desai, U. R., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Fukunishi, Y., & Nakamura, H. (2005). Discovery of a novel serine protease inhibitor utilizing a structure-based and experimental selection of fragments technique. Journal of Medicinal Chemistry. Available at: [Link]
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Tsiotas, G., et al. (2022). The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. Expert Opinion on Drug Discovery. Available at: [Link]
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Muri, E. M. F., et al. (2004). N- t-Boc-amino acid esters of isomannide. Potential inhibitors of serine proteases. Amino Acids. Available at: [Link]
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Balamurugan, A. N., et al. (2003). Evaluation of Pefabloc as a serine protease inhibitor during human-islet isolation. Transplantation Proceedings. Available at: [Link]
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Application Notes and Protocols for Developing a 3-Boc-aminomethylbenzamidine-Based Inhibitor Screen
Introduction: Targeting Serine Proteases with Benzamidine-Based Scaffolds
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1][2] Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can selectively modulate the activity of specific serine proteases is a cornerstone of modern drug discovery.
Benzamidine and its derivatives have long been recognized as effective reversible, competitive inhibitors of trypsin-like serine proteases.[5][6][7] The positively charged amidinium group of the benzamidine core mimics the side chain of arginine and lysine residues, allowing it to bind to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.[6] This structural mimicry forms the basis of their inhibitory action.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and execute a robust inhibitor screen using a 3-Boc-aminomethylbenzamidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent offers a versatile chemical handle for the synthesis of a library of diverse compounds, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. We will delve into the principles of assay design, provide detailed, field-proven protocols for assay development and high-throughput screening, and offer guidance on data analysis and troubleshooting.
Assay Principle: A Fluorescence-Based Competitive Inhibition Screen
The inhibitor screen is designed as a competitive enzymatic assay that measures the ability of test compounds to compete with a fluorogenic substrate for the active site of a target serine protease. In this format, the enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence intensity. The presence of an effective inhibitor will block the active site, preventing substrate cleavage and thus reducing the fluorescent signal.[8][9]
Mechanism of Competitive Inhibition
This compound and its derivatives are expected to act as competitive inhibitors. This means they bind reversibly to the enzyme's active site, the same site the natural substrate binds to.[10] An inhibitor binding to the active site prevents the substrate from binding, thus halting the catalytic reaction.[10][11]
Caption: Competitive inhibition of a serine protease.
Experimental Workflow
The screening process follows a logical progression from assay development to hit confirmation. This workflow is designed to be efficient and scalable for high-throughput screening (HTS).[12][13]
Caption: High-throughput screening workflow.
Materials and Reagents
Successful implementation of this inhibitor screen requires the following materials and reagents.
| Category | Item | Recommended Specifications |
| Instrumentation | Microplate Reader | Capable of fluorescence intensity detection, with appropriate filters for the chosen fluorophore. |
| Liquid Handling System | Automated or semi-automated for high-throughput screening. | |
| Plate Centrifuge | For spinning down microplates. | |
| Enzymes & Substrates | Target Serine Protease | Purified, with known activity. |
| Fluorogenic Substrate | Specific for the target protease (e.g., Boc-Gln-Ala-Arg-MCA for matriptase).[4] | |
| Inhibitors & Compounds | This compound | As a positive control and scaffold for library synthesis. |
| Compound Library | A diverse set of derivatives based on the this compound scaffold. | |
| Known Inhibitor | A well-characterized inhibitor for the target protease (positive control). | |
| Reagents & Consumables | Assay Buffer | e.g., Tris-HCl or HEPES at physiological pH, with any necessary co-factors or salts. |
| DMSO (Dimethyl Sulfoxide) | Anhydrous, for dissolving compounds. | |
| Microplates | 96- or 384-well, black, flat-bottom for fluorescence assays. | |
| Reagent Reservoirs | For use with liquid handling systems. | |
| Pipette Tips | Sterile, filtered. |
Detailed Protocols
Protocol 1: Assay Development and Optimization
Before initiating a large-scale screen, it is crucial to optimize the assay conditions to ensure robust and reproducible results.[14]
1.1. Determination of Optimal Enzyme Concentration:
-
Prepare a serial dilution of the serine protease in assay buffer.
-
Add a fixed, saturating concentration of the fluorogenic substrate to each well of a microplate.
-
Add the different enzyme concentrations to the wells to initiate the reaction.
-
Monitor the fluorescence intensity over time (kinetic read).
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.
-
Select an enzyme concentration that gives a robust signal within the linear range of the curve and is cost-effective for a large screen.
1.2. Determination of Substrate Km:
-
Prepare a serial dilution of the fluorogenic substrate in assay buffer.
-
Add a fixed, optimal concentration of the enzyme (determined in step 1.1) to each well.
-
Monitor the fluorescence intensity over time.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity). For competitive inhibitor screens, a substrate concentration at or below the Km is often used to increase sensitivity to inhibitors.[15]
1.3. Assay Quality Assessment (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[16][17][18]
-
Prepare two sets of control wells:
-
Positive Control (Maximum Inhibition): Enzyme + Substrate + a known, potent inhibitor at a concentration that gives maximum inhibition.
-
Negative Control (No Inhibition): Enzyme + Substrate + DMSO (vehicle).
-
-
Run at least 16 replicates of each control.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Not suitable for HTS |
An assay with a Z'-factor greater than 0.5 is considered robust for high-throughput screening.[19][20]
Protocol 2: Primary Inhibitor Screen
This protocol is for a single-concentration screen of a compound library.
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This will result in a final assay concentration of, for example, 10 µM.
-
Include wells for positive and negative controls on each plate.
-
-
Enzyme Addition:
-
Add the optimized concentration of the serine protease in assay buffer to all wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate (at Km concentration) to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
Protocol 3: IC50 Determination (Confirmatory Assay)
Compounds that show significant inhibition in the primary screen ("hits") should be further characterized in a dose-response experiment to determine their half-maximal inhibitory concentration (IC50).[15][21]
-
Compound Dilution:
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Plate the dilutions into a microplate.
-
-
Assay Execution:
-
Follow the same procedure as the primary screen (Protocol 2), adding enzyme and then substrate to the wells containing the diluted compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression algorithm to determine the IC50 value.[22]
-
Data Analysis
Percent Inhibition Calculation: Percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
Hit Identification: In the primary screen, a "hit" is typically defined as a compound that causes inhibition greater than a certain threshold, often three times the standard deviation of the negative control.
IC50 Curve Fitting: The dose-response data is fitted to the following equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the inhibitor concentration that gives 50% inhibition.
-
HillSlope describes the steepness of the curve.
Kinetic Characterization
To confirm the mechanism of inhibition and determine the inhibition constant (Ki), further kinetic studies are recommended for promising hits.[23]
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Increases or Decreases | Decreases |
The Ki for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:[21]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis constant of the substrate.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls. | Check pipetting accuracy, reagent stability, and plate reader performance. Ensure complete mixing. |
| Low signal-to-background ratio. | Increase enzyme or substrate concentration. Optimize assay buffer conditions (pH, ionic strength). | |
| High False Positive Rate | Compound autofluorescence or quenching. | Pre-read plates after compound addition but before substrate addition to identify fluorescent compounds. |
| Compound aggregation. | Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. | |
| High False Negative Rate | Low compound potency. | Increase the screening concentration (if solubility permits). |
| Compound instability in assay buffer. | Decrease pre-incubation time. | |
| Irreproducible IC50 Values | Compound insolubility at higher concentrations. | Visually inspect wells for precipitation. Determine the solubility of the compound in the assay buffer. |
| Time-dependent inhibition. | Vary the pre-incubation time of the inhibitor with the enzyme. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]
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Andrews, J. L., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(7), 859–862. [Link]
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Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47–50. [Link]
-
Zhang, X., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2137–2143. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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Abdel-Hamid, M. K. (1985). Mechanistic and kinetic studies of inhibition of enzymes. Medical Hypotheses, 18(3), 269–277. [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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Wikipedia. (n.d.). IC50. [Link]
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Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Shanthi, K., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(25), 7545–7552. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Subramanian, S., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 406–416. [Link]
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Roy, V. A., et al. (2023). A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. Journal of Biological Chemistry, 299(10), 105231. [Link]
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El-Sayed, N. N. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. ResearchGate. [Link]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Benzamidine Hydrochloride Hydrate: A Deep Dive into its Role as a Serine Protease Inhibitor. [Link]
-
Gauffre, P., et al. (2023). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Tait, A. R., et al. (2012). Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. PLOS ONE, 7(10), e47339. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101741. [Link]
-
Stürzebecher, J., et al. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Acta Biologica et Medica Germanica, 42(1), 1–8. [Link]
-
Chen, Y., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 438. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 978913. [Link]
-
Cestari, I., et al. (2020). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases, 6(8), 2115–2125. [Link]
-
Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Journal of Biomolecular Screening, 16(2), 215–223. [Link]
-
Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
Brown, W. M., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419–2424. [Link]
-
Takeuchi, T., et al. (2003). Inhibition of membrane-type serine protease 1/matriptase by natural and synthetic protease inhibitors. Journal of Nutritional Science and Vitaminology, 49(1), 27–32. [Link]
-
Barnett, M. J., et al. (2002). Evaluation of Pefabloc as a serine protease inhibitor during human-islet isolation. Transplantation, 74(9), 1333–1336. [Link]
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- 3. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of membrane-type serine protease 1/matriptase by natural and synthetic protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of 3-Boc-Aminomethylbenzamidine Derivatives for Enhanced Potency
Introduction: The Rationale for Targeting Benzamidine Scaffolds
Benzamidine and its derivatives are a cornerstone in the design of inhibitors for a wide array of serine proteases, including crucial therapeutic targets like thrombin, plasmin, and trypsin.[1] Their potency stems from the positively charged amidinium group, which effectively mimics the guanidinium side chain of arginine, allowing it to dock into the negatively charged S1 specificity pocket of these enzymes. The 3-aminomethylbenzamidine scaffold provides a versatile platform for drug development, offering a key vector for chemical modification. The aminomethyl group at the meta-position allows for the introduction of various substituents that can interact with secondary binding pockets on the enzyme surface, thereby enhancing both potency and selectivity.
The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice in the multi-step synthesis of these derivatives. The Boc group is robust enough to withstand a variety of reaction conditions yet can be removed under relatively mild acidic conditions, making it ideal for protecting the primary amine during the critical conversion of the nitrile to the amidine.[2]
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Boc-aminomethylbenzamidine. Furthermore, it delves into the critical structure-activity relationships (SAR) and advanced strategies, such as multivalency, that researchers can employ to rationally design and synthesize next-generation derivatives with significantly improved inhibitory potency.
Synthetic Workflow: From Nitrile to Protected Amidine
The synthesis of this compound is a two-stage process that begins with the protection of the commercially available 3-(aminomethyl)benzonitrile, followed by the conversion of the nitrile functionality into the target amidine group via the Pinner reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic route from 3-(aminomethyl)benzonitrile to the final Boc-protected product.
Detailed Experimental Protocols
Protocol 1: Boc Protection of 3-(aminomethyl)benzonitrile
This protocol details the protection of the primary amine, a critical step to prevent side reactions during the subsequent amidine formation. The use of a biphasic system with a mild base ensures efficient and clean conversion.
Causality: The primary amine is a potent nucleophile that would interfere with the Pinner reaction. The Boc group provides steric hindrance and electronic protection. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2][3]
Materials:
-
3-(aminomethyl)benzonitrile hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)benzonitrile hydrochloride (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Add sodium bicarbonate (2.5 eq) to the solution to neutralize the hydrochloride salt and act as the base for the protection reaction. Stir until the solid is fully dissolved.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.
-
Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x). The organic layers contain the desired product.
-
Combine the organic extracts and wash sequentially with deionized water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-cyanobenzyl)carbamate as a solid, which can be used in the next step without further purification.
Protocol 2: Pinner Reaction for Amidine Synthesis
This classic reaction converts the nitrile into an imidate ester hydrochloride, which is then ammonolyzed to form the final benzamidine hydrochloride salt.
Causality: This two-step process is essential for forming the amidine. First, anhydrous ethanol and hydrogen chloride gas react with the nitrile to form a stable ethyl imidate hydrochloride salt. It is critical that this step is performed under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the imidate intermediate back to an amide. In the second step, the imidate is displaced by ammonia to form the thermodynamically stable amidine.
Materials:
-
tert-butyl (3-cyanobenzyl)carbamate (from Protocol 1)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
-
Ammonia solution (7N in Methanol)
Procedure:
-
Step A: Imidate Formation a. Dissolve the tert-butyl (3-cyanobenzyl)carbamate (1.0 eq) in anhydrous ethanol in a flame-dried, three-neck flask equipped with a gas inlet tube and a drying tube. b. Cool the solution to 0°C in an ice bath. c. Bubble dry HCl gas through the solution for 20-30 minutes. A precipitate of the imidate hydrochloride salt should form. d. Seal the flask and allow it to stir at 0°C for 4 hours, then let it stand at 4°C overnight (approx. 18 hours). e. Collect the precipitated solid by vacuum filtration, washing with copious amounts of cold, anhydrous diethyl ether to remove excess HCl and unreacted starting material. Dry the solid under vacuum.
-
Step B: Ammonolysis a. Suspend the dried imidate hydrochloride salt in a 7N solution of ammonia in methanol. b. Stir the suspension in a sealed pressure vessel at room temperature for 24-48 hours. c. Monitor the reaction by TLC or LC-MS until the imidate is fully consumed. d. Concentrate the reaction mixture under reduced pressure. e. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, tert-butyl (3-(amino(imino)methyl)benzyl)carbamate hydrochloride.
Strategies for Potency Improvement: A SAR-Guided Approach
While the core this compound is a valuable building block, its potency can be dramatically improved through strategic modifications. The structure-activity relationship (SAR) provides a roadmap for rational inhibitor design.
Diagram of SAR Principles
Caption: Key structural regions of the benzamidine scaffold for potency optimization.
Key SAR Insights:
-
Aromatic Ring Substitution: The phenyl ring is a prime target for modification. Adding substituents can alter the compound's electronic properties, lipophilicity, and ability to form secondary interactions. For instance, introducing electron-withdrawing groups or halogens can modulate the pKa of the amidine and introduce new halogen-bonding interactions.[4][5]
-
Replacement of the Boc Group: The Boc group serves its purpose as a protecting group, but for the final inhibitor, it should be replaced. The aminomethyl linker provides a handle to attach a wide variety of functional groups (R-groups) designed to interact with regions outside the primary S1 pocket. This is often the most fruitful strategy for enhancing potency and selectivity.
-
Multivalency: Linking multiple benzamidine molecules onto a common scaffold can lead to a dramatic increase in inhibitory potency.[6] This effect is driven by an increased local concentration of the inhibitor near the enzyme and the statistical benefit of rebinding.[1] Studies have shown that higher valency and shorter linker lengths often result in stronger inhibition.[1][6]
Data Presentation: Impact of R-Group Modification on Potency
The following table illustrates hypothetical data based on common SAR principles for serine protease inhibitors. After synthesizing the core intermediate, the Boc group is deprotected (typically with an acid like TFA[3][7]), and the resulting free amine is coupled with various carboxylic acids or sulfonyl chlorides to generate a library of derivatives.
| Derivative ID | R-Group (Replacing Boc) | Target Enzyme | Kᵢ (nM) | Rationale for Potency Change |
| Parent | H- (deprotected) | Trypsin | 1500 | Baseline affinity from benzamidine core. |
| DERIV-01 | Acetyl- | Trypsin | 950 | Small, neutral group; minor improvement. |
| DERIV-02 | Benzoyl- | Trypsin | 210 | Aromatic group explores hydrophobic interactions. |
| DERIV-03 | Naphthylacetyl- | Trypsin | 45 | Larger aromatic system maximizes hydrophobic contact. |
| DERIV-04 | Dansyl- | Trypsin | 15 | Large, hydrophobic group with potential H-bonding; occupies secondary pocket. |
Conclusion and Future Directions
This application note provides a robust and reproducible framework for the synthesis of this compound, a key intermediate for the development of potent enzyme inhibitors. The detailed protocols are designed to be self-validating, with clear explanations for each experimental choice. By leveraging the principles of structure-activity relationships—specifically through strategic modification of the aromatic ring and, most importantly, the exploration of diverse functionalities in place of the Boc group—researchers can significantly enhance inhibitory potency. Advanced strategies, such as creating multivalent inhibitors, offer a promising avenue for achieving picomolar-level affinity. This foundational scaffold, coupled with rational design, will continue to be a valuable platform in the ongoing quest for highly selective and potent therapeutic agents.
References
-
Akers, K. T., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. [Link]
-
Kulkarni, S., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Stader, F., et al. (2014). Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections. European Journal of Medicinal Chemistry, 77, 354-360. [Link]
-
Kulkarni, S., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PubMed. [Link]
-
Fuloria, N. K., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
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Application Notes & Protocols: Utilizing 3-Boc-aminomethylbenzamidine in Viral Protease Inhibition Studies
Abstract
Viral proteases are indispensable enzymes for viral replication and maturation, making them prime targets for antiviral drug development.[1][2] The inhibition of these proteases can effectively halt the viral life cycle.[3] Benzamidine and its derivatives are a well-established class of competitive inhibitors, particularly effective against serine proteases.[4][5] This document provides a comprehensive guide for researchers on the application of 3-Boc-aminomethylbenzamidine, a protected benzamidine derivative, in viral protease inhibition studies. We will explore its mechanism of action and provide detailed protocols for biochemical and cell-based assays to characterize its inhibitory potential. The methodologies herein are designed to ensure scientific rigor through self-validating experimental design and robust data analysis.
Part 1: Scientific Principles & Mechanism of Action
The Rationale for Targeting Viral Proteases
Many viruses, including coronaviruses and picornaviruses, translate their RNA into large polyproteins.[3][6] These polyproteins are non-functional until they are cleaved by viral proteases into individual, mature proteins that are essential for viral replication and assembly.[1][6] By blocking the active site of these proteases, inhibitor compounds can prevent this crucial processing step, thereby disrupting the entire viral life cycle.[2] This makes viral proteases a highly specific and attractive target for therapeutic intervention.
Benzamidine as a Serine Protease Inhibitor Scaffold
Benzamidine is a potent, reversible, and competitive inhibitor of trypsin-like serine proteases.[4][7] Its positively charged amidinium group mimics the side chain of arginine, allowing it to bind strongly to the negatively charged aspartate residue commonly found in the S1 specificity pocket of these enzymes. This interaction physically occludes the active site and prevents the natural substrate from binding. The structure-activity relationships of benzamidine derivatives have been extensively studied to optimize their potency and selectivity for various serine proteases.[7][8]
The Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group on this compound serves two primary functions in a research context:
-
Synthetic Handle: It is a common protecting group in organic synthesis, allowing for the specific modification of other parts of the molecule.[9]
-
Modulation of Physicochemical Properties: The bulky, lipophilic Boc group can alter the molecule's solubility and membrane permeability. This can be particularly advantageous in cell-based assays, potentially enhancing cell entry. Once inside the cell, endogenous esterases may cleave the Boc group, releasing the active inhibitor in its intended environment. This "prodrug" strategy is a common approach in drug development.
The diagram below illustrates the principle of competitive inhibition, where this compound competes with the viral polyprotein substrate for binding to the protease's active site.
Caption: Mechanism of competitive inhibition by this compound.
Part 2: Experimental Design and Protocols
The evaluation of a protease inhibitor requires a multi-step approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess antiviral activity in a biological context.
Protocol 1: Biochemical IC₅₀ Determination using a Fluorogenic Substrate
This protocol details a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target viral serine protease.
A. Principle A synthetic peptide substrate containing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) quenched by a neighboring group is used.[10] Upon cleavage by the protease, the fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase.
B. Materials
-
Purified, active viral serine protease of interest.
-
Fluorogenic peptide substrate (specific to the target protease, e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).[11]
-
This compound (test inhibitor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
DMSO (for dissolving inhibitor).
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360 nm/460 nm for AMC).[12]
C. Step-by-Step Methodology
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.
-
Reaction Mixture Preparation (per well):
-
Add 2 µL of the serially diluted inhibitor to the wells. For controls, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer containing the viral protease to each well. The final enzyme concentration should be optimized to give a linear signal increase over 30-60 minutes (typically in the low nanomolar range).
-
Controls:
-
100% Activity Control (Negative Control): Enzyme + DMSO (no inhibitor).
-
0% Activity Control (Positive Control): Assay Buffer + DMSO (no enzyme).
-
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (prepared in Assay Buffer) to all wells to initiate the reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence signal versus time (RFU/min).
-
Normalize the data: % Inhibition = 100 * (1 - [(Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme)]).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this biochemical assay.
Sources
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. WO2022265577A2 - Coronavirus enzyme modulators, methods of synthesis and uses thereof - Google Patents [patents.google.com]
- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols for 3-Boc-aminomethylbenzamidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Serine Proteases in Oncology with 3-Boc-aminomethylbenzamidine
The dysregulation of proteolytic activity is a hallmark of cancer progression, contributing to tumor growth, invasion, and metastasis. Among the key enzymatic players are serine proteases, which are frequently overexpressed in the tumor microenvironment. This has led to the development of targeted inhibitors as potential anti-cancer therapeutics. Benzamidine-based compounds are a well-established class of serine protease inhibitors, owing to the ability of the benzamidine moiety to interact with the active site of these enzymes.
This compound is a synthetic compound featuring the characteristic benzamidine functional group, suggesting its potential as a serine protease inhibitor. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain may influence its solubility, cell permeability, and binding affinity to target proteases. While specific literature on the anti-cancer applications of this compound is emerging, its structural similarity to other known serine protease inhibitors makes it a compound of interest for cancer research.
This document provides a comprehensive guide to the potential applications of this compound in cancer research, with a focus on its putative role as an inhibitor of key cancer-associated serine proteases such as urokinase-type plasminogen activator (uPA) and matriptase. The following protocols are based on established methodologies for characterizing serine protease inhibitors and their effects on cancer cells, providing a framework for investigating the therapeutic potential of this compound.
Mechanism of Action: The Rationale for Investigating this compound in Cancer
The central hypothesis for the anti-cancer potential of this compound lies in its ability to inhibit serine proteases that are crucial for tumor progression. Two prominent examples are uPA and matriptase.
The urokinase-type plasminogen activator (uPA) system is causally involved in multiple stages of cancer progression, including remodeling of the extracellular matrix, cell proliferation, and migration. High levels of uPA in primary tumors, such as in breast cancer, are often associated with a poor prognosis.[1] Inhibition of uPA's catalytic activity has been shown to reduce tumor growth, angiogenesis, and metastasis in preclinical studies.
Matriptase , a type II transmembrane serine protease, is also implicated in the progression of various cancers.[2] It activates other proteins, including uPA and hepatocyte growth factor/scatter factor, which are involved in cancer progression.[2] The development of potent matriptase inhibitors is an active area of cancer research.[2][3]
The benzamidine scaffold of this compound can be rationally designed to target the active site of serine proteases like uPA and matriptase, making it a candidate for disrupting these pro-tumorigenic pathways.
Caption: Putative mechanism of action for this compound in cancer.
Experimental Protocols
The following protocols provide a detailed guide for the initial characterization of this compound as a potential anti-cancer agent.
Protocol 1: Serine Protease Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against specific serine proteases like uPA and matriptase.
Principle: The assay measures the residual activity of the target protease in the presence of the inhibitor using a fluorogenic substrate. Cleavage of the substrate by the active enzyme releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human uPA or matriptase
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for matriptase)[4]
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetics over time using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Table 1: Example Data for Serine Protease Inhibition Assay
| Inhibitor Conc. (µM) | Fluorescence (RFU/min) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1200 | 20 |
| 1 | 750 | 50 |
| 10 | 150 | 90 |
| 100 | 30 | 98 |
digraph "Protease_Inhibition_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dilute_Inhibitor" [label="Prepare serial dilutions of\nthis compound"]; "Add_Inhibitor" [label="Add inhibitor to 96-well plate"]; "Add_Enzyme" [label="Add recombinant serine protease"]; "Incubate" [label="Incubate for 15-30 min"]; "Add_Substrate" [label="Add fluorogenic substrate"]; "Measure_Fluorescence" [label="Measure fluorescence kinetics"]; "Analyze_Data" [label="Calculate IC50 value"]; "End" [label="End: Determine Inhibitory Potency", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Dilute_Inhibitor"; "Dilute_Inhibitor" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Add_Enzyme"; "Add_Enzyme" -> "Incubate"; "Incubate" -> "Add_Substrate"; "Add_Substrate" -> "Measure_Fluorescence"; "Measure_Fluorescence" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Caption: Workflow for the serine protease inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[4]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability versus the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.
Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.
Principle: The Boyden chamber assay uses a two-compartment system separated by a microporous membrane coated with a basement membrane matrix (e.g., Matrigel). Invasive cells degrade the matrix and migrate through the pores towards a chemoattractant in the lower chamber.[5]
Materials:
-
Boyden chamber inserts with Matrigel-coated membranes
-
Cancer cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Seed cancer cells, pre-treated with this compound or vehicle, into the upper chamber in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
Data Analysis:
-
Calculate the average number of invading cells per field for each treatment condition.
-
Compare the number of invading cells in the inhibitor-treated groups to the vehicle control to determine the percentage of invasion inhibition.
Caption: Workflow for the cell invasion assay.
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate whether this compound induces apoptosis in cancer cells.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Key markers of apoptosis include the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[2]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the levels of cleaved caspase-3 and cleaved PARP in treated cells to the control to assess the induction of apoptosis.
Data Interpretation and Troubleshooting
-
Serine Protease Inhibition: A low IC₅₀ value indicates potent inhibition. Ensure the inhibitor is soluble in the assay buffer to avoid artifacts.
-
Cell Viability: A dose-dependent decrease in cell viability suggests a cytotoxic or cytostatic effect. It is important to distinguish between these two effects with further assays.
-
Cell Invasion: A significant reduction in the number of invading cells indicates an anti-invasive effect. Ensure that the observed effect is not due to cytotoxicity by running a parallel cell viability assay at the same concentrations.
-
Western Blotting: An increase in the ratio of cleaved to total caspase-3 and PARP is a strong indicator of apoptosis. Ensure equal protein loading by checking the loading control bands.
Conclusion
This compound, as a member of the benzamidine class of compounds, holds promise as a tool for cancer research. Its potential to inhibit key serine proteases involved in cancer progression warrants thorough investigation. The protocols outlined in this document provide a solid foundation for researchers to explore the anti-cancer properties of this compound and to elucidate its mechanism of action. Careful experimental design and data interpretation will be crucial in determining its potential as a novel therapeutic agent in oncology.
References
-
Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39-49. [Link]
-
Pillay, V., Dass, C. R., & Choong, P. F. (2009). The urokinase plasminogen activator system: a target for anti-cancer therapy. Current cancer drug targets, 9(1), 3-21. [Link]
-
Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]
-
Kus, C., Ozer, E., Korkmaz, Y., Yurtcu, E., & Dagalp, R. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. Current medicinal chemistry, 25(42), 5965–5975. [Link]
-
Maurer, E., et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. Journal of Medicinal Chemistry, 57(23), 9876-9887. [Link]
-
PCBiS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. PCBiS. [Link]
-
Quimbar, P., et al. (2018). A Short Peptide Inhibitor as an Activity-Based Probe for Matriptase-2. Molecules, 23(5), 1234. [Link]
-
SensoLyte®. (n.d.). SensoLyte® Rh110 Matriptase Activity Assay Kit Fluorimetric. Anaspec. [Link]
-
Siden, A., et al. (1997). The Urokinase Inhibitor P-Aminobenzamidine Inhibits Growth of a Human Prostate Tumor in SCID Mice. Cancer Research, 57(17), 3640-3644. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Hammami, I., et al. (2012). Inhibition of matriptase and related trypsin-like serine proteases by inhibitors of the general formula. Bioorganic & Medicinal Chemistry Letters, 22(19), 6197-6201. [Link]
-
Leduc, R., et al. (2012). Design and Synthesis of Potent, Selective Inhibitors of Matriptase. ACS Medicinal Chemistry Letters, 3(6), 530-534. [Link]
-
Li, T. T., et al. (2012). Discovery of O-(3-carbamimidoylphenyl)-l-serine amides as matriptase inhibitors using a fragment-linking approach. Bioorganic & Medicinal Chemistry Letters, 25(3), 515-520. [Link]
-
Steinmetzer, T., et al. (2022). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. European Journal of Medicinal Chemistry, 239, 114437. [Link]
-
Takeda, S., et al. (2003). Inhibition of membrane-type serine protease 1/matriptase by natural and synthetic protease inhibitors. Journal of nutritional science and vitaminology, 49(1), 27-33. [Link]
Sources
- 1. SensoLyte® Rh110 Matriptase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of 3-Boc-aminomethylbenzamidine: An Application Note and Protocol
Introduction: The Significance of Protease Inhibition and 3-Boc-aminomethylbenzamidine
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to inflammation and apoptosis. Dysregulation of their activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer. This has rendered them a significant target class for therapeutic intervention.
This compound is a synthetic molecule featuring a benzamidine moiety, a well-established pharmacophore known to interact with the active site of serine proteases. The positively charged benzamidine group mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases, leading to competitive inhibition. The Boc (tert-butyloxycarbonyl) protecting group enhances the molecule's stability and cell permeability, making it a valuable tool for studying protease function and a potential starting point for drug discovery.
This application note provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the model serine protease, trypsin. The IC50 value is a crucial parameter that quantifies the potency of an inhibitor, representing the concentration required to reduce the enzyme's activity by 50%.[1]
Principle of the Assay: Chromogenic Measurement of Trypsin Activity
The determination of IC50 relies on a robust enzymatic assay that measures the rate of reaction in the presence of varying concentrations of the inhibitor. This protocol utilizes a chromogenic assay, a straightforward and widely adopted method for monitoring trypsin activity.[2]
The core of this assay is a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Trypsin catalyzes the hydrolysis of the amide bond in BAPNA, releasing a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzymatic activity of trypsin and can be quantified by measuring the increase in absorbance at 410 nm over time using a microplate reader.[2]
When this compound is introduced into the reaction, it competes with BAPNA for binding to the active site of trypsin. At increasing concentrations of the inhibitor, the rate of BAPNA hydrolysis, and consequently the rate of pNA production, will decrease. By measuring this dose-dependent inhibition, a sigmoidal curve can be generated, from which the IC50 value is derived.[3][4]
Experimental Workflow & Key Considerations
The experimental design is crucial for obtaining reliable and reproducible IC50 values. The following diagram illustrates the overall workflow.
Figure 1: A schematic overview of the experimental workflow for IC50 determination.
Causality Behind Experimental Choices:
-
Choice of Buffer: A Tris-HCl buffer with a pH of 8.2 is selected because it is within the optimal pH range for trypsin activity, ensuring the enzyme functions efficiently. The inclusion of calcium chloride (CaCl2) is critical as it stabilizes the trypsin enzyme and enhances its catalytic activity.[2]
-
Substrate Concentration: The concentration of the substrate (BAPNA) should be kept constant and ideally at or near its Michaelis-Menten constant (Km). This ensures that the measured inhibition is a true reflection of the inhibitor's potency and not an artifact of substrate competition.[1][3]
-
Kinetic Measurement: A kinetic assay, where absorbance is measured at multiple time points, is superior to a single endpoint measurement. It allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition becomes significant.[2]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | (Specify) | (Specify) |
| Trypsin (from bovine pancreas) | Sigma-Aldrich | T8003 |
| Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | Sigma-Aldrich | B3279 |
| Tris Base | (Specify) | (Specify) |
| Calcium Chloride (CaCl2) | (Specify) | (Specify) |
| Hydrochloric Acid (HCl) | (Specify) | (Specify) |
| Dimethyl Sulfoxide (DMSO) | (Specify) | (Specify) |
| 96-well flat-bottom microplate | (Specify) | (Specify) |
| Microplate Reader | (Specify) | (Specify) |
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 20 mM CaCl2, pH 8.2):
-
Dissolve Tris base in deionized water to a final concentration of 100 mM.
-
Add CaCl2 to a final concentration of 20 mM.
-
Adjust the pH to 8.2 at 25°C using 1 M HCl.
-
Store at 4°C.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Prepare a solution of 1 mM HCl in deionized water.
-
Dissolve trypsin in the cold 1 mM HCl to a concentration of 1 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Trypsin Working Solution (Specify concentration, e.g., 10 µg/mL):
-
On the day of the experiment, dilute the trypsin stock solution to the desired final concentration using the Assay Buffer. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate within the desired assay time.
-
-
BAPNA Stock Solution (60 mM):
-
Dissolve BAPNA in DMSO to a concentration of 60 mM.
-
Store at -20°C, protected from light.
-
-
BAPNA Working Solution (Specify concentration, e.g., 1 mM):
-
On the day of the experiment, dilute the BAPNA stock solution to the desired final concentration using the Assay Buffer. Prepare this solution fresh.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Store at -20°C.
-
Assay Procedure in a 96-Well Plate
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM). It is recommended to perform a 1:3 or 1:5 dilution series.
-
-
Set up the Assay Plate:
-
Design the plate layout to include wells for:
-
Blank: Contains Assay Buffer and BAPNA working solution (no enzyme).
-
Positive Control (100% activity): Contains Assay Buffer, Trypsin working solution, and BAPNA working solution (no inhibitor).
-
Inhibitor Concentrations: Contains the serial dilutions of this compound, Trypsin working solution, and BAPNA working solution.
-
-
Perform all measurements in triplicate.
-
-
Assay Execution:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the appropriate inhibitor dilution to the inhibitor wells. For the positive control wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the Trypsin working solution to all wells except the blank wells. For the blank wells, add 25 µL of Assay Buffer.
-
Mix the plate gently and pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 410 nm every minute for 10-15 minutes.
-
Data Analysis and IC50 Determination
The following diagram outlines the data analysis pipeline.
Figure 2: The data analysis pipeline for calculating the IC50 value.
-
Calculate the Rate of Reaction (V₀):
-
For each well, plot the absorbance at 410 nm against time.
-
Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity (V₀) in units of ΔAbs/min.
-
-
Calculate Percent Inhibition:
-
Average the V₀ values for the triplicate measurements of each inhibitor concentration and the positive control.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:[5] % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100
-
-
Generate the Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve using nonlinear regression. A common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[6]
-
The software will calculate the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition.
-
Expected Results
The data should yield a sigmoidal dose-response curve. At low concentrations of this compound, the inhibition will be minimal. As the concentration increases, the inhibition will rise sharply before plateauing at or near 100% inhibition.
| Parameter | Description |
| Top Plateau | The maximum percent inhibition, ideally close to 100%. |
| Bottom Plateau | The minimum percent inhibition, ideally close to 0%. |
| LogIC50 | The logarithm of the inhibitor concentration that gives a 50% response. |
| IC50 | The concentration of the inhibitor that gives a 50% response.[1][4] |
| HillSlope | The steepness of the curve. A Hill slope of -1 is typical for a 1:1 binding interaction. |
| R-squared | A measure of the goodness of fit of the curve to the data. A value closer to 1 indicates a better fit. |
Trustworthiness and Self-Validation
To ensure the reliability of the determined IC50 value, the following controls and checks are essential:
-
Positive Control Inhibitor: Include a known trypsin inhibitor (e.g., aprotinin, soybean trypsin inhibitor) in the assay. This will validate the assay's ability to detect inhibition.
-
Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Linearity of Reaction: Ensure that the reaction rate in the positive control wells is linear over the measurement period. This confirms that the substrate is not being depleted and the enzyme is stable.
-
Solvent Effects: The concentration of DMSO should be kept constant across all wells and should not exceed a final concentration of 1-2% (v/v) to avoid solvent-induced inhibition of the enzyme.
By incorporating these measures, the protocol becomes a self-validating system, enhancing the trustworthiness of the generated data.
Conclusion
This application note provides a detailed and robust protocol for determining the IC50 of this compound against trypsin. The described chromogenic assay is a reliable and accessible method for quantifying the inhibitory potency of this compound. The principles and procedures outlined herein can be adapted for the characterization of other serine protease inhibitors, making this a valuable resource for researchers in drug discovery and chemical biology.
References
-
Davidson College, et al. "IC50 Determination." edX, [Link].
-
Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
ResearchGate. (2024, March 19). Can I calculate the IC50 value from the Ellman assay? ResearchGate. [Link]
-
Wikipedia. (2024, January 15). IC50. Wikipedia. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
Bisswanger, H. (2014). Enzyme kinetics. Perspectives in Science, 1(1-6), 41-45. [Link]
- Copeland, R. A. (2000).
-
GraphPad. (n.d.). Nonlinear regression. GraphPad Prism 9 Curve Fitting Guide. [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation and commentary. Biochemistry, 50(39), 8264–8269. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. National Library of Medicine. [Link]
- Devanarayan, V., & Tugnait, M. (2017). IC50 and EC50. In Assay Development. CRC Press.
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 6. m.youtube.com [m.youtube.com]
Experimental Design for 3-Boc-aminomethylbenzamidine Studies: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and executing robust experimental workflows for the study of 3-Boc-aminomethylbenzamidine, a potent, reversible, and competitive inhibitor of trypsin-like serine proteases. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions in their experimental design.
Introduction: Understanding this compound
This compound is a synthetic small molecule inhibitor characterized by a benzamidine group, which mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases. The tert-butyloxycarbonyl (Boc) protecting group enhances its lipophilicity, thereby improving cell permeability for in vitro studies. Its primary application lies in the investigation of serine protease-dependent pathological processes, most notably in cancer research as an inhibitor of matriptase, a type II transmembrane serine protease implicated in tumor progression and metastasis.[1][2][3]
Mechanism of Action:
The inhibitory effect of this compound is based on its competitive binding to the active site of serine proteases. The positively charged amidine group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue at the base of the S1 specificity pocket. This interaction blocks the entry of the natural substrate, thereby preventing its cleavage and subsequent downstream signaling.
Figure 2: In-Cell Western™ Assay Workflow. A flowchart outlining the major steps in performing an In-Cell Western™ assay to determine the cellular potency of this compound.
Protocol 4: Cell Viability/Cytotoxicity Assay
Experimental Rationale: It is crucial to distinguish between the desired inhibitory effect and any potential cytotoxic effects of the compound. This assay determines the concentration of this compound that is toxic to the cells (CC50).
Materials:
-
Cell line used in the functional assays
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay) [4][]* 96-well clear or white-walled plates (depending on the assay)
-
Plate reader (absorbance or luminescence)
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. [6] Data Interpretation: A therapeutic window can be established by comparing the IC50 from the functional assay to the CC50. A large therapeutic window (high CC50/IC50 ratio) is desirable, indicating that the compound is effective at concentrations that are not toxic to the cells.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this compound. Following in vitro and cell-based characterization, promising results can pave the way for more complex studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling in relevant animal models of disease.
References
-
PubMed. (n.d.). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed. (n.d.). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of O-(3-carbamimidoylphenyl)-l-serine amides as matriptase inhibitors using a fragment-linking approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of membrane-type serine protease 1/matriptase by natural and synthetic protease inhibitors. Retrieved from [Link]
-
Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
Sources
- 1. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of O-(3-carbamimidoylphenyl)-l-serine amides as matriptase inhibitors using a fragment-linking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Cellular Delivery of 3-Boc-aminomethylbenzamidine
Introduction
3-Boc-aminomethylbenzamidine is a synthetic small molecule that has garnered interest in biomedical research, particularly as a potential inhibitor of certain proteases. Its structure, featuring a benzamidine group, suggests an affinity for the active sites of serine proteases like trypsin and thrombin. The tert-butyloxycarbonyl (Boc) protecting group modulates its chemical properties, influencing its solubility and cell permeability.[1][2] Effective delivery of this compound into cellular models is a critical prerequisite for elucidating its biological functions, mechanism of action, and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for delivering this compound into cells. We will explore the underlying principles of each technique, offer detailed step-by-step protocols, and discuss strategies for validation and troubleshooting.
The Challenge of Cellular Delivery
The cellular membrane presents a formidable barrier to the entry of many small molecules. Factors such as polarity, size, and charge can significantly impact a compound's ability to passively diffuse across the lipid bilayer. While the Boc group on this compound increases its hydrophobicity, which can aid in membrane transit, its overall physicochemical properties may still necessitate active delivery strategies for optimal intracellular concentrations.[3] Therefore, a systematic approach to selecting and optimizing a delivery method is essential for obtaining reliable and reproducible experimental results.[4]
Physicochemical Properties and Preparation of Stock Solutions
A thorough understanding of the physicochemical properties of this compound is the foundation for successful cellular delivery.
Solubility: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] Its aqueous solubility is expected to be limited but can be influenced by pH.[6]
Stability: The Boc protecting group is known to be labile under acidic conditions.[2][6] Therefore, prolonged exposure to acidic environments should be avoided during storage and experimentation. Stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.[7]
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 277.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 2.77 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C, protected from light.
Quality Control: Before use in cellular experiments, it is advisable to confirm the concentration and purity of the stock solution via methods like HPLC.
Delivery Methods for this compound in Cellular Models
The choice of delivery method will depend on the specific cell type, experimental objectives, and the required intracellular concentration of the inhibitor.
Method 1: Direct Addition to Cell Culture Medium
The simplest approach for delivering this compound is by direct addition of the DMSO stock solution to the cell culture medium. This method relies on the passive diffusion of the compound across the cell membrane.
Principle: The relatively hydrophobic nature imparted by the Boc group may allow for sufficient passive diffusion into the cell. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[7]
Advantages:
-
Simple and rapid.
-
Requires no special reagents.
Disadvantages:
-
Delivery efficiency can be low and cell-type dependent.
-
May not achieve sufficiently high intracellular concentrations for potent inhibition.
-
Potential for off-target effects due to the presence of DMSO.
Protocol 2: Delivery by Direct Addition
Materials:
-
Cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Treatment: Add the working solution to the cells. Ensure thorough but gentle mixing.
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay: Proceed with the desired downstream assay to evaluate the effects of the inhibitor.
Method 2: Permeabilization with a Reversible Agent
For cells with low permeability to this compound, transient permeabilization of the cell membrane can enhance uptake.
Principle: Mild, reversible permeabilizing agents create transient pores in the cell membrane, allowing for the entry of small molecules that would otherwise be excluded.
Advantages:
-
Can significantly increase intracellular concentrations.
-
Can be optimized for different cell types.
Disadvantages:
-
Requires careful optimization to avoid irreversible cell damage and cytotoxicity.
-
May alter normal cellular physiology.
Method 3: Encapsulation in Lipid-Based Nanoparticles
Encapsulating this compound in lipid-based nanoparticles (LNPs) or liposomes can facilitate its entry into cells via endocytosis or membrane fusion.[]
Principle: The lipid-based carrier fuses with the cell membrane, releasing the encapsulated compound directly into the cytoplasm. This method can protect the compound from degradation and improve its bioavailability.[]
Advantages:
-
High delivery efficiency.
-
Protects the compound from degradation.
-
Can be targeted to specific cell types by modifying the surface of the nanoparticles.
Disadvantages:
-
Requires specialized formulation procedures.
-
Potential for immunogenicity of the carrier.[]
Method 4: Conjugation to Cell-Penetrating Peptides (CPPs)
Covalently linking this compound to a cell-penetrating peptide (CPP) can actively transport the compound across the cell membrane.[][9]
Principle: CPPs are short peptides that can traverse the cell membrane and carry a molecular cargo, such as a small molecule inhibitor, into the cell.[]
Advantages:
-
Highly efficient and targeted delivery.
-
Can overcome permeability barriers in a wide range of cell types.
Disadvantages:
-
Requires chemical synthesis and purification of the conjugate.
-
The CPP itself may have biological effects.
Validation and Troubleshooting
Successful delivery of this compound should be validated to ensure that the observed biological effects are due to the intracellular action of the compound.
Validation Strategies
-
Dose-Response Analysis: A clear dose-dependent effect on the target of interest is strong evidence of successful delivery and action.[3]
-
Time-Course Experiments: Evaluating the effect of the inhibitor at different time points can provide insights into its uptake and stability within the cell.
-
Direct Quantification: If a suitable analytical method is available (e.g., LC-MS/MS), the intracellular concentration of this compound can be directly measured.[4]
-
Target Engagement Assays: Use assays that directly measure the binding of the inhibitor to its intracellular target.
-
Washout Experiments: Removing the inhibitor from the culture medium and observing the reversal of its effects can confirm that the observed phenotype is not due to non-specific toxicity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observed effect | - Low cell permeability- Compound degradation- Incorrect concentration | - Try a different delivery method (e.g., permeabilization, LNPs)- Prepare fresh stock solutions- Perform a dose-response experiment with a wider concentration range |
| High cytotoxicity | - Solvent toxicity- Off-target effects- High inhibitor concentration | - Lower the final DMSO concentration- Include appropriate controls- Perform a dose-response to determine the IC50 and a non-toxic working concentration |
| Inconsistent results | - Variable cell health- Inconsistent treatment conditions- Compound instability | - Maintain consistent cell culture practices- Ensure accurate and reproducible pipetting- Aliquot stock solutions to avoid freeze-thaw cycles |
Visualizing the Delivery Workflow
The following diagram illustrates a general workflow for selecting and validating a delivery method for this compound.
Caption: Workflow for selecting and validating a cellular delivery method.
Conclusion
The effective delivery of this compound into cellular models is a crucial step in understanding its biological activity. By carefully considering the properties of the compound and the characteristics of the cellular system, researchers can select and optimize an appropriate delivery strategy. The protocols and troubleshooting guide provided in this document serve as a starting point for developing robust and reproducible cellular assays with this promising small molecule inhibitor.
References
- Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
- Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
- Ta, H. T., & Li, Z. (2017). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PMC - NIH.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- Du, Z., et al. (2017). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central.
- Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
- Johnson, D. K., & Schlessinger, J. (2010). Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure. Bioinformatics, 26(18), i549-i556.
- Sheng, C., & Georg, G. I. (Eds.). (2018). Targeting Protein-Protein Interactions by Small Molecules. Springer.
- Pharmaceutical Technology. (2022). Exploring Options for Optimizing Cell Line Development.
- HIRN. (2023, May 3). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues [Video]. YouTube.
- FDA CDER Small Business and Industry Assistance. (2021, April 15). Getting to First-in-Human for Small Molecules and Biologics [Video]. YouTube.
- SynHet. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BOC Sciences. (n.d.). Best Delivery Systems for Protein & RNA.
- Fisher Scientific. (n.d.). (R)-3-(Boc-amino)piperidine, 97%.
- Adelaja, A., et al. (2021). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC - NIH.
- Labroots. (2022, October 25). Optimising Cell Line Development for Bioprocessing [Video]. YouTube.
- Benchchem. (n.d.). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability.
- BOC Sciences. (n.d.). Cell Based Drug Delivery.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 3-Boc-aminomethylbenzamidine
Welcome to the technical support resource for 3-Boc-aminomethylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges encountered during experimentation. Our approach is rooted in foundational chemical principles to empower you with the knowledge to not just follow steps, but to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this compound is governed by a balance between two key structural features: the benzamidine group and the Boc (tert-butyloxycarbonyl) protecting group. The benzamidine moiety, being basic, can be protonated to form a more water-soluble salt at acidic pH. Conversely, the large, non-polar Boc group significantly increases lipophilicity, favoring solubility in organic solvents. Therefore, the choice of solvent and the pH of aqueous solutions are critical parameters.
Q2: What is a good starting solvent for dissolving this compound?
A2: For initial stock solutions, we recommend starting with a polar aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of compounds, including those with both polar and non-polar characteristics. For subsequent dilutions into aqueous buffers, it is crucial to be mindful of the final DMSO concentration, as it can affect biological assays.
Q3: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What happened?
A3: This is a common issue known as "crashing out." It occurs when the compound is transferred from a high-solubility organic solvent (like DMSO) into a low-solubility aqueous environment. The large, hydrophobic Boc group is likely the primary contributor to this phenomenon. To mitigate this, you may need to adjust the pH of your buffer, reduce the final concentration of the compound, or incorporate a co-solvent or solubilizing agent into your final solution.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (e.g., to 37-40°C) and sonication can be effective methods to aid dissolution, particularly for supersaturated solutions.[1][2] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor the solution as it cools, as the compound may precipitate out again.
Troubleshooting Guide: Step-by-Step Solubility Optimization
This section provides a systematic approach to addressing common solubility problems.
Problem 1: Poor initial solubility in a chosen organic solvent.
Workflow for Organic Solvent Selection
Caption: Workflow for selecting an appropriate organic solvent.
Protocol:
-
Start with High-Polarity Aprotic Solvents: Attempt to dissolve the compound in DMSO or DMF. These are generally the most robust solvents for creating high-concentration stock solutions.
-
Explore Other Organic Solvents: If solubility is limited in DMSO, try other common laboratory solvents such as methanol, ethanol, or acetonitrile.[3][4][5]
-
Employ Physical Methods: If the compound is slow to dissolve, use a water bath sonicator or gently warm the solution.[1][2] This increases the kinetic energy of the system and can help overcome the energy barrier to dissolution.
-
Observe Stability: After dissolution, let the solution stand at room temperature for a period to ensure it remains stable and does not precipitate over time.
Problem 2: Compound precipitates upon dilution into aqueous buffers.
This is the most common challenge and requires a multi-faceted approach. The goal is to increase the apparent solubility of the compound in the final aqueous medium.
Decision Pathway for Aqueous Solubility
Caption: A stepwise approach to improving aqueous solubility.
Detailed Protocols:
1. pH Adjustment:
-
Rationale: The benzamidine group is basic. By lowering the pH of the aqueous buffer (e.g., to a range of 4-6), the amidine group will become protonated, forming a more polar and thus more water-soluble salt.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).
-
Add a small, consistent volume of your concentrated stock solution of this compound to each buffer.
-
Observe for precipitation. Determine the optimal pH range that maintains the solubility of your compound at the desired final concentration.
-
Caution: Ensure the chosen pH is compatible with your biological assay and does not affect the stability of your target protein or cells. The Boc protecting group can be labile under strongly acidic conditions (pH < 2-3).[6][7]
-
2. Use of Co-solvents and Surfactants:
-
Rationale: For compounds that remain poorly soluble even with pH optimization, co-solvents and surfactants can be employed, particularly for in vivo formulations.[1][2] Co-solvents like PEG300 modify the polarity of the bulk solution, while surfactants like Tween-80 can form micelles that encapsulate the hydrophobic compound.
-
Example Formulation Protocol[1][2]:
-
Begin with 10% of the final volume as your DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is clear.
-
Finally, add 45% of the final volume as saline or your chosen buffer to reach the desired total volume.
-
Note: This is a starting formulation and may require optimization. Always run a vehicle control in your experiments to account for any effects of these excipients.
-
Data Summary: Expected Solubility Profile
The following table provides an estimated solubility profile for this compound based on the chemical properties of its constituent functional groups. This data is illustrative and should be confirmed experimentally.
| Solvent/System | Expected Solubility | Rationale & Comments |
| DMSO | High (>50 mg/mL) | Excellent solvent for a wide range of organic molecules.[1] |
| DMF | High (>50 mg/mL) | Similar properties to DMSO. |
| Water (pH 7.4) | Very Low | The neutral benzamidine and hydrophobic Boc group lead to poor aqueous solubility. |
| Water (pH < 6) | Low to Moderate | Protonation of the benzamidine group should increase solubility. |
| Ethanol/Methanol | Moderate | The compound is expected to have some solubility in polar protic solvents.[4][5] |
| Dichloromethane (DCM) | Moderate to High | The Boc group enhances solubility in chlorinated solvents.[3] |
| 10% DMSO / 90% Saline | Low | Likely to precipitate without further solubilizing agents. |
| Formulation (DMSO/PEG300/Tween-80/Saline) | Moderate to High | Co-solvents and surfactants significantly enhance apparent aqueous solubility.[1][2] |
References
- The Chemistry of the Boc Protecting Group. Benchchem. Accessed January 20, 2026.
- This compound | 886362-52-3. ChemicalBook. Accessed January 20, 2026.
- Benzamidine | Trypsin Inhibitor. MedchemExpress.com. Accessed January 20, 2026.
- Benzamidine hydrochloride | Serine Proteases Inhibitor. MedchemExpress.com. Accessed January 20, 2026.
- This compound. SynHet. Accessed January 20, 2026.
- Amine Protection / Deprotection. Fisher Scientific. Accessed January 20, 2026.
- Benzamidine 206752-36-5. Sigma-Aldrich. Accessed January 20, 2026.
- Benzamidine. Wikipedia. Accessed January 20, 2026.
- Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Accessed January 20, 2026.
- 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041. PubChem. Accessed January 20, 2026.
- (R)-3-(Boc-Amino)piperidine | 309956-78-3. ChemicalBook. Accessed January 20, 2026.
- (R)-3-(Boc-Amino)piperidine | 309956-78-3, (R) -. Echemi. Accessed January 20, 2026.
- Having great trouble with a Boc-protection reaction. Reddit. Accessed January 20, 2026.
- 3-(Boc-aminomethyl)piperidine 95 142643-29-6. Sigma-Aldrich. Accessed January 20, 2026.
- (±)-3-(Boc-aminomethyl)piperidine = 98.0 TLC 142643-29-6. Sigma-Aldrich. Accessed January 20, 2026.
- An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
- A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. Benchchem. Accessed January 20, 2026.
- (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. Benchchem. Accessed January 20, 2026.
- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. Accessed January 20, 2026.
- (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172. PubChem. Accessed January 20, 2026.
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
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common issues with 3-Boc-aminomethylbenzamidine stability in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Boc-aminomethylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, we provide troubleshooting guidance, answers to frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work. Each issue is presented in a question-and-answer format, detailing the probable cause and offering actionable solutions based on established chemical principles.
Q1: I've observed a rapid loss of my compound in an acidic buffer (e.g., pH < 5). What is happening and how can I mitigate this?
Probable Cause: The tert-butyloxycarbonyl (Boc) protecting group on this compound is inherently labile under acidic conditions.[1][2] This is the most common cause of degradation for this class of molecules. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation. This cation subsequently decomposes into isobutene and a proton, while the carbamic acid intermediate decarboxylates to yield the unprotected primary amine (3-aminomethylbenzamidine) and carbon dioxide.[3][4][5] This deprotection process is often rapid and irreversible.
Recommended Solutions:
-
Adjust pH: The most effective solution is to work at a neutral or slightly basic pH (pH 7-9). The Boc group is significantly more stable against base-catalyzed hydrolysis and nucleophilic attack.[1][5]
-
Buffer Selection: If your experiment requires acidic conditions, consider minimizing the exposure time and using the mildest possible acidic environment that is compatible with your assay.
-
Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to decrease the rate of acid-catalyzed hydrolysis.
-
Alternative Protecting Group: If acidic conditions are unavoidable for your application, you may need to consider a custom synthesis of the benzamidine derivative with an acid-stable protecting group, such as Fmoc, which is base-labile.[1]
Caption: Acid-catalyzed degradation of this compound.
Q2: My stock solution, prepared in methanol, shows signs of degradation even when stored in the freezer. Why would this occur?
Probable Cause: While less common than acid-catalyzed cleavage, degradation can occur in protic solvents like methanol, especially during long-term storage or repeated freeze-thaw cycles. This can be due to two potential factors:
-
Trace Acidity: Technical-grade solvents can contain trace acidic impurities that, over time, can catalyze the slow hydrolysis of the Boc group.
-
Transesterification: Although carbamates are generally stable, under certain conditions (e.g., presence of catalytic impurities, elevated temperature), a transesterification reaction with the solvent (methanol) could potentially occur, though this is less likely than acid cleavage.
Recommended Solutions:
-
Use High-Purity Solvents: Always prepare stock solutions using anhydrous, high-purity solvents (e.g., HPLC-grade or ACS-grade DMSO, DMF, or ethanol).
-
Prefer Aprotic Solvents: For long-term storage, aprotic solvents like DMSO or DMF are generally superior to protic solvents like methanol or ethanol for Boc-protected compounds.
-
Aliquot and Store: Prepare concentrated stock solutions in an appropriate aprotic solvent, then create single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Inert Atmosphere: For maximum stability, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.
Q3: How can I empirically determine if my compound has degraded and confirm the identity of the degradation product?
Probable Cause: Visual inspection is unreliable for detecting degradation. A loss of compound integrity can only be confirmed through analytical methods.
Recommended Solutions:
-
Chromatographic Analysis: The most direct method is to use High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS).
-
Procedure: Compare the chromatogram of a freshly prepared sample to that of the suspect (aged or stressed) sample. Degradation is indicated by a decrease in the area of the parent peak for this compound and the appearance of new peaks.
-
Confirmation: The primary degradation product will be 3-aminomethylbenzamidine. This can be confirmed by comparing its retention time to a reference standard, if available. With LC-MS, you can confirm its identity by observing its corresponding molecular ion peak.
-
-
NMR Spectroscopy: Proton NMR (¹H NMR) can also be used. The disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (typically around 1.4 ppm) is a clear indicator of Boc group cleavage.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal pH conditions for solution-based assays? | For maximum stability, aqueous solutions should be maintained in a pH range of 7.0 to 9.0. The Boc group is stable in basic and neutral conditions but sensitive to acid.[1][5] |
| What are the best solvents for preparing and storing stock solutions? | Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended for long-term storage. For immediate use in aqueous buffers, a concentrated stock in DMSO is standard practice. |
| How does temperature impact the stability of this compound in solution? | Higher temperatures accelerate the rate of chemical degradation, particularly acid-catalyzed hydrolysis.[] Stock solutions should be stored at -20°C or -80°C. Experiments should be conducted at the lowest practical temperature. |
| Is the compound sensitive to light or oxidation? | While the primary instability lies with the Boc group's acid sensitivity, comprehensive stability studies should include evaluations of photostability and oxidative stress.[] As a general precaution, store solutions in amber vials or protect them from light. |
Table 1: Recommended Solvent and Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Expected Stability (Qualitative) | Comments |
| Anhydrous DMSO | -20°C to -80°C | Excellent | Recommended for long-term storage. Minimize freeze-thaw cycles. |
| Anhydrous DMF | -20°C to -80°C | Excellent | Good alternative to DMSO. Ensure it is amine-free. |
| Anhydrous Ethanol | -20°C to -80°C | Good | Suitable for short- to mid-term storage. |
| Methanol | -20°C to -80°C | Fair to Good | Use with caution due to potential for trace acid contamination. |
| Aqueous Buffers (pH > 7) | 2-8°C | Fair | For working solutions only. Prepare fresh daily. |
| Aqueous Buffers (pH < 6) | 2-8°C | Poor | Not recommended. Rapid degradation is expected.[7] |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions. Such a study is crucial for identifying potential degradation pathways and establishing appropriate handling and storage conditions.[]
Objective: To assess the stability of this compound when subjected to hydrolytic (acidic, basic), oxidative, and thermal stress.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN, HPLC-grade), Water (HPLC-grade), DMSO
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC system with UV detector (or LC-MS), pH meter, calibrated oven, analytical balance, volumetric flasks, autosampler vials.
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of 1 mg/mL.
-
-
Application of Stress:
-
For each condition, add a defined volume of the stock solution to a vial containing the stressor solution. The final concentration of the compound should be within the analytical range (e.g., 0.1 mg/mL).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Mix stock solution with water or the primary assay buffer. Incubate at 60°C.
-
Control Sample: Prepare a sample with the stock solution in the analysis solvent (e.g., mobile phase) and store it at 4°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Preparation:
-
Immediately before analysis, quench the reaction. For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the quenched ones) with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 control.
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Analyze any new peaks that appear in the chromatograms to identify potential degradation products, preferably using mass spectrometry.
-
This systematic approach will provide you with robust, quantitative data on the stability of this compound, enabling you to design more reliable experiments and ensure the quality of your results.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Shi, Z., et al. (2016). Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. ACS Chemical Biology, 11(12), 3328-3337. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes? Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Journal of Peptide Science. (2002). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Peptide Science, 8(9), 455-465. Available from: [Link]
Sources
Technical Support Center: Optimizing 3-Boc-aminomethylbenzamidine Concentration for Enzyme Inhibition
Welcome to the technical support center for the effective use of 3-Boc-aminomethylbenzamidine in enzyme inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve accurate, reproducible results.
Introduction to this compound as a Serine Protease Inhibitor
This compound is a synthetic molecule designed as a competitive inhibitor of serine proteases.[1] The core benzamidine structure mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of many trypsin-like serine proteases, which have a conserved aspartate residue at the base of this pocket. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent can influence the compound's solubility, stability, and interactions with the target enzyme. Understanding these properties is crucial for designing and interpreting enzyme inhibition assays.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition Observed
Possible Cause 1: Inhibitor Precipitation
-
Explanation: this compound, while generally more soluble in organic solvents, may have limited solubility in aqueous buffers, especially at high concentrations. The Boc group increases the hydrophobicity of the molecule compared to unsubstituted benzamidine. If the inhibitor precipitates out of solution, its effective concentration will be lower than intended, leading to reduced or no apparent inhibition.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solution and final assay mixture for any visible precipitate.
-
Solubility Test: Before your main experiment, perform a simple solubility test. Prepare your highest planned concentration of this compound in the assay buffer and visually inspect for clarity.
-
Optimize Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2] When preparing working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Sonication: Gentle sonication can sometimes help dissolve the compound.
-
pH Adjustment: The solubility of benzamidine derivatives can be pH-dependent. Ensure your assay buffer pH is compatible with both the enzyme's optimal activity and the inhibitor's solubility.
-
Possible Cause 2: Inhibitor Instability
-
Explanation: The Boc protecting group is known to be labile under acidic conditions.[3] If your assay buffer has a low pH, the Boc group may be cleaved, leaving you with aminomethylbenzamidine. While this derivative may still be an inhibitor, its potency and kinetic properties will likely differ from the Boc-protected form, leading to inconsistent results. The stability of the inhibitor can also be affected by temperature and prolonged storage in aqueous solutions.
-
Troubleshooting Steps:
-
pH Considerations: Avoid strongly acidic buffers. If your experiment requires a low pH, consider the potential for Boc group cleavage and its impact on your results. It is advisable to work under basic conditions to maintain the integrity of the Boc protecting group.[4]
-
Fresh Solutions: Prepare fresh aqueous working solutions of the inhibitor daily from a stock solution stored at -20°C.[5] Do not store dilute aqueous solutions for extended periods.
-
Temperature Control: Keep inhibitor solutions on ice during experimental setup.
-
Possible Cause 3: Incorrect Assay Conditions
-
Explanation: The observed inhibition is highly dependent on the assay conditions, including enzyme and substrate concentrations. For a competitive inhibitor, high substrate concentrations can overcome the inhibitory effect.
-
Troubleshooting Steps:
-
Determine Km: Accurately determine the Michaelis constant (Km) of your enzyme for the substrate under your specific assay conditions.
-
Substrate Concentration: For initial experiments, use a substrate concentration at or below the Km value. This will make the assay more sensitive to competitive inhibition.
-
Enzyme Concentration: Ensure you are working in the linear range of the enzyme reaction. If the enzyme concentration is too high, the reaction may proceed too quickly to accurately measure inhibition.
-
Issue 2: High Background Signal or Assay Interference
Possible Cause 1: Intrinsic Fluorescence/Absorbance of the Inhibitor
-
Explanation: this compound may absorb light or fluoresce at the wavelengths used in your assay, leading to a high background signal.
-
Troubleshooting Steps:
-
Run Controls: Always run control experiments containing the inhibitor at the highest concentration used in your assay but without the enzyme or substrate to measure its intrinsic signal.
-
Subtract Background: Subtract the signal from the inhibitor-only control from your experimental data.
-
Alternative Assay: If the interference is significant, consider an alternative assay method with different detection wavelengths.
-
Possible Cause 2: Non-specific Inhibition
-
Explanation: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like protein aggregation.
-
Troubleshooting Steps:
-
Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes reduce non-specific binding and aggregation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in a dry organic solvent such as DMSO or ethanol. Benzamidine hydrochloride has good solubility in these solvents.[2] Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles. Protect from light.[5]
Q2: What is the typical concentration range to use for this compound in an enzyme inhibition assay?
A2: The optimal concentration range will depend on the specific enzyme and its affinity for the inhibitor. A good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. The goal is to identify a concentration range that produces a sigmoidal dose-response curve, from which you can determine the IC50 value.
Q3: How do I determine the IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6]
Experimental Protocol for IC50 Determination:
-
Prepare Reagents:
-
Assay Buffer: Buffer in which the enzyme is optimally active.
-
Enzyme Stock Solution.
-
Substrate Stock Solution.
-
Inhibitor Stock Solution (in DMSO or ethanol).
-
-
Set up Serial Dilutions of the Inhibitor:
-
Perform serial dilutions of your this compound stock solution to create a range of concentrations (e.g., 10-12 different concentrations).
-
-
Assay Plate Setup:
-
Use a 96-well plate suitable for your detection method (clear for colorimetric, black for fluorescence).
-
Negative Control (100% activity): Assay buffer + enzyme + substrate (and the same concentration of DMSO/ethanol as in the inhibitor wells).
-
Positive Control (0% activity): Assay buffer + substrate (no enzyme).
-
Inhibitor Wells: Assay buffer + enzyme + substrate + varying concentrations of the inhibitor.
-
-
Assay Procedure:
-
Add the assay buffer and inhibitor (or vehicle) to the wells.
-
Add the enzyme and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate using a plate reader at appropriate time intervals. Ensure you are measuring the initial velocity of the reaction.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[6]
-
Q4: What are potential off-target effects of this compound?
A4: Benzamidine and its derivatives are known to inhibit a range of serine proteases.[8] Therefore, this compound may inhibit other serine proteases in your system besides your primary target. It is crucial to test the inhibitor against other relevant serine proteases to assess its selectivity. This is particularly important in cell-based or in vivo studies where multiple proteases are present.
Q5: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
A5: To determine the mechanism of inhibition, you can perform enzyme kinetic studies at varying substrate concentrations in the presence of a fixed concentration of the inhibitor. By plotting the data on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), you can visualize the effect of the inhibitor on Vmax and Km.[3][4][9][10][11]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
Part 3: Visualizations and Data Presentation
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Interpreting Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots for different inhibition types.
Data Summary Table: Troubleshooting Checklist
| Problem | Potential Cause | Recommended Action |
| No or low inhibition | Inhibitor precipitation | Check solubility, use co-solvent (e.g., DMSO), sonicate. |
| Inconsistent results | Inhibitor instability | Use fresh solutions, avoid acidic pH, control temperature. |
| High background | Inhibitor interference | Run inhibitor-only controls and subtract background. |
| Apparent weak inhibition | High substrate concentration | Use substrate at or below Km for competitive inhibitors. |
| Non-reproducible data | Pipetting errors | Use calibrated pipettes, prepare master mixes.[12] |
References
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Lineweaver–Burk plot. Retrieved from [Link]
-
Pearson. (2022, July 22). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Ingerman, E., et al. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubChem. (n.d.). Benzamidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Yoshimoto, T., & Tsuru, D. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biochemistry, 97(5), 1477-1484.
-
2 Minute Medicine. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Khan Academy [khanacademy.org]
- 5. goldbio.com [goldbio.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 11. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Off-Target Effects of 3-Boc-aminomethylbenzamidine
Welcome to the technical support center for 3-Boc-aminomethylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound featuring a benzamidine core. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent makes it a useful tool in chemical synthesis and targeted drug design. Its primary, or "on-target," mechanism of action is typically the competitive inhibition of serine proteases, such as thrombin and trypsin. The benzamidine moiety mimics the guanidino group of arginine, allowing it to bind to the S1 pocket of these enzymes.
Q2: What are the most common off-target effects observed with this compound?
A2: Off-target effects can arise from the compound's interaction with unintended molecular targets. For benzamidine-based compounds, these can include:
-
Non-specific binding to other enzymes: The benzamidine group can interact with other enzymes that have pockets accommodating positively charged residues.
-
Interaction with ion channels and receptors: Due to its chemical structure, it may non-selectively bind to various cell surface receptors or ion channels.
-
Cellular toxicity: At higher concentrations, it may induce cytotoxicity through mechanisms unrelated to its primary target, such as mitochondrial dysfunction or induction of apoptosis.[1]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assay?
A3: This is a critical aspect of experimental validation. A multi-pronged approach is recommended:
-
Use of a structurally related negative control: Synthesize or obtain a molecule that is structurally similar to this compound but is known to be inactive against your primary target. If this negative control produces the same effect, it is likely an off-target effect.
-
Target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary target. If the effect of this compound persists in these cells, it is independent of the intended target.
-
Dose-response analysis: On-target effects typically exhibit a sigmoidal dose-response curve. Off-target effects may only appear at higher concentrations and may have a different curve shape.
Q4: What are the initial signs of potential off-target effects in an in vivo study?
A4: In animal models, off-target effects can manifest as:
-
Unexpected physiological changes: Monitor for changes in weight, behavior, or other clinical signs that are not predicted by the on-target mechanism.
-
Toxicity in non-target organs: Histopathological analysis of tissues can reveal damage in organs where the primary target is not highly expressed.
-
Lack of correlation between target engagement and phenotype: If the desired therapeutic effect is not observed despite confirmation of target inhibition, it may be masked or counteracted by off-target effects.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and mitigating off-target effects in various experimental settings.
Guide 2.1: Biochemical Assays
Issue: Inconsistent IC50 values or high background signal.
Potential Cause: Non-specific binding to assay components or enzyme instability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biochemical assay results.
Detailed Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your this compound stock using LC-MS and NMR. Impurities can lead to confounding results.
-
-
Optimize Assay Buffer:
-
Detergent Concentration: Non-specific hydrophobic interactions can be minimized by titrating a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01% - 0.1%).
-
Ionic Strength: Vary the salt concentration (e.g., 50-200 mM NaCl) to reduce non-specific electrostatic interactions.
-
-
Include Bovine Serum Albumin (BSA):
-
Adding a low concentration of BSA (e.g., 0.1 mg/mL) to the assay buffer can act as a "carrier" protein, preventing the test compound from adsorbing to plastic surfaces.
-
Guide 2.2: Cell-Based Assays
Issue: High cytotoxicity or unexpected phenotypic changes unrelated to the target pathway.[1][]
Potential Cause: Off-target pharmacology or compound-induced cellular stress.
Troubleshooting Workflow:
Caption: Decision tree for investigating unexpected effects in cell-based assays.
Detailed Protocols:
-
Protocol 2.2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treat cells with varying concentrations of this compound and a vehicle control.
-
Lyse the cells and heat the lysates at a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot for the presence of the soluble target protein.
-
Binding of the compound should stabilize the protein, leading to a higher melting temperature.
-
-
Protocol 2.2.2: Orthogonal Approach with a Different Inhibitor
-
Identify a commercially available inhibitor of your target that has a different chemical scaffold from this compound.
-
Perform a dose-response experiment with this new inhibitor in your cell-based assay.
-
If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Guide 2.3: In Vivo Studies
Issue: Unexplained toxicity or lack of efficacy in animal models.
Potential Cause: Poor pharmacokinetic properties, off-target toxicity, or metabolic instability.
Troubleshooting Workflow:
Caption: Integrated workflow for troubleshooting in vivo studies.
Key Considerations:
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and target tissues over time. Poor exposure at the site of action can explain a lack of efficacy.
-
Metabolite Identification: The Boc group can be cleaved in vivo, leading to the formation of 3-aminomethylbenzamidine, which will have a different activity and off-target profile.
-
Histopathology: A thorough examination of major organs (liver, kidney, spleen, etc.) by a qualified pathologist is essential to identify any signs of toxicity.
Section 3: Data Interpretation and Best Practices
Table 1: Interpreting Dose-Response Data
| Observation | Potential On-Target Implication | Potential Off-Target Implication | Recommended Action |
| Steep, sigmoidal curve | High cooperativity with the target. | Possible non-specific membrane effects at high concentrations. | Correlate with target engagement data. |
| Biphasic curve | Complex interaction with the target or multiple binding sites. | Engagement of a secondary, lower-affinity off-target. | Perform competition binding assays. |
| Flat curve, high IC50 | Low potency against the target. | General cytotoxicity or assay interference. | Run counter-screens for assay artifacts. |
Best Practices for Minimizing Off-Target Effects:
-
Rational Drug Design: Incorporate selectivity elements into the compound design from the outset.
-
Systematic Screening: Profile your compound against a broad panel of kinases, GPCRs, and ion channels early in the discovery process.
-
Use the Lowest Effective Concentration: Once the on-target potency is established, use the lowest concentration that elicits the desired effect to minimize the risk of engaging lower-affinity off-targets.
-
Validate with Multiple Assays: Do not rely on a single assay. Use a combination of biochemical, biophysical, and cell-based methods to build a comprehensive understanding of your compound's activity.[3][4][5]
Section 4: References
-
PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine. National Center for Biotechnology Information. [Link][6]
-
PubChem Compound Summary for CID 1514172, (3R)-3-Aminopiperidine, 3-BOC protected. National Center for Biotechnology Information. [Link][7]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. [Link][3][5]
-
A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Center for Biotechnology Information. [Link][4]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link][1]
Sources
- 1. news-medical.net [news-medical.net]
- 3. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to prevent degradation of 3-Boc-aminomethylbenzamidine in assays
A Guide to Preventing Degradation and Ensuring Assay Integrity
Welcome to the technical support guide for 3-Boc-aminomethylbenzamidine. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and stability of your reagents. This compound is a potent inhibitor of serine proteases, but its chemical structure contains two moieties susceptible to degradation under common laboratory conditions: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the pH-sensitive benzamidine functional group.
This guide provides in-depth explanations, troubleshooting advice, and validated protocols to help you prevent degradation of this inhibitor, ensuring the accuracy and reproducibility of your assay results.
Understanding the Molecule's Vulnerabilities
The stability of this compound is dictated by its two key functional groups. Understanding their individual degradation pathways is critical to designing robust assays.
The Acid-Labile Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an essential feature for specific applications, but it is intentionally designed to be removed under acidic conditions.[1][2] The degradation mechanism is an acid-catalyzed hydrolysis. The process begins with the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[3] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the unprotected primary amine and carbon dioxide.[3]
This deprotection is often unintentional in an assay context and leads to the formation of 3-aminomethylbenzamidine, a different chemical entity with potentially altered inhibitory properties and cell permeability.
Caption: Acid-catalyzed degradation pathway of the Boc group.
The pH-Sensitive Benzamidine Group
The benzamidine moiety is responsible for the molecule's inhibitory action against serine proteases.[4][5] However, this group is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions.[6] The hydrolysis mechanism involves a nucleophilic attack on the carbon atom of the amidine group by a hydroxide ion (OH⁻), leading to the formation of 3-Boc-aminomethylbenzamide and ammonia.[6] This conversion results in a complete loss of inhibitory activity, as the amidine group is critical for binding to the active site of serine proteases. Benzamidine also exhibits sensitivity to oxidation.[4][5]
Caption: Base-catalyzed hydrolysis of the benzamidine group.
Stability Profile Summary
The dual vulnerabilities of this compound necessitate careful control of pH throughout your experimental workflow.
| pH Range | Effect on Boc Group | Effect on Benzamidine Group | Overall Recommendation |
| < 4.0 | High Risk of Cleavage [7][8] | Stable | Avoid. Boc deprotection will occur. |
| 4.0 - 7.5 | Stable [1] | Stable [6] | Optimal Range. Ideal for assays. |
| 7.5 - 8.5 | Stable | Moderate Hydrolysis Risk[6] | Use with caution; prepare solutions fresh. |
| > 8.5 | Stable | High Risk of Hydrolysis [6] | Avoid. Rapid loss of inhibitory activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my assay buffer when using this compound?
The optimal pH range is between 4.0 and 7.5. Within this window, both the Boc protecting group and the benzamidine functional group exhibit the greatest stability.[1][6] Buffers such as MES, phosphate, or HEPES can be used, but always adjust the final pH to be within this safe range.
Q2: I prepare my lysis buffer in bulk with a protease inhibitor cocktail. Is this a problem?
It can be. Many general protease inhibitor cocktails contain EDTA, which is a metalloprotease inhibitor.[9] While EDTA itself does not directly degrade this compound, the key issue is the stability of the solution over time. We strongly recommend preparing solutions containing benzamidine derivatives fresh for each experiment to ensure maximum potency.[4][5][6] If using a cocktail, add the this compound component just before use.
Q3: My assay results are inconsistent. Could my inhibitor be degrading?
Yes, inconsistent results are a classic sign of reagent instability.[10] Degradation can occur during storage of a stock solution or during a lengthy assay incubation. This leads to a variable concentration of the active inhibitor across different experiments or even within the same plate, causing high variability. We recommend validating the integrity of your inhibitor stock (see Protocol 3) and minimizing incubation times where possible.
Q4: How should I prepare and store my stock solutions of this compound?
For maximum stability, dissolve the compound in an anhydrous organic solvent like DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere like nitrogen or argon, as benzamidine is sensitive to oxidation.[4][5][11]
Q5: Can I use this inhibitor in live-cell assays?
Yes, the Boc group is often used to increase the lipophilicity of a molecule, potentially aiding in cell membrane permeability. However, be mindful of the pH of your cell culture medium (typically ~7.4), which is within the stable range. The primary concern in a cellular context would be metabolic degradation, which should be assessed independently.
Troubleshooting Guide
| Problem | Potential Cause Related to Inhibitor Degradation | Troubleshooting Steps & Solutions |
| Low or No Inhibitory Activity | 1. Hydrolysis of Benzamidine: Assay buffer pH is too high (>8.0).[6]2. Improper Stock Storage: Stock solution was stored improperly (e.g., in aqueous buffer, not frozen, or exposed to air), leading to hydrolysis or oxidation.[4][5] | 1. Verify Buffer pH: Measure the pH of your final assay buffer at the temperature of the experiment. Adjust to pH 7.0-7.4.2. Prepare Fresh Solutions: Discard the old stock and prepare a new one from solid material following the recommended protocol (see Protocol 1). Always prepare the final working solution in assay buffer immediately before use.[12] |
| High Variability Between Replicates or Assays | 1. Partial Degradation: Inconsistent degradation of the inhibitor across different wells or on different days due to slight variations in preparation or incubation time.2. Acidic "Hot Spots": If adding a small volume of acidic sample to a weakly buffered solution, localized pH drops could cause partial Boc deprotection. | 1. Standardize Workflow: Ensure precise and consistent timing for all incubation steps. Use a master mix for the reaction to minimize pipetting errors.[12]2. Ensure Buffer Capacity: Use a buffer with sufficient buffering capacity to handle any pH changes from sample addition.3. Perform a QC Check: Before a critical experiment, run a quick analytical check (TLC or HPLC) on your stock solution to confirm its integrity (see Protocol 3). |
| Signal Drifts Over Time (Inhibitory effect decreases during the assay) | 1. Ongoing Degradation: The inhibitor is slowly degrading over the course of a long assay incubation due to suboptimal pH or temperature. | 1. Optimize Assay Duration: If possible, reduce the total incubation time of the assay.2. Re-evaluate Assay Conditions: Confirm that the pH and temperature are stable and within the optimal range throughout the experiment.3. Consider a More Stable Analog: If long incubation times are unavoidable, you may need to source a different inhibitor with greater stability under your specific assay conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the long-term stability of your this compound.
-
Weighing: Handle the solid material in a controlled environment. Wear appropriate personal protective equipment.[13]
-
Solvent Selection: Use an anhydrous organic solvent such as DMSO or absolute ethanol. Do not use water or aqueous buffers for long-term stock solutions.
-
Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution. Gentle warming or vortexing can be applied.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid partial use and re-freezing.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (nitrogen or argon) to displace air and prevent oxidation.[5]
-
Storage: Tightly cap the tubes and store them at -20°C or -80°C, protected from light.[11]
Protocol 2: Preparation of Fresh Working Solutions
This protocol should be performed immediately before starting your assay.
-
Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it completely at room temperature.[12]
-
Buffer Preparation: Ensure your assay buffer has been prepared and its pH has been verified to be within the optimal range of 4.0-7.5.
-
Dilution: Dilute the stock solution to the final working concentration directly in the assay buffer. Mix thoroughly but gently.
-
Immediate Use: Use the freshly prepared working solution without delay. Do not store diluted aqueous solutions of the inhibitor.
Protocol 3: Quality Control (QC) of Inhibitor Integrity via HPLC
This protocol provides a method to validate the purity of your stock solution and check for degradation products.
-
Sample Preparation:
-
Reference Standard: Prepare a 1 mM solution of freshly dissolved this compound in 50:50 acetonitrile/water.
-
Test Sample: Dilute your stored stock solution to 1 mM in 50:50 acetonitrile/water.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the intact compound.
-
Inject the test sample.
-
Interpretation: A pure, stable sample should show a single major peak at the same retention time as the reference standard. The presence of significant earlier-eluting peaks may indicate the formation of the more polar, deprotected 3-aminomethylbenzamidine. The presence of other peaks could indicate hydrolysis of the benzamidine group or other degradation pathways.
-
Caption: Troubleshooting workflow for inhibitor-related assay issues.
References
- An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. (n.d.). Benchchem.
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. (n.d.). Benchchem.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- (R)-(-)-3-Amino-1-Boc-piperidine Safety Data Sheet. (2025). Thermo Fisher Scientific.
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
- Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit.
- (S)-3-Aminomethyl-1-Boc-piperidine Safety Data Sheet. (2024). Fisher Scientific.
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
How to confirm BOC deprotection by TFA? (2016). ResearchGate. Retrieved from [Link]
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). Labcompare.
-
Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved from [Link]
Sources
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- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
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- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. fishersci.be [fishersci.be]
Technical Support Center: Overcoming Cell Permeability Challenges with 3-Boc-aminomethylbenzamidine
Welcome to the technical support center for 3-Boc-aminomethylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its cellular activity. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and foundational knowledge to help you diagnose and overcome issues stemming from the compound's inherently poor cell permeability.
Section 1: Foundational FAQs
This section addresses the fundamental questions regarding the physicochemical properties of this compound and why these properties often lead to discrepancies between biochemical and cell-based assay results.
Q1: My this compound shows high potency in biochemical assays but has little to no effect in my cell-based assays. What is the likely cause?
A1: This is a classic and common challenge in drug discovery. The most probable cause is poor cell permeability. Your biochemical assay likely involves an isolated, purified target protein in a clean buffer system, where the compound has direct access to its binding site. In contrast, a cell-based assay requires the compound to cross the lipid bilayer of the cell membrane to reach its intracellular target. This compound possesses structural features that make this transit difficult, leading to a low intracellular concentration and, consequently, low apparent activity.
Q2: What specific physicochemical properties of this compound are responsible for its poor cell permeability?
A2: The primary obstacle is the benzamidine group. At physiological pH (around 7.4), the amidine functional group is protonated, carrying a positive charge. This charge makes the molecule highly polar and hydrophilic. The cell membrane is a phospholipid bilayer with a nonpolar, hydrophobic core, which acts as a significant barrier to charged and polar molecules. While the Boc (tert-Butyloxycarbonyl) protecting group adds some lipophilicity, it is often insufficient to counteract the potent effect of the charged amidine headgroup. Studies on similar peptidomimetic inhibitors have shown that compounds with a free amidino group generally exhibit low apparent permeability coefficients.[1]
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Cellular Efficacy
This section provides a structured approach to troubleshooting when you observe low efficacy in your cell-based experiments.
Problem: The compound is inactive or significantly less potent in cellular assays compared to enzymatic assays.
-
Potential Cause 1: Poor Passive Diffusion
The compound's charge and polarity prevent it from efficiently diffusing across the cell membrane.
-
Suggested Solution 1.1: The Prodrug Approach
Scientific Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug.[2][3] For this compound, the goal is to temporarily mask the charged amidine group with a lipophilic, cleavable moiety. This modification neutralizes the charge, increases lipophilicity, and facilitates passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active, charged compound at its site of action.[4] This is a widely used and effective strategy in medicinal chemistry to improve the pharmacokinetic properties of promising compounds.[2][3]
Experimental Consideration: A common strategy is to create an ester-based prodrug. For example, converting the amidine to an N-acyloxyalkoxycarbonyl derivative can create a substrate for intracellular carboxylesterases. The choice of the promoiety is critical and must be stable enough in extracellular media but readily cleaved intracellularly.
Diagram: Prodrug Activation Strategy A conceptual diagram illustrating how a prodrug enhances cell entry.
-
-
Potential Cause 2: Active Efflux by Membrane Transporters
Even if some compound enters the cell, it may be actively transported back out by efflux pumps.[5][6] These are membrane proteins, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), that function to extrude a wide variety of substrates from the cell, effectively keeping the intracellular concentration low.[5][7][8] Benzamidine derivatives have been shown to be substrates for these pumps.[1]
-
Suggested Solution 2.1: Co-incubation with Efflux Pump Inhibitors
Scientific Rationale: To test if your compound is an efflux pump substrate, you can perform your cell-based assay in the presence of a known efflux pump inhibitor. If the apparent potency of your compound increases significantly upon co-incubation, it strongly suggests that efflux is a major limiting factor.
Experimental Protocol:
-
Select Inhibitors: Use well-characterized inhibitors like Verapamil or PSC-833 for P-gp.
-
Determine Non-toxic Concentration: First, run a cytotoxicity assay with the inhibitor alone on your cell line to determine the highest non-toxic concentration.
-
Co-incubation: Run your standard cell-based assay with a dose-response of this compound, both with and without the pre-determined non-toxic concentration of the efflux pump inhibitor.
-
Analysis: Compare the EC50 values. A significant leftward shift in the dose-response curve in the presence of the inhibitor indicates that your compound is subject to efflux.[9]
-
-
Section 3: Experimental Protocols & Data Interpretation
To quantitatively assess permeability and diagnose the underlying issues, specific in vitro assays are indispensable.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[10][11] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid-in-organic-solvent mixture (mimicking the cell membrane), to an acceptor well.[11][12] This assay specifically measures passive diffusion, isolating it from active transport or efflux mechanisms.[10]
Diagram: PAMPA Workflow A simplified workflow for conducting a PAMPA experiment.
Step-by-Step Methodology:
-
Prepare Lipid Membrane: Coat the filter of each well in the 96-well donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1-2% lecithin or phosphatidylcholine in dodecane).[12]
-
Prepare Solutions: Prepare the test compound in a buffer solution (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). Also, prepare high and low permeability control compounds (e.g., Propranolol and Atenolol).
-
Load Plates: Add the compound solutions to the donor plate wells. Fill the acceptor plate wells with a corresponding buffer, which may contain a small percentage of a solubilizer like DMSO.[13]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-16 hours).[11][13]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe). Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[10]
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption.[14] Caco-2 cells, derived from a human colon carcinoma, form a differentiated monolayer with tight junctions that mimics the intestinal barrier.[15][16] This assay can measure both passive diffusion and active transport, including efflux.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for approximately 21 days to allow for full differentiation and formation of a tight monolayer.[14][17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions.[17] Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[10]
-
Bidirectional Transport: To assess efflux, perform the assay in two directions:
-
Apical (A) to Basolateral (B): Add the test compound to the top (apical) chamber and measure its appearance in the bottom (basolateral) chamber over time. This represents absorption.
-
Basolateral (B) to Apical (A): Add the test compound to the bottom (basolateral) chamber and measure its appearance in the top (apical) chamber. This measures efflux.[18]
-
-
Sampling and Quantification: Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Analyze the concentration of the compound using LC-MS/MS.[15]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).[18]
Data Interpretation
An Efflux Ratio greater than 2 is a strong indicator that the compound is a substrate of active efflux transporters.[18]
Table 1: Hypothetical Permeability Data
| Compound | Assay Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| This compound | Caco-2 | 0.2 | 2.0 | 10.0 | Low permeability, significant efflux |
| Prodrug Derivative | Caco-2 | 5.0 | 5.5 | 1.1 | High permeability, not an efflux substrate |
| Atenolol (Low Perm Control) | Caco-2 | 0.1 | 0.1 | 1.0 | Low permeability, passive diffusion |
| Propranolol (High Perm Control) | Caco-2 | 20.0 | 22.0 | 1.1 | High permeability, passive diffusion |
This hypothetical data illustrates a common scenario: the parent compound has very low absorptive transport (A-B) and high efflux transport (B-A), resulting in a high efflux ratio. The prodrug derivative, however, shows significantly improved absorptive transport with a low efflux ratio, indicating it successfully bypasses the efflux pumps and passively diffuses across the membrane.
By systematically applying these troubleshooting strategies and quantitative assays, researchers can effectively diagnose the barriers to cellular activity for this compound and rationally design strategies to overcome them, ultimately advancing their drug discovery programs.
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025). PubMed Central. [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC. (n.d.). National Institutes of Health. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. (n.d.). PubChem. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. (2024). PubMed Central. [Link]
-
Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). (n.d.). PubMed. [Link]
-
Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. (2023). RSC Publishing. [Link]
-
Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. (n.d.). MDPI. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. [Link]
-
(3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172. (n.d.). PubChem. [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. [Link]
-
Caco2 assay protocol. (n.d.). [Source not further specified]. [Link]
-
3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041. (n.d.). PubChem. [Link]
-
Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. (2023). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). [Source not further specified]. [Link]
-
SERF identifies small molecules susceptible to efflux pumps. (A)... (n.d.). ResearchGate. [Link]
-
tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022. (n.d.). PubChem. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). MDPI. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Prodrugs for Amines - PMC. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
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- 18. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Optimizing 3-Boc-Aminomethylbenzamidine for Enhanced Selectivity
Welcome to the technical support center for researchers working with 3-Boc-aminomethylbenzamidine and its analogs. This guide is designed to provide you with troubleshooting strategies, frequently asked questions, and detailed experimental protocols to aid in the modification of this compound for improved target selectivity. As a benzamidine-based scaffold, this compound is a promising starting point for the development of potent and selective inhibitors, particularly for serine proteases. This resource will equip you with the knowledge to rationally design and evaluate next-generation inhibitors with superior performance.
I. Understanding the Challenge: The Selectivity of Benzamidine-Based Inhibitors
Benzamidine and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry, particularly for their ability to target the active site of serine proteases. The positively charged amidinium group mimics the guanidinium side chain of arginine, allowing it to form strong electrostatic interactions with the conserved aspartate residue at the bottom of the S1 specificity pocket of many trypsin-like serine proteases.
However, this broad recognition by a family of enzymes presents a significant challenge: off-target effects . A lack of selectivity can lead to misleading experimental results and potential toxicity in a therapeutic context. This guide will walk you through strategies to systematically modify the this compound core to enhance its selectivity for your target of interest while minimizing interactions with other proteins.
II. Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the optimization of benzamidine-based inhibitors.
Q1: My this compound analog shows potent inhibition of my target serine protease, but I suspect it's also hitting other proteases. How can I confirm this?
A1: This is a common and critical issue. A multi-tiered approach is recommended to profile the selectivity of your inhibitor:
-
Panel Screening: The most direct method is to screen your compound against a commercially available panel of purified serine proteases. This will provide a quantitative measure of its inhibitory activity (e.g., IC50 or Ki values) against a range of related enzymes.
-
Cell-Based Assays: If you have cell lines that express different serine proteases, you can use cell-based activity assays to assess the functional consequences of your inhibitor on each target.
-
Proteomic Approaches: Techniques like Activity-Based Protein Profiling (ABPP) can provide a global view of the serine proteases that your compound interacts with in a complex biological sample.
Q2: I want to modify the this compound scaffold to improve selectivity. Where should I start?
A2: The key to improving selectivity lies in exploiting the differences between the active sites of your target protease and off-target enzymes. While the S1 pocket is often highly conserved among trypsin-like serine proteases, the surrounding regions (S2, S3, S4, and the prime-side pockets S1', S2', etc.) can exhibit significant variability. Therefore, modifications should be directed towards these less conserved regions. The aminomethyl linker and the Boc-protecting group of your starting compound are excellent handles for chemical elaboration.
Q3: What are some common chemical modifications to improve the selectivity of benzamidine inhibitors?
A3: Several strategies can be employed:
-
Exploring the S2-S4 Pockets: Replace the Boc group with a variety of substituents that can interact with the S2-S4 pockets. These can range from simple alkyl and aryl groups to more complex heterocyclic systems. The goal is to introduce moieties that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or van der Waals contacts) with unique residues in your target's active site that are absent in off-targets.
-
Targeting the Prime-Side: Extend from the aminomethyl linker to introduce groups that can interact with the S1' and S2' pockets. These interactions are often critical for substrate recognition and can be exploited to achieve high selectivity.
-
Bioisosteric Replacement of the Amidine Group: While the amidine is crucial for S1 pocket binding, in some cases, replacing it with a less basic bioisostere can reduce off-target effects, particularly those related to interactions with non-protease targets. Examples of amidine bioisosteres include aminoisoquinolines.[1]
Q4: How can I predict which modifications are most likely to improve selectivity before I synthesize them?
A4: Computational modeling is a powerful tool for rational inhibitor design. If a crystal structure of your target protease is available, you can use molecular docking to predict the binding modes of your proposed analogs. This can help you prioritize compounds for synthesis that are predicted to form favorable interactions with non-conserved residues. Additionally, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can be used to identify electrostatic and steric differences between the active sites of your target and off-target proteases, guiding the design of more selective inhibitors.[2][3]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental workflow.
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| High off-target activity observed in a protease panel screen. | The core benzamidine scaffold is recognized by multiple proteases. The current modifications do not sufficiently discriminate between target and off-target enzymes. | 1. Analyze the structures of the off-target proteases: Identify differences in the active site residues compared to your target protease, particularly in the S2-S4 and prime-side pockets. 2. Design and synthesize analogs with bulkier or more sterically demanding substituents: These can create clashes with the active sites of off-target enzymes that have smaller binding pockets. 3. Introduce substituents that can form specific hydrogen bonds or electrostatic interactions with unique residues in your target's active site. |
| Loss of potency after modifying the Boc group. | The modification may have introduced an unfavorable steric or electronic interaction with the target's active site. The new substituent may be too large or have the wrong conformation. | 1. Perform molecular modeling to understand the potential binding mode of the new analog. 2. Synthesize a small library of analogs with systematic variations in the size, shape, and electronic properties of the new substituent to probe the structure-activity relationship (SAR). 3. Consider using a more flexible linker between the benzamidine core and the new substituent. |
| Synthesized analog has poor solubility. | The introduced modifications have significantly increased the lipophilicity of the compound. | 1. Introduce polar functional groups into the new substituent, such as hydroxyl, carboxyl, or amino groups. 2. Consider using a more water-soluble core scaffold while retaining the key pharmacophoric elements. 3. Formulate the compound with solubility-enhancing excipients for in vitro assays, but be mindful that this does not solve the intrinsic solubility issue for potential in vivo applications. |
| Difficulty in synthesizing the desired analog. | The chosen synthetic route may not be compatible with the functional groups on the starting material or the desired product. The protecting group strategy may be suboptimal. | 1. Consult the synthetic chemistry literature for alternative routes to similar compounds. 2. Consider using a different protecting group for the amidine or other functional groups that is stable to the reaction conditions. 3. Perform small-scale test reactions to optimize reaction conditions (e.g., solvent, temperature, catalyst) before scaling up. |
IV. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments in the optimization of this compound.
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Aminomethylbenzamidine Analogs
This protocol describes a general method for replacing the Boc group with other substituents via amide bond formation.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or hydrochloric acid (4M in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the crude 3-aminomethylbenzamidine salt. This is often used in the next step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid
-
Dissolve the desired carboxylic acid (1.0-1.2 eq) in a suitable aprotic solvent such as DCM or dimethylformamide (DMF).
-
Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the crude 3-aminomethylbenzamidine salt (1.0 eq) and additional DIPEA (1-2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired N-substituted 3-aminomethylbenzamidine analog.
Protocol 2: In Vitro Serine Protease Inhibition Assay
This protocol provides a general method for determining the inhibitory potency (IC50) of a compound against a serine protease using a fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
Fluorogenic substrate for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
In the 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Control wells:
-
No inhibitor (100% enzyme activity)
-
No enzyme (background fluorescence)
-
-
-
Add the serine protease to each well (except the no-enzyme control) to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode). The excitation and emission wavelengths will depend on the specific fluorophore of the substrate.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
V. Visualizing the Path to Selectivity
The following diagrams illustrate the key concepts and workflows for enhancing the selectivity of this compound.
Caption: Iterative cycle for improving inhibitor selectivity.
Caption: Key modification sites on this compound.
VI. Concluding Remarks
The journey to develop a highly selective small molecule inhibitor is an iterative process of design, synthesis, and testing. While this compound provides a solid foundation, achieving the desired selectivity profile requires a systematic and rational approach to its modification. By leveraging the principles of medicinal chemistry, employing robust experimental protocols, and utilizing computational tools, researchers can unlock the full potential of this promising scaffold. This guide serves as a starting point for your endeavors, and we encourage you to adapt and refine these strategies to meet the unique challenges of your research.
References
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Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. SLAS Discovery. [Link]
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Mutter, R., et al. (2004). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Ceballos, L., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]
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Amaro, R. E., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
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Kontoyianni, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
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Sadybekov, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Drug Design Org. Bioisosterism. [Link]
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Harris, J. L., et al. (2017). Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. Journal of Medicinal Chemistry. [Link]
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Wagener, M., & Lommerse, J. P. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
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Alexander, J. P., & Cravatt, B. F. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. NIH. [Link]
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Wiese, M., et al. (2011). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central. [Link]
-
Li, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Amaro, R. E., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. MIT Open Access Articles. [Link]
Sources
Technical Support Center: Synthesis of 3-Boc-aminomethylbenzamidine Analogs
Welcome to the technical support center for the synthesis of 3-Boc-aminomethylbenzamidine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this important structural motif. As potent inhibitors of various enzymes, including serine proteases, these molecules are of significant interest, yet their synthesis presents unique challenges. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and optimize your synthetic strategy.
Core Synthetic Strategy: An Overview
The most common and established route to this compound analogs begins with the corresponding benzonitrile derivative. The synthesis is typically a two-step process involving the formation of an intermediate imidate salt via the Pinner reaction, followed by ammonolysis to yield the target amidine.
Caption: General workflow for synthesizing this compound.
While seemingly straightforward, each step requires careful control of reaction conditions to avoid side reactions and ensure a high yield of the desired product. The following sections address the most frequently encountered problems.
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My Pinner reaction is failing or giving very low yields. What are the most critical parameters to control?
This is the most common point of failure. The Pinner reaction, which converts the nitrile to an imidate salt using an alcohol and a strong acid, is highly sensitive to reaction conditions.[1][2] Low yields are almost always traced back to two key factors: the presence of water and improper temperature control.
Causality & Explanation:
-
Strict Anhydrous Conditions: The Pinner reaction must be performed under rigorously anhydrous conditions.[3][4] The intermediate imidate salt (Pinner salt) is extremely susceptible to hydrolysis. Any trace of water will rapidly convert the imidate into the corresponding ester or, through subsequent reactions, the benzamide, which is a common and difficult-to-remove byproduct.[1][4]
-
Temperature Control: The imidate salt is thermodynamically unstable.[1][3] The reaction should be run at low temperatures (typically -10°C to 5°C) to prevent two competing side reactions:
-
Rearrangement: The imidate can rearrange into a more stable N-alkyl amide.
-
Decomposition: The salt can decompose, especially if the temperature rises significantly during the exothermic addition of HCl.[1]
-
-
HCl Quality and Delivery: The use of dry hydrogen chloride gas is paramount. Bubbling the gas slowly through the cooled reaction mixture ensures saturation without causing excessive temperature spikes. Using ethereal HCl solutions is an alternative, but these solutions must be freshly prepared and titrated, as their concentration can decrease over time.
Troubleshooting Protocol:
-
Glassware & Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., ethanol, methanol) from a freshly opened bottle or distilled over a suitable drying agent.
-
Temperature Maintenance: Use a cryostat or a well-maintained ice/salt bath to keep the internal reaction temperature consistently below 5°C during the entire HCl addition.[4]
-
Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction to prevent atmospheric moisture from entering the system.
-
Monitor Progress: The Pinner salt often precipitates from the reaction mixture as a white solid. The formation of this precipitate is a good visual indicator of reaction progress.
Caption: Troubleshooting logic for the Pinner reaction.
Q2: I'm losing the Boc protecting group during the synthesis. How can this be avoided?
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5] The Pinner reaction utilizes a strong acid (HCl), creating a perfect storm for premature deprotection of the aminomethyl side chain.
Causality & Explanation:
The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide. The highly acidic environment of the Pinner reaction can easily initiate this process. The resulting free amine can then react further, leading to a complex mixture of products.
Preventative Measures:
-
Minimize Acid: Use the minimum amount of HCl required to catalyze the reaction. While HCl is often used to saturation, in this specific case, a more controlled addition might be beneficial.
-
Strict Temperature Control: As with yield issues, maintaining a low temperature (≤ 0°C) is critical. The rate of Boc deprotection is significantly slower at lower temperatures.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting nitrile by TLC or a test quench analyzed by LC-MS. Once the nitrile is consumed, proceed to the next step.
-
Orthogonal Protecting Groups: If Boc deprotection remains a persistent issue, consider using a more acid-stable protecting group for the amine, such as the benzyloxycarbonyl (Cbz) group.[6][7] However, this will require altering the final deprotection strategy, as the Cbz group is typically removed by catalytic hydrogenation.[8]
| Protecting Group | Cleavage Conditions | Stability to Pinner Reaction |
| Boc | Strong Acid (e.g., TFA, HCl) | Low |
| Cbz (Z) | Catalytic Hydrogenation (H₂, Pd/C) | High |
| Fmoc | Base (e.g., Piperidine) | High |
Q3: The final ammonolysis step is sluggish, and my product is difficult to purify. What are the best practices?
The conversion of the isolated imidate salt to the final amidine requires reaction with an ammonia source. This step can be slow and can generate impurities if not handled correctly, complicating the final purification.
Causality & Explanation:
The reaction involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of the alcohol. The efficiency of this step depends on the concentration and reactivity of the ammonia source. The basic nature of the final amidine product can make purification by standard silica gel chromatography challenging.
Optimization & Purification Strategy:
-
Ammonia Source:
-
Ammonia Gas: Bubbling anhydrous ammonia gas through a suspension of the imidate salt in a suitable solvent (e.g., ethanol, methanol) at 0°C to room temperature is a clean and effective method.[9]
-
Ammonium Carbonate/Chloride: Heating the imidate salt with ammonium carbonate or ammonium chloride in ethanol is another common procedure.[9] This can sometimes require elevated temperatures (30-40°C), which may risk side reactions.
-
-
Reaction Monitoring: Track the disappearance of the imidate salt. A simple workup of a small aliquot followed by LC-MS analysis is the most reliable method.
-
Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue will contain the desired product and inorganic salts (e.g., ammonium chloride).
-
Purification:
-
Extraction: The crude product can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., NaHCO₃ or K₂CO₃) to remove ammonium salts and any acidic impurities.
-
Column Chromatography: Amidines are basic and can streak on standard silica gel. To mitigate this, pre-treat the silica gel with a base (e.g., slurry with 1-2% triethylamine in the eluent) or use basic alumina. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity with methanol, is often effective. For example, a gradient of 0-10% methanol in dichloromethane is a good starting point.[10]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/ether) can be a highly effective purification method, often yielding the product as its hydrochloride salt if excess acid was carried through.
-
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to benzamidines that avoid the Pinner reaction?
A: Yes, several alternatives exist, which may be advantageous if the Pinner reaction proves problematic, especially with sensitive substrates.
-
From Benzamidoxime: A two-step route involves converting the starting benzonitrile to a benzamidoxime using hydroxylamine hydrochloride.[11][12] The benzamidoxime intermediate is then reduced to the benzamidine via catalytic hydrogenation (e.g., using a nano-metal catalyst or Raney Nickel).[13][14][15] This method avoids the harsh acidic conditions of the Pinner reaction.
-
Sequential Amidination-Reduction: A nitrile can be reacted with a diamine (like ethylenediamine) to form a cyclic amidine (an imidazoline). This intermediate can then be reductively opened using a reducing agent like borane to yield a linear polyamine, which effectively serves as a protected amidine equivalent.[16]
Q: What is the best way to store the final this compound product?
A: Amidines are basic and can be susceptible to slow hydrolysis over time, especially if exposed to atmospheric moisture and CO₂. For long-term storage, it is best to store the compound as a salt, typically the hydrochloride salt, in a desiccator at low temperature (-20°C). The salt form is generally more crystalline and stable than the free base.
Q: Which analytical techniques are essential for characterizing the final product?
A: A combination of techniques is necessary to confirm the structure and purity of your this compound analog.
-
¹H NMR: Look for characteristic peaks: the singlet for the nine Boc protons (~1.4 ppm), the doublet for the benzylic CH₂ protons (~4.3 ppm, often coupled to the NH), the broad singlet for the Boc-NH proton, and the aromatic protons in their expected region (7-8 ppm). The amidine N-H protons often appear as very broad signals.
-
¹³C NMR: Confirm the presence of all carbons, including the amidine carbon (C=N) which typically appears around 165 ppm and the Boc carbonyl carbon around 156 ppm.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to assess the purity of the final compound. A reverse-phase column with a water/acetonitrile or water/methanol mobile phase (often with 0.1% TFA or formic acid) is standard.
References
-
Comparison of methods for benzamide synthesis from benzonitrile - ResearchGate. Available from: [Link]
-
Protective Groups - Organic Chemistry Portal. Available from: [Link]
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Nitrile to Amine - Common Conditions. Available from: [Link]
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Pinner reaction - Wikipedia. Available from: [Link]
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Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. Available from: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
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Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available from: [Link]
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Pinner Reaction | NROChemistry. Available from: [Link]
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The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines - ScholarWorks at WMU. Available from: [Link]
-
Pinner Reaction - SynArchive. Available from: [Link]
- CN106565540A - Synthesis method for benzamidine derivatives - Google Patents.
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
-
The Reduction of Nitriles - Chemistry LibreTexts. Available from: [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. Available from: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available from: [Link]
-
Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. Available from: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]
- CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents.
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC - NIH. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available from: [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Available from: [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Characterizing Novel Benzamidine-Based Serine Protease Inhibitors: A Comparative Analysis Featuring 3-Boc-aminomethylbenzamidine
In the landscape of serine protease inhibitor discovery, benzamidine and its derivatives represent a foundational class of molecules, pivotal for both therapeutic development and basic research. Their ability to competitively and reversibly bind to the active site of trypsin-like serine proteases has made them indispensable tools. This guide provides a comparative overview of classic and clinically relevant benzamidine inhibitors and outlines a comprehensive experimental framework for characterizing a novel derivative, 3-Boc-aminomethylbenzamidine.
The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition
Benzamidine-based compounds are synthetic, small-molecule inhibitors that target the S1 specificity pocket of trypsin-like serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for these enzymes, enabling competitive and reversible inhibition.[1] This interaction is a cornerstone of their mechanism, preventing the substrate from accessing the catalytic triad (Ser-His-Asp) and thus halting proteolytic activity.
The versatility of the benzamidine scaffold allows for chemical modifications that can enhance potency and selectivity. These modifications can influence interactions with secondary binding sites on the enzyme surface, leading to a wide range of inhibitory profiles across different proteases.[2][3]
A Comparative Look at Established Benzamidine Inhibitors
To contextualize the potential of a novel derivative like this compound, it is essential to compare it against well-characterized inhibitors. Below is a summary of key benzamidine-based inhibitors and their reported inhibitory constants (Kᵢ) against common serine proteases.
| Inhibitor | Target Proteases | Reported Kᵢ / IC₅₀ Values | Key Features & Applications |
| Benzamidine | Trypsin, Plasmin, Thrombin, Tryptase, uPA, Factor Xa, tPA | Kᵢ: 20 µM (Tryptase), 21 µM (Trypsin), 97 µM (uPA), 110 µM (Factor Xa), 220-320 µM (Thrombin), 350 µM (Plasmin), 750 µM (tPA)[4][5] | The parent compound, widely used as a general serine protease inhibitor in protein purification.[6][7] |
| Pentamidine | Plasmin, Thrombin, tPA | Kᵢ: 2.1 µM (Plasmin), 4.5 µM (Thrombin), 43 µM (tPA)[8] | A bivalent benzamidine with antimicrobial properties, also a potent protease inhibitor.[8][9] |
| Nafamostat Mesylate | Trypsin, Thrombin, Factor Xa, Plasmin | IC₅₀: 1.0 x 10⁻⁷ M for extrinsic pathway activity (TF-F. VIIa mediated-F. Xa generation); Kᵢ: 2.0 x 10⁻⁷ M for TF-F. VIIa complex[10] | A broad-spectrum serine protease inhibitor used clinically as an anticoagulant and for treating pancreatitis.[11][12][13] |
| Gabexate Mesylate | Trypsin, Thrombin, Plasmin, Kallikrein | IC₅₀: 0.19 µM[14] | A synthetic protease inhibitor used in the treatment of pancreatitis and disseminated intravascular coagulation.[14][15][16] |
Characterizing a Novel Inhibitor: The Case of this compound
While this compound is a known chemical entity, its inhibitory profile against serine proteases is not extensively documented in publicly available literature. The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent introduces a bulky, hydrophobic moiety that could significantly alter its binding affinity and selectivity compared to unsubstituted benzamidine. Here, we present a detailed experimental workflow to characterize this novel inhibitor.
Rationale for Experimental Design
The primary objective is to determine the inhibitory potency (Kᵢ) and the mode of inhibition of this compound against a panel of physiologically relevant serine proteases, such as trypsin, thrombin, and plasmin. This will allow for a direct comparison with the established inhibitors listed above.
Diagram: General Mechanism of Competitive Inhibition by Benzamidine Derivatives
Caption: Competitive inhibition of a serine protease by a benzamidine derivative.
Experimental Protocol: Determination of Inhibitory Constant (Kᵢ)
This protocol outlines the steps to determine the Kᵢ of this compound against a target serine protease (e.g., trypsin) using a chromogenic substrate.
Materials:
-
Target Serine Protease (e.g., Bovine Trypsin)
-
This compound
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the serine protease in cold assay buffer to a final concentration of 1 mg/mL.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Dissolve the chromogenic substrate in the assay buffer to a concentration of 10 mM.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Bring the total volume in each well to a fixed amount with assay buffer.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be varied to determine the mode of inhibition.
-
-
Measure Enzyme Activity:
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).
-
The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.
-
To determine the mode of inhibition and calculate Kᵢ, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]) can be constructed. For competitive inhibition, the Kᵢ can be determined from the intersection of the lines on the x-axis of the Dixon plot, which is equal to -Kᵢ.
-
Alternatively, non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition can be used to directly fit the data and determine the Kᵢ value.
-
Diagram: Experimental Workflow for Kᵢ Determination
Caption: Workflow for determining the inhibitory constant (Kᵢ).
Interpreting the Data and Drawing Comparisons
The experimentally determined Kᵢ value for this compound will provide a direct measure of its inhibitory potency. A lower Kᵢ value indicates a higher binding affinity and thus a more potent inhibitor.
Furthermore, determining the Kᵢ against a panel of serine proteases will reveal the selectivity profile of this compound. High selectivity for a particular protease is a desirable characteristic for therapeutic applications, as it can minimize off-target effects.
Conclusion
While this compound remains to be fully characterized as a serine protease inhibitor, the established framework for evaluating benzamidine derivatives provides a clear path forward. By systematically determining its inhibitory constants against a panel of relevant enzymes and comparing these to the profiles of well-known inhibitors, researchers can elucidate its potential as a research tool or a lead compound for drug discovery. The interplay between the core benzamidine scaffold and its substituents continues to be a fertile ground for the design of potent and selective serine protease inhibitors.
References
-
Ascione, A., et al. (1986). Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. Journal of Pharmaceutical Sciences, 75(12), 1171-1174. Retrieved from [Link]
-
Wikipedia. (2023). Nafamostat. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Gabexate Mesilate? Synapse. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Nafamostat Mesilate? Synapse. Retrieved from [Link]
-
Yukawa, S., et al. (2003). Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 298-305. Retrieved from [Link]
-
Wang, H., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 25(15), 3483. Retrieved from [Link]
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Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. Retrieved from [Link]
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Morishita, H., et al. (1995). Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity. Thrombosis Research, 78(5), 437-442. Retrieved from [Link]
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Li, W., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. Retrieved from [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. The Journal of Biological Chemistry, 240(4), 1579-1585. Retrieved from [Link]
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Park, H., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(10), 2469. Retrieved from [Link]
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Alves, C. S., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(2), 859-869. Retrieved from [Link]
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Focus Biomolecules. (n.d.). Benzamidine HCl. Retrieved from [Link]
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Alves, C. S., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 30(6), 1695-1704. Retrieved from [Link]
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Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry, 6(4), 502-506. Retrieved from [Link]
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Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. Retrieved from [Link]
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LibreTexts Biology. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
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ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
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GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
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Brandsdal, B. O., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2345. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory Effects on Cytochrome P450 Enzymes of Pentamidine and Its Amidoxime Pro-Drug. Retrieved from [Link]
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Zhou, Y., & Johnson, M. E. (1999). Comparative Molecular Modeling Analysis of-5-amidinoindole and Benzamidine Binding to Thrombin and Trypsin: Specific H-bond Formation Contributes to High 5-amidinoindole Potency and Selectivity for Thrombin and Factor Xa. Journal of Molecular Recognition, 12(4), 235-241. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic parameters and inhibition constants of the trypanosomal pentamidine transporters. Retrieved from [Link]
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Steverding, D., & Wang, X. (2010). Inhibitory effects on cytochrome p450 enzymes of pentamidine and its amidoxime pro-drug. European Journal of Pharmacology, 630(1-3), 26-31. Retrieved from [Link]
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MEROPS. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
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Stürzebecher, J., et al. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 69(6), 533-539. Retrieved from [Link]
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Ascenzi, P., et al. (1995). Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. Journal of Molecular Recognition, 8(4), 183-192. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Pentamidine. StatPearls. Retrieved from [Link]
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ResearchGate. (n.d.). Ki Values for Pentamidine Determined for Selected CNS targets together. Retrieved from [Link]
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Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
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Wikipedia. (2023). Protease inhibitor (biology). Retrieved from [Link]
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Kim, Y. S., et al. (2009). Protease Inhibitors from Plants with Antimicrobial Activity. International Journal of Molecular Sciences, 10(6), 2860-2872. Retrieved from [Link]
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Poplawski, S. E., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 57(15), 6424-6438. Retrieved from [Link]
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Liu, Y., et al. (2019). Functional Selection of Protease Inhibitory Antibodies. Cell Chemical Biology, 26(8), 1135-1145.e6. Retrieved from [Link]
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Liu, Y., et al. (2016). Combination of phenylpyruvic acid (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst. Applied Microbiology and Biotechnology, 100(5), 2183-2191. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Boc-aminomethylbenzamidine as a Specific Protease Inhibitor
In the landscape of biochemical research and therapeutic development, the precise modulation of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are integral to countless physiological processes, and their dysregulation is a hallmark of numerous pathologies. Consequently, the demand for specific and reliable protease inhibitors is ever-present. This guide offers an in-depth comparison and validation framework for 3-Boc-aminomethylbenzamidine, a synthetic serine protease inhibitor, designed for researchers, scientists, and drug development professionals.
Understanding this compound: Mechanism and Rationale
This compound belongs to the family of benzamidine-based inhibitors, which are renowned for their ability to target trypsin-like serine proteases. These proteases are characterized by a conserved catalytic triad (Ser-His-Asp) and a deep S1 specificity pocket that accommodates basic amino acid residues like arginine and lysine.
Mechanism of Action: The core of the inhibitor's efficacy lies in its benzamidine headgroup. This positively charged moiety acts as a mimic of the guanidinium group of arginine, allowing it to bind reversibly and competitively to the negatively charged aspartate residue at the bottom of the S1 pocket of target proteases.[1][2] This interaction physically obstructs the active site, preventing substrate binding and subsequent cleavage.
The "3-Boc-aminomethyl" portion of the molecule introduces two key features:
-
Spacial Orientation: The aminomethyl linker positions the bulky tert-butyloxycarbonyl (Boc) group.
-
Physicochemical Properties: The Boc group significantly increases the hydrophobicity of the molecule. This modification can enhance membrane permeability, a critical factor for efficacy in cell-based assays and in vivo models, compared to the highly polar parent compound, benzamidine.
The choice to use this compound is therefore often driven by a need for a reversible, competitive inhibitor with potentially improved cellular uptake for targeting intracellular or transmembrane serine proteases.
dot
Caption: Competitive inhibition of a trypsin-like serine protease.
Comparative Analysis with Alternative Serine Protease Inhibitors
The validation of any inhibitor necessitates a thorough comparison against established alternatives. The selection of a suitable inhibitor depends on the specific experimental context, including the target protease, the biological system (e.g., purified enzyme vs. live cells), and the desired mechanism of inhibition.
| Inhibitor | Target Class | Mechanism | Cell Permeable | Key Characteristics & Limitations |
| This compound | Trypsin-like Serine Proteases | Reversible, Competitive | Yes (Enhanced) | Good for cell-based assays; Boc group may alter specificity vs. benzamidine. |
| Benzamidine | Trypsin-like Serine Proteases | Reversible, Competitive | Poor | A classic, cost-effective inhibitor for protein purification and in vitro assays.[3] Limited use in cells. |
| AEBSF (Pefabloc SC) | Serine Proteases | Irreversible, Covalent | Yes | Broad-spectrum serine protease inhibitor; less toxic than PMSF but has a short half-life in aqueous solution.[4][5] |
| PMSF | Serine Proteases | Irreversible, Covalent | Yes | Widely used, but highly toxic and unstable in aqueous solutions (half-life <1 hour at pH 8).[5][6] |
| Aprotinin | Serine Proteases | Reversible, Competitive (Peptide) | No | A polypeptide inhibitor, highly potent and specific for targets like trypsin and plasmin.[3] Not cell-permeable. |
| Leupeptin | Serine & Cysteine Proteases | Reversible, Covalent (Peptide) | No | A peptide aldehyde that inhibits a broader range of proteases, including trypsin, plasmin, and calpains. |
| Nafamostat | Serine Proteases | Reversible, Covalent | Yes | A broad-spectrum synthetic inhibitor used clinically; potent against proteases like thrombin and TMPRSS2.[7] |
Expert Insight: The primary advantage of this compound over its parent compound, benzamidine, is its enhanced hydrophobicity, which is designed to facilitate passage across cell membranes. However, this modification also increases its molecular weight and alters its shape, which can influence its binding affinity and specificity profile compared to benzamidine.[1] Therefore, direct validation is not just recommended; it is essential. For applications requiring irreversible inhibition or targeting a broader class of serine proteases, compounds like AEBSF are more appropriate, though their off-target effects must be carefully considered.[8][9]
Experimental Validation Framework
A rigorous validation of this compound involves a multi-step approach, progressing from simple in vitro systems to more complex cellular models. This ensures that the observed effects are a direct result of specific target engagement.
This initial experiment quantifies the concentration of the inhibitor required to reduce the activity of a purified target protease by 50% (IC50).
Causality Behind Experimental Choices:
-
Enzyme/Substrate Pair: A well-characterized protease (e.g., Trypsin, Matriptase, Thrombin) and a corresponding fluorogenic or chromogenic substrate are used to ensure a robust and reproducible signal.
-
Inhibitor Concentration Range: A wide, logarithmic range of inhibitor concentrations is tested to accurately capture the full dose-response curve.
-
Controls: "No inhibitor" controls define 100% enzyme activity, while "no enzyme" controls establish the background signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a working solution of the target protease (e.g., 10 nM Trypsin) in assay buffer.
-
Prepare a working solution of a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of serially diluted this compound (or DMSO for control) to appropriate wells.
-
Add 88 µL of assay buffer to all wells.
-
Add 5 µL of the protease working solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 5 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin kinetic reading on a plate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC substrates) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: Workflow for IC50 determination of a protease inhibitor.
Observing an effect in a cellular context is crucial. This protocol uses a model system where the inhibition of a specific protease leads to a measurable downstream effect. For instance, inhibiting the transmembrane protease Matriptase can block the activation of the c-Met receptor by its ligand, HGF.[10]
Causality Behind Experimental Choices:
-
Cell Line Selection: A cell line known to express the target protease and exhibit a relevant signaling pathway is chosen (e.g., PC-3 prostate cancer cells for Matriptase).
-
Endpoint Measurement: The chosen endpoint (e.g., phosphorylation of c-Met) must be a direct and validated consequence of the target protease's activity. Western blotting is a standard and reliable method for this.
-
Cytotoxicity Control: A parallel cytotoxicity assay is essential to ensure that the observed inhibition of signaling is not merely a result of the compound being toxic to the cells.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture PC-3 cells to ~80% confluency.
-
Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Starve the cells in a serum-free medium for 4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells with a known activator of the pathway, such as Hepatocyte Growth Factor (HGF) at 50 ng/mL, for 15 minutes. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Parallel Cytotoxicity Assay (e.g., MTT Assay):
-
In a separate 96-well plate, treat cells with the same concentrations of the inhibitor for the same duration as the main experiment.
-
Perform a standard MTT or other viability assay to assess cell health.
-
Data Interpretation: A successful validation will show a dose-dependent decrease in c-Met phosphorylation upon HGF stimulation in the inhibitor-treated cells, with no significant decrease in cell viability at the effective concentrations. This links the chemical inhibition to a specific biological outcome.
Conclusion and Best Practices
Validating this compound requires a systematic and evidence-based approach. While its chemical design suggests improved cell permeability over benzamidine, this must be empirically proven.
-
Start Broad, Then Go Deep: Begin by screening the inhibitor against a panel of related serine proteases to understand its specificity profile. A truly "specific" inhibitor is a rare entity; most exhibit a specificity profile.
-
Confirm Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence that the inhibitor is binding to its intended target within the complex environment of the cell.
-
Mind the Off-Targets: Always consider that any small molecule can have unintended effects.[11] If unexpected phenotypes arise in cellular assays, counter-screening against other protein classes (e.g., kinases, GPCRs) may be necessary.
By following this comprehensive guide, researchers can confidently assess the performance of this compound, objectively compare it to viable alternatives, and generate the robust data required to support its use as a specific and reliable tool in their experimental systems.
References
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry. Available at: [Link]
-
Cleveland Clinic. (2022). Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic. Available at: [Link]
-
Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of human leukocyte elastase, cathepsin G, and proteinase 3 by α1-proteinase inhibitor and α1-antichymotrypsin. Biochemistry. Available at: [Link]
-
Laskowski, M., Jr., & Kato, I. (1980). Protein inhibitors of proteinases. Annual Review of Biochemistry. Available at: [Link]
-
Cui, W., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
-
Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry. Available at: [Link]
-
Svinth, M., et al. (2017). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
QIAGEN. (n.d.). What are the most commonly used protease inhibitors?. QIAGEN. Available at: [Link]
-
Sokołowska, E., et al. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. Materials (Basel). Available at: [Link]
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- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the most commonly used protease inhibitors? [qiagen.com]
- 6. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Researcher's Guide to Serine Protease Inhibitors: A Comparative Analysis of 3-Boc-aminomethylbenzamidine and Other Commercially Available Options
In the intricate world of cellular biology and drug discovery, the regulation of protease activity is paramount. Serine proteases, a major class of these enzymes, are critical players in a vast array of physiological processes, from digestion and blood clotting to inflammation and apoptosis. Consequently, the ability to selectively inhibit these proteases is a cornerstone of both basic research and therapeutic development. This guide provides an in-depth comparison of a panel of widely used, commercially available serine protease inhibitors, with a special focus on the emerging benzamidine derivative, 3-Boc-aminomethylbenzamidine.
We will delve into the mechanistic nuances, comparative efficacy, and practical considerations for selecting the appropriate inhibitor for your experimental needs. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their work.
The Central Role of Serine Protease Inhibition
Serine proteases are characterized by a highly conserved catalytic triad, featuring a critical serine residue in the active site. This serine residue acts as a nucleophile to hydrolyze peptide bonds in substrate proteins. The activity of these proteases is tightly regulated in vivo; dysregulation is often associated with disease states, making them attractive drug targets.
In the laboratory, inhibiting unwanted protease activity is crucial for preserving protein integrity during extraction and purification. Furthermore, specific inhibitors are invaluable tools for elucidating the roles of individual proteases in complex biological pathways.
Understanding this compound in the Context of Benzamidine Inhibitors
This compound belongs to the benzamidine class of compounds, which are known competitive inhibitors of trypsin-like serine proteases. The basic benzamidine moiety mimics the side chain of arginine, allowing it to bind reversibly to the S1 pocket of these proteases.
While specific experimental data on the inhibitory potency (IC50 or Ki values) of this compound is not widely available in the public domain, its structure suggests a similar mechanism of action to its parent compound, benzamidine. The addition of the Boc-protected aminomethyl group may influence its binding affinity and specificity for different proteases. Further experimental characterization is required to fully elucidate its performance profile.
Below is a diagram illustrating the general mechanism of competitive inhibition of a serine protease by a benzamidine derivative.
Caption: Workflow for determining inhibitor potency in vitro.
III. Step-by-Step Procedure
-
Prepare Inhibitor Dilutions: Create a series of dilutions of the inhibitor stock solution in the assay buffer. A 10-point, 2-fold dilution series is a good starting point. Include a vehicle control (solvent only).
-
Assay Plate Setup: To a 96-well plate, add the assay buffer and the inhibitor dilutions to their designated wells.
-
Enzyme Addition and Pre-incubation: Add the purified protease to each well. Allow the plate to incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Concluding Remarks
The selection of a serine protease inhibitor is a critical decision that can significantly impact the outcome of an experiment. While broad-spectrum cocktails are useful for general protein protection, a deeper understanding of individual inhibitors is necessary for more targeted applications.
This compound , as a benzamidine derivative, holds promise as a competitive inhibitor of trypsin-like serine proteases. However, the current lack of publicly available performance data necessitates its empirical evaluation by researchers. The protocols and comparative data provided in this guide offer a solid foundation for such investigations.
For routine applications where a well-characterized inhibitor is required, AEBSF presents a compelling alternative to the more toxic and less stable PMSF . For highly specific and potent inhibition, polypeptide inhibitors like Aprotinin may be the preferred choice, despite their higher cost. Benzamidine remains a reliable and cost-effective option for many applications, while Leupeptin offers the advantage of inhibiting both serine and some cysteine proteases.
Ultimately, the optimal choice of inhibitor will depend on the specific experimental goals, the target protease(s), and practical considerations such as cost and desired mechanism of inhibition.
References
Please note that while the following list provides sources for the information presented, it is not an exhaustive list of all available literature on the topic.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- Stürzebecher, J., Prasa, D., Hauptmann, J., Vieweg, H., & Wikström, P. (1998). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 41(14), 2617-2626.
- Gobec, M., Obreza, A., Prijatelj, M., & Mlinarič-Raščan, I. (2018). Selective Cytotoxicity of Amidinopiperidine Based Compounds Towards Burkitt's Lymphoma Cells Involves Proteasome Inhibition. Molecules, 23(10), 2465.
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved from [Link]
-
The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. Retrieved from [Link]
-
Interchim. (n.d.). AEBSF. Retrieved from [Link]
- Sjöberg, V., et al. (2020). Inhibition properties of free and conjugated leupeptin analogues. The FEBS Journal, 287(23), 5145-5158.
- Markwardt, F. (1974). Synthetic inhibitors of serine proteinases. In Protease Inhibitors (pp. 529-537). Springer, Berlin, Heidelberg.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
Navigating the Serine Protease Landscape: A Comparative Cross-Reactivity Profile of 3-Boc-Aminomethylbenzamidine
In the intricate world of drug discovery and biological research, the precise modulation of enzyme activity is paramount. Serine proteases, a vast and functionally diverse family of enzymes, are central players in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. However, the development of specific inhibitors is often hampered by the challenge of cross-reactivity, where an inhibitor binds to and modulates the activity of unintended off-target enzymes, potentially leading to adverse effects and misleading experimental outcomes. This guide provides a comprehensive cross-reactivity and comparative analysis of 3-Boc-aminomethylbenzamidine, a synthetic serine protease inhibitor, designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies to navigate the complexities of serine protease inhibition.
The Significance of the Boc Protecting Group in Benzamidine-Based Inhibitors
Benzamidine itself is a well-established reversible, competitive inhibitor of trypsin-like serine proteases, with its positively charged amidinium group mimicking the side chain of arginine and binding to the negatively charged aspartate residue in the S1 pocket of these enzymes.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group to the aminomethyl substituent at the 3-position of the benzamidine ring, yielding this compound, is a strategic modification. This bulky and hydrophobic Boc group can influence the inhibitor's binding affinity and selectivity by establishing additional interactions with hydrophobic sub-pockets within or near the active site of the target protease.[3] The precise nature of these interactions can either enhance potency towards the desired target or inadvertently increase affinity for off-target proteases.
Cross-Reactivity Profile of Benzamidine Derivatives
| Serine Protease | Inhibition Constant (Ki) of Benzamidine | Reference(s) |
| Trypsin | 21 µM, 35 µM | [4][5] |
| Thrombin | 220 µM, 320 µM | [4][5] |
| Plasmin | 350 µM | [5] |
| Tryptase | 20 µM | [4] |
| Urokinase-type Plasminogen Activator (uPA) | 97 µM | [4] |
| Factor Xa | 110 µM | [4] |
| Human Tissue Kallikrein (hK1) | 1,098 µM | [6] |
Note: Ki values can vary depending on experimental conditions.
This data illustrates that the core benzamidine scaffold exhibits a range of affinities for different serine proteases, highlighting the potential for cross-reactivity. The addition of the 3-Boc-aminomethyl group is expected to modulate this profile, and empirical testing is essential to determine its specific selectivity.
Comparative Analysis with Alternative Serine Protease Inhibitors
To provide a broader context for researchers selecting an appropriate inhibitor, this compound should be compared with other commercially available synthetic serine protease inhibitors, such as nafamostat mesilate and gabexate mesilate. These agents are also known to inhibit a range of trypsin-like serine proteases.
| Inhibitor | Primary Targets | Key Characteristics | Reference(s) |
| This compound | Trypsin-like serine proteases | Reversible, competitive inhibitor. The Boc group may enhance affinity and selectivity through hydrophobic interactions. | [3] |
| Nafamostat Mesilate | Trypsin, Plasmin, Thrombin, Kallikrein, C1r, C1s | Potent, broad-spectrum serine protease inhibitor. Reported to be more potent than gabexate mesilate in vitro. | [7][8] |
| Gabexate Mesilate | Trypsin, Plasmin, Kallikrein | Broad-spectrum serine protease inhibitor. | [7] |
Experimental Protocols for Cross-Reactivity Profiling
To empower researchers to generate their own cross-reactivity data and validate inhibitor performance, we provide detailed, step-by-step methodologies for key experimental workflows.
Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a standard method to determine the inhibitory potency (IC50 or Ki) of a compound against a specific serine protease using a chromogenic substrate.
Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified by measuring its absorbance. The inhibitor's presence will reduce the rate of this reaction in a concentration-dependent manner.
Materials:
-
Purified serine protease of interest
-
Specific chromogenic substrate for the target protease
-
This compound and other inhibitors to be tested
-
Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the protease in assay buffer to the desired working concentration.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the working concentration.
-
Prepare a serial dilution of this compound and other test inhibitors in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the inhibitor dilution (or buffer for the control).
-
Add a fixed volume of the protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add a fixed volume of the pre-warmed chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
If determining the Ki, perform the assay at multiple substrate concentrations to generate Lineweaver-Burk or Dixon plots.
-
Causality Behind Experimental Choices:
-
The choice of chromogenic substrate is critical and must be specific for the protease being assayed to ensure the measured activity is not from a contaminating enzyme.
-
The pre-incubation step is important to allow the inhibitor to reach binding equilibrium with the enzyme before the addition of the substrate.
-
Running the assay in kinetic mode allows for the accurate determination of the initial reaction velocity, which is crucial for reliable IC50 and Ki calculations.
Caption: Workflow for a typical enzymatic inhibition assay.
Activity-Based Protein Profiling (ABPP) for Selectivity Assessment
ABPP is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to covalently label the active sites of enzymes in a complex biological sample, such as a cell lysate or tissue homogenate. Competitive ABPP can be used to assess the selectivity of an inhibitor across an entire enzyme family.
Principle: A biological sample is pre-incubated with the test inhibitor (this compound), which will bind to its target proteases. Subsequently, a broad-spectrum ABP for serine proteases is added. This probe will label the active sites of all accessible serine proteases that were not blocked by the test inhibitor. The protein targets of the inhibitor can then be identified by a decrease in ABP labeling compared to a control sample.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum serine protease ABP (e.g., with a biotin or fluorescent tag)
-
SDS-PAGE gels
-
Streptavidin-HRP conjugate (for biotinylated ABPs) and chemiluminescence substrate or fluorescence gel scanner
-
Mass spectrometer for protein identification
Procedure:
-
Sample Preparation:
-
Prepare a proteome lysate from the cells or tissue of interest.
-
-
Inhibitor Incubation:
-
Incubate aliquots of the lysate with varying concentrations of this compound (or a vehicle control) for a specified time at 37°C.
-
-
ABP Labeling:
-
Add the serine protease ABP to each lysate and incubate for a further period to allow for covalent labeling of the active enzymes.
-
-
Analysis of Labeled Proteins:
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
For fluorescent ABPs: Visualize the labeled proteins directly using a fluorescence gel scanner.
-
For biotinylated ABPs: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.
-
-
Target Identification:
-
Protein bands that show a decrease in labeling in the inhibitor-treated samples compared to the control are potential targets of this compound.
-
Excise these bands from a parallel stained gel and identify the proteins using mass spectrometry.
-
Trustworthiness of the Protocol: This protocol includes a self-validating system. The dose-dependent decrease in ABP labeling provides strong evidence of target engagement. The use of a broad-spectrum ABP allows for the simultaneous assessment of on-target and off-target interactions within the same experiment, providing a comprehensive selectivity profile.
Caption: Competitive ABPP workflow for inhibitor selectivity.
Conclusion and Future Directions
This compound represents a valuable tool for researchers studying serine proteases. Its design, incorporating a Boc-protected aminomethyl group, suggests the potential for modulated selectivity compared to the parent benzamidine molecule. While comprehensive public data on its cross-reactivity is limited, this guide provides the foundational knowledge and robust experimental protocols necessary for its thorough evaluation. By employing systematic enzymatic assays and advanced proteomic techniques like ABPP, researchers can confidently characterize the selectivity profile of this compound and other inhibitors, leading to more precise experimental outcomes and the development of more targeted therapeutics. The generation and publication of such cross-reactivity data for a wider range of inhibitors will be a significant contribution to the scientific community, fostering a deeper understanding of serine protease biology and accelerating drug discovery efforts.
References
-
Arai, T., et al. (1987). [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. Nihon Yakurigaku Zasshi, 90(4), 215-223. [Link]
-
Yamamoto, M., et al. (2016). Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay. Antimicrobial Agents and Chemotherapy, 60(11), 6532–6539. [Link]
-
Cheng, R. C., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(8), 946-951. [Link]
-
Markwardt, F., et al. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
-
Walsmann, P. (1977). [Inhibition of serine proteinases by benzamidine derivatives]. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Shakya, A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 3(42), 11849-11855. [Link]
-
Bieth, J., et al. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimica et Biophysica Acta (BBA) - Protein Structure, 342(2), 350-362. [Link]
-
Chang, J. H., et al. (2009). Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate. Gut and Liver, 3(3), 205–210. [Link]
-
MEROPS. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
-
Andrade, M. A., et al. (1998). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Brazilian Journal of Medical and Biological Research, 31(11), 1435-1442. [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Mode of 3-Boc-aminomethylbenzamidine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modern biophysical and computational techniques to definitively establish the binding mode of 3-Boc-aminomethylbenzamidine to its biological target. As a Senior Application Scientist, the following content moves beyond a simple recitation of protocols, instead offering a deep dive into the strategic application of these methods, grounded in the principles of scientific integrity and causality.
Introduction: The Critical Importance of Binding Mode Confirmation
This compound, a synthetic molecule featuring a benzamidine moiety, is structurally suggestive of interactions with serine proteases or other enzymes that recognize arginine or lysine residues. The tert-butyloxycarbonyl (Boc) protecting group introduces a significant hydrophobic element, potentially influencing its binding orientation and specificity. Elucidating the precise binding mode of this compound is not merely an academic exercise; it is a cornerstone of rational drug design. A definitive understanding of the molecular interactions—the hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern the ligand-target complex is paramount for optimizing potency, enhancing selectivity, and minimizing off-target effects. This guide will navigate the key experimental avenues available to researchers to achieve this critical understanding.
Section 1: The Gold Standard - High-Resolution Structural Elucidation
For an unambiguous, atom-by-atom visualization of the binding interaction, structural biology techniques remain unparalleled.
X-Ray Crystallography: A Static Snapshot of Molecular Recognition
X-ray crystallography provides the highest resolution picture of a protein-ligand complex, revealing the precise orientation of the ligand within the binding pocket and the intricate network of interactions.
Causality Behind Experimental Choices: The decision to pursue co-crystallization versus soaking is a critical first step. Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often preferred when the ligand induces a significant conformational change in the protein. Soaking, on the other hand, involves introducing the ligand to pre-formed apo-protein crystals and is a higher-throughput option when multiple analogs are being investigated. The choice of cryo-protectant is also crucial to prevent ice formation during data collection, which can damage the crystal lattice and compromise data quality.
Experimental Protocol: Co-crystallization of Target Protein with this compound
-
Complex Formation: Incubate the purified target protein with a 5- to 10-fold molar excess of this compound for at least one hour on ice to ensure complex formation. The ligand should be dissolved in a compatible solvent (e.g., DMSO) at a concentration that minimizes the final solvent percentage in the crystallization trial.
-
Crystallization Screening: Employ sparse-matrix screening kits to rapidly test a wide range of crystallization conditions (precipitants, buffers, and additives). Set up sitting or hanging drop vapor diffusion plates at both 4°C and 20°C.
-
Crystal Optimization: Once initial hits are identified, systematically vary the concentrations of the precipitant, buffer pH, and ligand to optimize crystal size and quality.
-
Cryo-protection and Data Collection: Soak the optimized crystals in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. Collect diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-structure. Refine the model, including the ligand, against the electron density map.
Cryo-Electron Microscopy (Cryo-EM): Visualizing Large and Flexible Complexes
For large protein complexes or those resistant to crystallization, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.
Causality Behind Experimental Choices: The choice of grid type and vitrification conditions (e.g., plunge freezing) is critical for obtaining a thin, even layer of ice and a good distribution of particles. The concentration of the protein-ligand complex must be carefully optimized to ensure a sufficient number of particles for data processing without causing aggregation.
Experimental Protocol: Single-Particle Cryo-EM of a Target Complex
-
Complex Preparation: Prepare the protein-ligand complex as described for X-ray crystallography.
-
Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid into liquid ethane using an automated vitrification robot (e.g., Vitrobot).
-
Data Collection: Screen the vitrified grids on a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Collect a large dataset of movie frames.
-
Image Processing and 3D Reconstruction: Perform motion correction, contrast transfer function (CTF) estimation, and particle picking. Classify the particles in 2D and 3D to generate a high-resolution 3D reconstruction of the protein-ligand complex.
Section 2: Characterizing the Interaction in Solution
While structural methods provide a static picture, techniques that probe the interaction in a solution state offer complementary and dynamic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Interface
NMR spectroscopy is a versatile tool that can identify the binding site and provide information on the dynamics of the interaction in solution. Chemical shift perturbation (CSP) studies are particularly powerful for mapping the ligand-binding pocket on the protein surface.
Causality Behind Experimental Choices: Isotopic labeling of the protein (¹⁵N and/or ¹³C) is essential for protein-observed NMR experiments to resolve spectral overlap and enable assignment of resonances. The choice of which nucleus to observe (protein or ligand) depends on the specific question and the properties of the system. For mapping the binding site on the protein, observing the protein's amide signals (¹H-¹⁵N HSQC) is the standard approach.
Experimental Protocol: Chemical Shift Perturbation Mapping
-
Protein Preparation: Express and purify the target protein with ¹⁵N-labeling.
-
NMR Data Acquisition (Apo): Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable buffer. This serves as the reference (apo) state.
-
Titration: Add increasing amounts of a stock solution of this compound to the protein sample.
-
NMR Data Acquisition (Bound): Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon ligand addition. Map these perturbed residues onto the protein structure to delineate the binding site.
Section 3: Quantifying the Binding Affinity and Thermodynamics
Beyond the "where," understanding the "how strongly" is crucial for lead optimization. Techniques that measure the thermodynamics and kinetics of binding provide this vital information.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1]
Causality Behind Experimental Choices: Accurate concentration determination of both the protein and ligand is paramount for reliable ITC data. The choice of buffer is also critical, as buffer mismatch between the syringe and the cell can lead to large heats of dilution, masking the true binding signal. A buffer with a low ionization enthalpy is often preferred.
Experimental Protocol: Determining the Thermodynamic Profile of Binding
-
Sample Preparation: Prepare the purified protein in the cell and this compound in the syringe in the exact same, degassed buffer.
-
ITC Experiment: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free technique that monitors the binding of an analyte (in this case, this compound) to a ligand (the immobilized target protein) in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices: The method of protein immobilization onto the sensor chip can influence its activity. Covalent amine coupling is a common method, but orientation-specific capture methods (e.g., using a His-tag) can ensure a more homogenous surface. The flow rate of the analyte over the sensor surface needs to be optimized to minimize mass transport limitations, which can affect the accuracy of the kinetic analysis.
Experimental Protocol: Kinetic Analysis of Binding
-
Protein Immobilization: Immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir model) to determine the kon, koff, and KD.
Section 4: Computational and Mutagenesis Approaches for Validation
Computational and biochemical methods provide powerful means to predict and validate the binding mode identified by experimental techniques.
Molecular Docking: In Silico Prediction
Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity.
Causality Behind Experimental Choices: The choice of docking software and scoring function can significantly impact the results. It is often advisable to use multiple docking programs to build confidence in the predicted binding pose. The preparation of both the protein (e.g., adding hydrogens, assigning protonation states) and the ligand (e.g., generating 3D conformers) is a critical step for a successful docking simulation.
Workflow: Predicting the Binding Pose
Caption: A simplified workflow for molecular docking.
Site-Directed Mutagenesis: Probing Key Interactions
By mutating specific amino acid residues in the predicted binding site and measuring the impact on ligand binding, site-directed mutagenesis can provide strong evidence to validate a proposed binding mode.
Causality Behind Experimental Choices: The choice of which residue to mutate and what to mutate it to is critical. Alanine scanning, where residues are mutated to alanine, is a common strategy to probe the contribution of side chains to binding. Mutating a residue involved in a key hydrogen bond to an amino acid that cannot form that bond should significantly reduce binding affinity if the predicted mode is correct.
Experimental Protocol: Validating Binding Site Residues
-
Mutagenesis: Generate mutant versions of the target protein with single amino acid substitutions in the putative binding site.
-
Protein Expression and Purification: Express and purify the wild-type and mutant proteins.
-
Binding Assay: Use a suitable binding assay (e.g., ITC or SPR) to measure the binding affinity of this compound to the wild-type and mutant proteins.
-
Data Analysis: Compare the binding affinities. A significant decrease in affinity for a mutant protein provides strong evidence for the involvement of that residue in binding.
Comparative Summary
| Technique | Information Provided | Resolution | Throughput | Strengths | Weaknesses |
| X-Ray Crystallography | 3D structure of complex | Atomic | Low | Unambiguous binding mode | Requires crystals, static picture |
| Cryo-EM | 3D structure of complex | Near-atomic | Low | Applicable to large/flexible complexes | Technically demanding, lower resolution than X-ray |
| NMR Spectroscopy | Binding site mapping, dynamics | Residue-level | Medium | Solution-state, dynamic information | Requires isotopic labeling, protein size limitations |
| Isothermal Titration Calorimetry | KD, n, ΔH, ΔS | - | Medium | Label-free, complete thermodynamic profile | Requires relatively large amounts of sample |
| Surface Plasmon Resonance | kon, koff, KD | - | High | Real-time kinetics, label-free | Requires protein immobilization, potential artifacts |
| Molecular Docking | Predicted binding pose, score | Atomic | High | Fast, cost-effective | Predictions require experimental validation |
| Site-Directed Mutagenesis | Validates key interactions | - | Medium | Provides functional validation | Indirect, requires careful interpretation |
Conclusion
Confirming the binding mode of this compound to its target is a multi-faceted challenge that is best addressed by an integrated approach. While X-ray crystallography or cryo-EM can provide the ultimate structural proof, a combination of solution-based techniques like NMR, ITC, and SPR, coupled with computational modeling and validated by site-directed mutagenesis, offers a robust and comprehensive strategy. The thoughtful application of these methods, guided by a clear understanding of their underlying principles and limitations, will empower researchers to confidently elucidate the molecular basis of this interaction, paving the way for the development of more effective and specific therapeutics.
References
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed.
- Isothermal titration calorimetry to determine association constants for high-affinity ligands - N
- Principles and Experimental Methodologies on Protein-Ligand Binding - Preprints.org.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- X-ray crystallography of protein-ligand interactions - PubMed.
- Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking - Labinsights.
- NMR for Studying Protein-Ligand Interactions - Cre
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance - Nicoya.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
- Protein Small Molecule Interactions - Vajda Lab.
- Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis - PubMed.
- Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs - Springer N
- Site-directed mutagenesis - Wikipedia.
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A Head-to-Head Comparison for the Bench: 3-Boc-Aminomethylbenzamidine vs. Nafamostat in Serine Protease Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of serine protease research, the selection of an appropriate inhibitor is a critical decision that dictates experimental outcomes. Among the myriad of available options, 3-Boc-aminomethylbenzamidine and nafamostat are two widely utilized compounds, each with distinct characteristics. This guide provides a comprehensive, data-driven comparison of these two inhibitors, moving beyond catalog descriptions to offer field-proven insights into their mechanisms, potency, and practical applications. Our objective is to equip you with the necessary information to make an informed choice for your specific research needs.
Unveiling the Inhibitors: A Mechanistic Overview
At a fundamental level, both molecules target serine proteases, but their mode of interaction with the enzyme's active site is profoundly different. This difference is the single most important factor governing their use.
This compound is a classic example of a competitive, reversible inhibitor . Its design is elegantly simple: the benzamidine headpiece acts as a mimic of the arginine side chain, a common substrate recognition motif for trypsin-like serine proteases. This allows it to fit snugly into the S1 specificity pocket of the enzyme, physically blocking the substrate from binding. The "Boc" (tert-butyloxycarbonyl) group serves to protect the aminomethyl linker, increasing the molecule's stability and lipophilicity compared to simpler benzamidine salts. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site, establishing an equilibrium.
Nafamostat , in contrast, is a potent, broad-spectrum inhibitor with a more complex mechanism of action. It is best described as a slow tight-binding substrate that forms a highly stable acyl-enzyme intermediate, rendering the enzyme inactive.[1] This interaction, while sometimes referred to as a reversible covalent bond, is functionally quasi-irreversible due to the extremely slow rate of deacylation.[2] This prolonged, stable inhibition across a wide range of serine proteases is a hallmark of nafamostat's potent activity.[3][4]
Visualizing the Mechanisms of Inhibition
Caption: Equilibrium binding of this compound to the enzyme active site.
Caption: Formation of a stable acyl-enzyme intermediate by Nafamostat.
Core Properties: A Side-by-Side Analysis
A direct comparison of the fundamental properties of these inhibitors reveals their divergent profiles.
| Property | This compound | Nafamostat Mesylate |
| Molecular Weight | 277.36 g/mol | 539.58 g/mol [3][5][6][7] |
| Mechanism of Action | Competitive, Reversible | Slow Tight-Binding, Quasi-irreversible[1][2] |
| Primary Targets | Trypsin-like serine proteases | Broad-spectrum serine proteases (Trypsin, Thrombin, Plasmin, Kallikrein, etc.)[3][4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in water and DMSO[7] |
| Clinical Use | Research purposes only | Clinically approved anticoagulant and treatment for pancreatitis in some countries[1] |
Performance Showdown: A Look at Inhibitory Potency
The most striking difference between the two compounds lies in their inhibitory potency. Nafamostat is, by several orders of magnitude, a more potent inhibitor than benzamidine-based compounds.
| Target Protease | This compound (Estimated IC50/Ki) | Nafamostat (Reported Ki) |
| Trypsin | ~2-80 µM (based on derivatives)[8][9][10] | ~15 nM |
| Thrombin | Micromolar range (likely >10 µM)[10] | ~0.84 µM |
| Tryptase | Not a primary inhibitor | ~95.3 pM |
Note: The values for this compound are estimated based on published data for structurally similar benzamidine derivatives. Direct Ki/IC50 values for this specific compound are not widely reported. Values for Nafamostat are compiled from various supplier datasheets citing primary literature.
This vast difference in potency is a direct result of their mechanisms. The formation of a stable covalent intermediate by nafamostat allows it to achieve profound inhibition at nanomolar, and even picomolar, concentrations.
Designing Your Experiment: A Protocol for Comparative Analysis
To empirically validate the ideal inhibitor for your system, a direct comparison is essential. The following workflow and protocol provide a robust framework for determining IC50 values.
General Workflow for IC50 Determination
Caption: Experimental workflow for comparing inhibitor potency.
Detailed Protocol: Trypsin Inhibition Assay
This protocol uses a common fluorogenic substrate to measure trypsin activity.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC is a specific substrate for trypsin-like enzymes.[11] Cleavage of the substrate after the Arginine (Arg) residue releases the fluorescent AMC (7-amino-4-methylcoumarin) group, providing a direct, quantifiable measure of enzyme activity.
-
Kinetic Measurement: Reading the plate kinetically (multiple reads over time) rather than as a single endpoint provides the initial reaction velocity (V₀). This is more accurate as it is measured when substrate is not yet limiting and product inhibition is negligible.
-
Pre-incubation: Allowing the enzyme and inhibitor to incubate together before adding the substrate is crucial. For a slow, tight-binding inhibitor like nafamostat, this period is essential to allow for the formation of the stable acyl-enzyme intermediate, ensuring an accurate measurement of its true potency.
Materials:
-
Bovine Trypsin
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC hydrochloride[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20
-
Inhibitors: this compound and Nafamostat Mesylate
-
DMSO
-
Black, flat-bottom 96-well assay plate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
-
Prepare a 10 mM stock of the substrate in DMSO. Dilute to a working concentration (e.g., 200 µM) in Assay Buffer.
-
Prepare 10 mM stock solutions of both inhibitors in DMSO.
-
-
Inhibitor Dilutions: Perform serial dilutions of each inhibitor stock in Assay Buffer to create a range of concentrations (e.g., for nafamostat: 1 µM to 0.01 nM; for this compound: 500 µM to 10 µM). Include a buffer-only control (no inhibition) and a vehicle control (DMSO at the highest concentration used).
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of each inhibitor dilution (or control) to the appropriate wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the working trypsin solution to all wells except for a "no enzyme" blank.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate and Read Reaction:
-
Add 25 µL of the working substrate solution to all wells to start the reaction.
-
Immediately place the plate in the reader (pre-warmed to 37°C) and begin kinetic measurements, recording fluorescence every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the V₀ for each well by calculating the slope of the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition vs. log[Inhibitor] and use a non-linear regression (four-parameter logistic) to calculate the IC50 value for each compound.
-
Final Verdict: Selecting the Right Tool for the Job
-
Choose Nafamostat when:
-
You require high potency and near-complete, sustained inhibition of protease activity.
-
Your system involves a broad range of serine proteases that need to be inhibited simultaneously (e.g., studying coagulation cascades or inflammatory responses in cell culture supernatants or lysates).[12][13]
-
The experimental goal is to achieve a functional knockout of protease activity.
-
-
Choose this compound when:
-
You need a reversible, competitive inhibitor to study binding kinetics or for applications where inhibitor washout is required.
-
Your target is a trypsin-like protease , and you want to avoid the broad-spectrum activity of nafamostat.
-
The lower potency is acceptable, and you are working with a purified enzyme system where micromolar concentrations are feasible.
-
You are performing structural studies like X-ray crystallography, where a reversible inhibitor can be more easily co-crystallized with the target enzyme.
-
References
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Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180. PubChem, National Center for Biotechnology Information.
-
Nafamostat mesylate, ≥98% (HPLC). Sigma-Aldrich.
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Nafamostat mesylate (FUT-175) | Serine Protease Inhibitor. MedChemExpress.
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Nafamostat. Grokipedia.
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Nafamostat mesylate. Life Science Production.
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What is Nafamostat Mesilate used for? Patsnap Synapse.
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trypsin inhibition by benzamidine-conjugated molecular glues. Nature.
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Nafamostat. Wikipedia.
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Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. PubMed.
-
What is the mechanism of Nafamostat Mesilate? Patsnap Synapse.
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Delayed administration of nafamostat mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats. Journal of Neuroinflammation.
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Center for Biotechnology Information.
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Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia. National Center for Biotechnology Information.
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Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed.
-
Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. PubMed.
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Boc-Gln-Ala-Arg-AMC hydrochloride | Trypsin Fluorogenic Substrate. MedChemExpress.
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A Senior Application Scientist's Guide to Validating the Efficacy of 3-Boc-aminomethylbenzamidine in a Preclinical Model of Idiopathic Pulmonary Fibrosis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel serine protease inhibitor, 3-Boc-aminomethylbenzamidine, in a new disease model. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, establishing a self-validating system for robust and reproducible results. We will compare its performance against a clinically relevant alternative, Nafamostat Mesylate, and provide detailed methodologies and data interpretation strategies.
Introduction to this compound: A Novel Serine Protease Inhibitor
This compound is a synthetic small molecule designed to inhibit the activity of serine proteases. The core benzamidine structure is a well-established pharmacophore that competitively inhibits serine proteases, such as trypsin, by mimicking the guanidinium group of arginine and lysine residues at the P1 position of their substrates. The "3-Boc-aminomethyl" modification is introduced to potentially enhance selectivity, improve pharmacokinetic properties, or act as a protecting group for targeted delivery.
1.1 Proposed Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of serine proteases. These enzymes feature a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site. Benzamidine-based inhibitors bind to the S1 pocket of the protease, preventing the binding and cleavage of natural substrates. The tert-butyloxycarbonyl (Boc) protecting group may be cleaved in vivo by esterases, releasing the active form of the inhibitor. This prodrug strategy can improve bioavailability and tissue distribution.
Rationale for Idiopathic Pulmonary Fibrosis (IPF) as a New Disease Model
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function.[1][2] A growing body of evidence implicates dysregulated serine protease activity in the pathogenesis of IPF.[3][4]
2.1 The Role of Serine Proteases in IPF Pathogenesis
Several serine proteases are upregulated in the lungs of IPF patients and contribute to fibrosis through multiple mechanisms:
-
Epithelial Injury and Inflammation: Proteases like neutrophil elastase can directly damage alveolar epithelial cells, promoting a pro-inflammatory environment.[5]
-
Activation of Pro-fibrotic Factors: Serine proteases can activate latent transforming growth factor-beta (TGF-β), a master regulator of fibrosis.
-
Extracellular Matrix (ECM) Remodeling: Proteases such as Fibroblast Activation Protein (FAPα) are expressed in fibrotic foci and contribute to the excessive deposition of ECM components like collagen.[6]
-
Coagulation Cascade Activation: The coagulation cascade, which is driven by serine proteases, is often activated in IPF and contributes to fibrin deposition and fibrosis.[4]
Given the central role of serine proteases in IPF, we hypothesize that this compound, by inhibiting these key enzymes, can attenuate the progression of pulmonary fibrosis.
A Step-by-Step Experimental Validation Workflow
A rigorous, multi-tiered approach is essential to validate the therapeutic potential of this compound. This workflow progresses from initial in vitro characterization to in vivo efficacy studies.
In Vitro Characterization
Objective: To determine the inhibitory potency and selectivity of this compound against key serine proteases implicated in IPF.
Protocol: Serine Protease Inhibition Assay
-
Enzymes: Recombinant human trypsin, neutrophil elastase, and FAPα.
-
Substrates: Fluorogenic peptide substrates specific for each enzyme (e.g., Boc-Gln-Ala-Arg-MCA for trypsin-like proteases).[7]
-
Inhibitors: this compound and a known broad-spectrum serine protease inhibitor (e.g., Pefabloc) as a positive control.[8]
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the IC50 value for each enzyme by plotting the percentage of inhibition against the inhibitor concentration.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish a relationship between drug concentration and target engagement in vivo.
Protocol: Murine PK/PD Study
-
Animals: C57BL/6 mice.
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
PK Sampling: Collect blood samples at multiple time points post-administration. Analyze plasma concentrations of the parent compound and its potential active metabolite (after Boc cleavage) using LC-MS/MS.
-
PD/Target Engagement: a. At selected time points, collect lung tissue. b. Prepare lung homogenates and measure the activity of target serine proteases using an ex vivo activity-based probe profiling (ABPP) assay.[9] This technique uses tagged probes that covalently bind to the active site of serine proteases, allowing for quantification of unbound, active enzyme.[10]
-
Data Analysis: Determine key PK parameters (e.g., half-life, bioavailability). Correlate plasma drug concentration with the degree of target protease inhibition in the lung tissue.
In Vivo Efficacy in a Bleomycin-Induced IPF Model
Objective: To evaluate the therapeutic efficacy of this compound in a well-established animal model of pulmonary fibrosis.[2][11][12]
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Model Induction: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[13][14] Control animals receive saline.
-
Treatment Groups:
-
Vehicle Control (Saline + Vehicle)
-
Disease Model (Bleomycin + Vehicle)
-
Treatment Group (Bleomycin + this compound)
-
Positive Control (Bleomycin + Pirfenidone or Nintedanib, current IPF treatments)
-
-
Dosing: Begin daily administration of this compound (dose selected based on PK/PD data) on day 7 post-bleomycin instillation (therapeutic regimen).
-
Efficacy Endpoints (Day 21):
-
Histopathology: Harvest lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring system.
-
Collagen Content: Measure total lung collagen content using a Sircol Collagen Assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for total and differential cell counts (inflammatory markers) and total protein concentration (a measure of lung permeability).[13]
-
Gene Expression: Quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) in lung tissue via qRT-PCR.
-
Comparative Analysis: this compound vs. Nafamostat Mesylate
To establish the relative efficacy of this compound, a head-to-head comparison with a relevant alternative is crucial. Nafamostat Mesylate is a broad-spectrum synthetic serine protease inhibitor used clinically for conditions like pancreatitis and as an anticoagulant.[15][16][17] Its mechanism involves inhibiting a wide array of serine proteases, including thrombin, trypsin, and plasmin.[18][19]
Head-to-Head Study Design
The bleomycin-induced IPF model will be used with an additional treatment arm:
-
Comparator Group: Bleomycin + Nafamostat Mesylate
The dose for Nafamostat will be based on previously published studies in similar models. All efficacy endpoints described in section 3.3 will be assessed for all groups.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Compound | Trypsin | Neutrophil Elastase | FAPα |
|---|---|---|---|
| This compound | Expected Value | Expected Value | Expected Value |
| Nafamostat Mesylate | Expected Value | Expected Value | Expected Value |
Table 2: Comparative Efficacy in Bleomycin-Induced IPF Model
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Collagen (µ g/lung ) | BAL Total Cells (x10^5) |
|---|---|---|---|
| Vehicle Control | |||
| Bleomycin + Vehicle | |||
| Bleomycin + this compound |
| Bleomycin + Nafamostat Mesylate | | | |
Visualization of Key Concepts
Signaling Pathway of Serine Proteases in Fibrosis
Caption: Role of serine proteases in the fibrotic cascade and the point of intervention for this compound.
Experimental Workflow Diagram
Caption: A four-step workflow for validating the efficacy of this compound.
Comparative Study Design Diagram
Caption: Schematic of the head-to-head comparative study design in the bleomycin-induced IPF model.
Conclusion
This guide outlines a robust, scientifically-grounded strategy for validating the efficacy of this compound in a preclinical model of IPF. By systematically progressing from in vitro characterization to in vivo comparative studies, researchers can generate a comprehensive data package to support further development. The emphasis on understanding the "why" behind each experimental step and incorporating self-validating controls is paramount for ensuring the integrity and reproducibility of the findings. This approach will not only determine the potential of this compound as a novel anti-fibrotic agent but also provide a clear benchmark against an existing serine protease inhibitor.
References
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Nafamostat - Wikipedia. Wikipedia. [Link]
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What is the mechanism of Nafamostat Mesilate? (2024-07-17). Patsnap Synapse. [Link]
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Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180. PubChem. [Link]
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What is Nafamostat Mesilate used for? (2024-06-14). Patsnap Synapse. [Link]
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Nafamostat | C19H17N5O2 | CID 4413. PubChem. [Link]
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Protease-activated Receptor-2 and its agonist serine proteases in idiopathic pulmonary fibrosis. ANR. [Link]
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Fibroblast activation protein: a serine protease expressed at the remodeling interface in idiopathic pulmonary fibrosis. PubMed. [Link]
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Mouse models of bleomycin-induced pulmonary fibrosis. PubMed. [Link]
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Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. ResearchGate. [Link]
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Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc. [Link]
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PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. Fraunhofer ITEM. [Link]
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A Review of Proteases and Antiproteases for Immune Regulation and Potential Therapeutic Application in Pulmonary Fibrosis. PubMed Central. [Link]
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Protean proteases: at the cutting edge of lung diseases. European Respiratory Society. [Link]
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Role of Proteases in Chronic Obstructive Pulmonary Disease. Frontiers. [Link]
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Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. PubMed. [Link]
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In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]
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Small-molecule modulators of serine protease inhibitor proteins (serpins). PubMed. [Link]
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Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Publications. [Link]
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Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers. [Link]
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Small, noncovalent serine protease inhibitors. PubMed. [Link]
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Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. PubMed Central. [Link]
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Inhibition of membrane-type serine protease 1/matriptase by natural and synthetic protease inhibitors. PubMed. [Link]
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Identification of Non-Macrocyclic Small Molecule Inhibitors against the NS3/4A Serine Protease of Hepatitis C Virus through in Silico Screening. ACS Publications. [Link]
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Independent Verification of 3-Boc-aminomethylbenzamidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in serine protease inhibition, the purity and structural integrity of chemical probes are paramount. 3-Boc-aminomethylbenzamidine, a key building block and potential inhibitor, is no exception. This guide provides a comprehensive framework for the independent verification of its published data, offering a comparative analysis of expected analytical outcomes and a discussion of its place among alternative serine protease inhibitors.
The Critical Need for Independent Verification
In the realm of drug discovery and chemical biology, the adage "trust, but verify" holds significant weight. The reliability of experimental data hinges on the quality of the reagents used. Commercially sourced or in-house synthesized this compound may contain impurities arising from the synthetic route, incomplete reactions, or degradation. These impurities can lead to misleading biological results, hindering the progress of research. Therefore, independent verification of the compound's identity and purity is not merely a quality control step but a fundamental aspect of rigorous scientific inquiry.
Analytical Verification Workflow
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following workflow outlines the key techniques and expected outcomes.
Caption: A typical workflow for the independent verification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of small molecules. A reverse-phase HPLC method is typically employed for compounds like this compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV at 230 nm and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Expected Data & Comparison:
| Parameter | Expected Result | Potential Discrepancies |
| Purity | A single major peak with >95% area. | Multiple peaks indicating impurities. |
| Retention Time | Consistent across different runs. | Shifting retention times may indicate column degradation or issues with the mobile phase. |
Potential Impurities: The synthesis of this compound typically starts from 3-cyanobenzylamine or 3-aminomethylbenzonitrile. Potential impurities can include unreacted starting materials, byproducts from the Boc-protection step (e.g., di-Boc protected species), or hydrolysis of the Boc group to yield 3-aminomethylbenzamidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Expected ¹H NMR Spectral Data (in CDCl₃, shifts are approximate):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | singlet | 9H |
| -CH₂- | ~4.30 | doublet | 2H |
| Aromatic | ~7.40 - 7.80 | multiplet | 4H |
| Amidine (-NH₂) | Broad singlet | variable | 2H |
| Boc-NH | Broad singlet | variable | 1H |
Expected ¹³C NMR Spectral Data (in CDCl₃, shifts are approximate):
| Carbon | Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~28.5 |
| Boc (-C(CH₃)₃) | ~79.5 |
| -CH₂- | ~45.0 |
| Aromatic | ~127-135 |
| Amidine (C=N) | ~165.0 |
| Boc (C=O) | ~156.0 |
Data Interpretation and Causality: The presence of the characteristic singlet at ~1.45 ppm integrating to 9 protons is a key indicator of the Boc protecting group. The aromatic signals should correspond to a 1,3-disubstituted benzene ring. Any significant deviation from these expected shifts or the presence of unexpected signals should be investigated as potential impurities.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.
Experimental Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
Expected Data:
The expected monoisotopic mass of this compound (C₁₃H₁₉N₃O₂) is 249.1528. In positive mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 250.1601. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 272.1420. The Boc group is known to be labile under certain MS conditions, so a fragment ion corresponding to the loss of the Boc group (m/z 150.0971) may also be present[1].
Comparison with Alternative Serine Protease Inhibitors
This compound belongs to the class of benzamidine-based serine protease inhibitors.[2] The benzamidine moiety mimics the side chain of arginine, a common substrate for many serine proteases, allowing it to bind to the S1 pocket of the enzyme.[3] However, a diverse range of other small molecule serine protease inhibitors exists, each with distinct mechanisms and properties.[4][5][6][7]
| Inhibitor Class | Mechanism of Action | Key Features | Representative Examples |
| Benzamidines | Competitive, reversible binding to the S1 pocket. | Mimics arginine/lysine substrates. Broad-spectrum or can be made selective with modifications. | Benzamidine, this compound, Nafamostat[5] |
| Sulfonyl Fluorides | Irreversible covalent modification of the active site serine. | Forms a stable sulfonyl-enzyme complex. Often highly potent. | Phenylmethylsulfonyl fluoride (PMSF), 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)[8] |
| Diaryl α-Aminophosphonates | Transition-state analogs that form a stable covalent bond with the active site serine. | Highly potent and can be designed for high selectivity. | Various synthetic derivatives.[9] |
| Peptide Aldehydes/Ketones | Form a reversible covalent hemiacetal/hemiketal with the active site serine. | Mimic the tetrahedral intermediate of peptide hydrolysis. | Leupeptin, Antipain |
| Cyclized Peptides | Can engage with regions beyond the S1 pocket, leading to higher specificity. | Greater conformational constraints compared to linear peptides. | Various synthetic and natural products.[5] |
Rationale for Choosing an Inhibitor: The choice of a serine protease inhibitor depends on the specific application. For broad-spectrum inhibition during protein purification, a simple benzamidine or a cocktail of inhibitors may be sufficient.[8] For developing a therapeutic agent, high selectivity and a specific mechanism of action (reversible vs. irreversible) are critical considerations. This compound, with its protected aminomethyl group, serves as a versatile scaffold for further chemical modification to enhance potency and selectivity.
Interpreting Supplier Data and Certificates of Analysis
When sourcing this compound commercially, it is crucial to scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should include:
-
Identity Confirmation: ¹H NMR and Mass Spectrometry data confirming the structure.
-
Purity Assessment: HPLC chromatogram indicating the purity, typically ≥95%.
-
Physical Properties: Appearance, melting point, and solubility.
It is important to note that the stated purity on a CoA may be based on a single analytical technique. As outlined in this guide, a combination of methods provides a more robust verification of the compound's quality.
Conclusion
The independent verification of this compound through a combination of HPLC, NMR, and MS is a critical step to ensure the reliability of research outcomes. By comparing the obtained data with expected values and understanding the potential for impurities, researchers can proceed with confidence in their biological experiments. Furthermore, a clear understanding of its properties in comparison to other classes of serine protease inhibitors allows for the rational selection of the most appropriate tool for a given scientific question. This rigorous approach to chemical probe validation upholds the principles of scientific integrity and accelerates the path to meaningful discoveries.
References
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- Singh, S., et al. (2022).
- BenchChem. (2025).
- Kumar, A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Al-Ghamdi, S., et al. (2022).
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864.
- Sigma-Aldrich. (R)-3-(Boc-amino)piperidine 97. Sigma-Aldrich.
- Sigma-Aldrich. (±)-3-(Boc-aminomethyl)piperidine ≥98.0% (TLC). Sigma-Aldrich.
- Al-Ghamdi, S., et al. (2022).
- Al-Ghamdi, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
- Fluorochem. This compound. Fluorochem.
- Axys, P. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
- ResearchGate. (2025). Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage?
- Ganesan, R., et al. (2017). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. ACS Medicinal Chemistry Letters, 8(12), 1243-1248.
- Oleksyszyn, J., et al. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 16(14), 1671-1684.
- Pipzine Chemicals. (S)-3-Boc-aminopiperidine Supplier China. Pipzine Chemicals.
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A Comparative Guide to the Structure-Activity Relationship of 3-Boc-Aminomethylbenzamidine Analogs as Serine Protease Inhibitors
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 3-Boc-aminomethylbenzamidine analogs, a class of compounds with significant potential as serine protease inhibitors. By examining the structure-activity relationships (SAR) of these molecules, we can elucidate the key chemical features that govern their potency and selectivity, thereby paving the way for the rational design of more effective therapeutic agents.
The benzamidine moiety is a well-established pharmacophore that mimics the guanidinium group of arginine, allowing it to bind effectively to the S1 pocket of many serine proteases. The 3-aminomethyl substitution on the benzamidine ring provides a crucial vector for introducing a variety of substituents, while the tert-butoxycarbonyl (Boc) protecting group allows for systematic modifications to explore the chemical space and optimize inhibitory activity. This guide will delve into the synthesis, biological evaluation, and comparative analysis of these analogs, offering valuable insights for the development of novel serine protease inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound analogs is critically dependent on the nature of the acyl group attached to the aminomethyl nitrogen and the modifications at the C-terminus. The following table summarizes the inhibitory constants (Ki) of a series of Nα-substituted 3-amidinophenylalanine piperazides, which serve as excellent surrogates for this compound analogs, against several key serine proteases. This data, primarily sourced from the work of Stürzebecher et al. (1997), provides a quantitative basis for our SAR discussion.[1][2]
| Compound ID | Nα-Substituent | C-terminal Amide | Thrombin Ki (µM) | Trypsin Ki (µM) | Factor Xa Ki (µM) | Plasmin Ki (µM) |
| 1 | Boc | Piperazide | >100 | 15.0 | >100 | >100 |
| 2 | Acetyl | Piperazide | 1.8 | 1.2 | >100 | 8.5 |
| 3 | Benzoyl | Piperazide | 15.0 | 2.5 | >100 | 12.0 |
| 4 | Dansyl | Piperazide | 0.008 | 0.004 | 12.0 | 0.15 |
| 5 | 2-Naphthylsulfonyl | Piperazide | 0.015 | 0.007 | 18.0 | 0.25 |
| 6 | 4-Tosyl | Piperazide | 0.12 | 0.02 | 35.0 | 1.5 |
| 7 | 4-Methylpiperidide | Dansyl | 0.006 | 0.003 | - | - |
| 8 | Piperidide | Dansyl | 0.006 | 0.003 | - | - |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships for this class of inhibitors:
-
The Critical Role of the Nα-Acyl Group: The nature of the substituent on the aminomethyl nitrogen (the Nα-position) has a profound impact on inhibitory potency. A simple Boc group (Compound 1) results in very weak inhibition of thrombin, factor Xa, and plasmin, with moderate activity against trypsin. Replacing the Boc group with a small acetyl group (Compound 2) significantly improves activity against thrombin and trypsin.
-
Impact of Aromatic and Sulfonyl Moieties: The introduction of larger, more hydrophobic, and electronically distinct groups, such as dansyl (Compound 4) and 2-naphthylsulfonyl (Compound 5), leads to a dramatic increase in inhibitory potency against thrombin, trypsin, and plasmin, with Ki values in the nanomolar range.[1][2] This suggests that these larger moieties can form favorable interactions with secondary binding pockets (S2-S4) of the target proteases. The tosyl group (Compound 6) also confers potent inhibition, though slightly less than the dansyl and naphthylsulfonyl groups.
-
Influence of the C-terminal Amide: While the primary focus of this guide is on the "3-Boc-aminomethyl" portion, the C-terminal modification is also crucial. The use of a piperazide allows for further derivatization. Comparison of piperazide derivatives with piperidide analogs (Compounds 7 and 8) indicates that modifications at this position can fine-tune the inhibitory profile. For instance, 4-substituted piperidides are often preferred for thrombin inhibition.[3]
-
Selectivity Profile: A notable observation is the general trend of higher potency against thrombin and trypsin compared to factor Xa.[1][2] This suggests that the scaffolds presented have a preference for the active site architecture of the former two enzymes. Achieving high selectivity for a specific serine protease often requires careful optimization of the substituents to exploit subtle differences in their active sites. For example, while dansyl and 2-naphthylsulfonyl groups provide high potency, their selectivity between thrombin and trypsin is limited.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and enzymatic evaluation of these analogs are provided below.
General Synthesis of Nα-Acyl-3-amidinophenylalanine Piperazides
The synthesis of the target compounds typically involves a multi-step sequence starting from a protected 3-cyanophenylalanine derivative.
Caption: General synthetic workflow for Nα-acyl-3-amidinophenylalanine piperazides.
Step-by-Step Methodology:
-
Protection of the Amino Group: Start with 3-cyanophenylalanine and protect the α-amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base like triethylamine (TEA) or sodium bicarbonate.
-
Amide Coupling: Activate the carboxylic acid of N-Boc-3-cyanophenylalanine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). React the activated acid with piperazine to form the corresponding piperazide.
-
Amidine Formation: Convert the cyano group to an amidine hydrochloride via the Pinner reaction. This typically involves treating the cyano compound with anhydrous ethanol and hydrogen chloride gas, followed by reaction with ammonia.
-
Deprotection of the Nα-Boc Group: Remove the Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
Final Acylation: React the deprotected α-amino group with the desired acyl chloride or sulfonyl chloride in the presence of a base to yield the final target compound.[1][2]
Serine Protease Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically determined using a chromogenic substrate assay in a microplate format.
Caption: Workflow for a typical serine protease inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions of the serine protease (e.g., thrombin, trypsin) and the corresponding chromogenic substrate (e.g., S-2238 for thrombin, BAPNA for trypsin) in an appropriate assay buffer (e.g., Tris-HCl with CaCl2).
-
Assay Setup: In a 96-well microplate, add a fixed volume of the enzyme solution to each well. Then, add varying concentrations of the inhibitor to the wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically over a set period using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Mechanistic Insights and Target Interaction
The benzamidine group of these inhibitors plays a pivotal role by anchoring the molecule into the S1 specificity pocket of serine proteases, which typically accommodates arginine or lysine residues of the natural substrate. The amidinium group forms strong electrostatic interactions with the carboxylate of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket.
Caption: Schematic of inhibitor binding to a serine protease active site.
The Nα-acyl substituent extends from the S1 pocket towards the S2-S4 subsites. The increased potency observed with bulky and aromatic Nα-substituents, such as dansyl and 2-naphthylsulfonyl groups, is attributed to favorable hydrophobic and/or π-π stacking interactions within these less specific, but important, secondary binding sites. These interactions contribute significantly to the overall binding affinity of the inhibitor.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and their close relatives, such as the Nα-acyl-3-amidinophenylalanine piperazides, provide a clear roadmap for the design of potent serine protease inhibitors. The key takeaways are the essential nature of the benzamidine moiety for S1 pocket binding and the profound influence of the Nα-substituent on potency and selectivity. Future research in this area should focus on fine-tuning the Nα- and C-terminal substituents to achieve greater selectivity for specific serine protease targets, which is a critical requirement for the development of safe and effective drugs. Furthermore, optimizing the physicochemical properties of these inhibitors to improve their pharmacokinetic profiles, including oral bioavailability and metabolic stability, will be crucial for their translation into clinical candidates.
References
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Stürzebecher, J., Prasa, D., Hauptmann, J., Vieweg, H., & Wikström, P. (1997). Synthesis and Structure-Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091–3099. [Link][1][2][4]
-
Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(2), 87-98. [Link]
-
Wagner, G., Voigt, B., & Vieweg, H. (1984). [Synthesis of N-alpha-(arylsulfonylglycyl)amidinophenylalanine amides as highly active inhibitors of thrombin]. Pharmazie, 39(4), 226-230. [Link][3]
-
Okamoto, S., Hijikata, A., Kikumoto, R., Tonomura, S., Hara, H., Ninomiya, K., Maruyama, A., Sugano, M., & Tamao, Y. (1981). Potent inhibition of thrombin by the newly synthesized arginine derivative No. 805. The importance of stereostructure of its hydrophobic carboxamide portion. Biochemical and Biophysical Research Communications, 101(2), 440-446. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Boc-aminomethylbenzamidine
For researchers and scientists at the forefront of drug development, the synthesis and application of novel compounds like 3-Boc-aminomethylbenzamidine are routine. However, the lifecycle of these critical reagents extends beyond their use in experimentation. Proper disposal is a crucial, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Compound: A Foundation for Safe Handling
Core Safety Principles:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required.
-
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5]
-
Waste Stream: Designate a specific waste container for solid this compound and another for solutions containing the compound.
-
Container Specifications:
Step 2: Labeling and Documentation
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[4][5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.
-
Contents: Clearly list all constituents of the waste, including this compound and any solvents, with their approximate concentrations or volumes.[5]
Step 3: Storage of Chemical Waste
The temporary storage of hazardous waste within the laboratory requires careful consideration.
-
Location: Store waste containers in a designated satellite accumulation area near the point of generation.[7]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Incompatibility: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, which may react with amine-containing compounds.[2][5]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and may supply the necessary waste containers and labels.
-
Follow Institutional Protocols: Adhere strictly to your institution's established procedures for hazardous waste disposal.[4][6]
Visualizing the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary: Waste Management at a Glance
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Do not neutralize with strong acids. | Potential for exothermic reaction and hazardous fume generation. |
| Container Headspace | Leave at least 10% headspace. | To accommodate for potential vapor pressure changes. |
| Storage Limit | Do not exceed institutional limits (e.g., 55 gallons) in a satellite accumulation area.[7] | Regulatory compliance and safety. |
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical reagents like this compound is an integral part of the research process. By adhering to these established protocols, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Boc-aminomethylbenzamidine
Hazard Assessment and the Imperative for Proactive Protection
3-Boc-aminomethylbenzamidine, while not extensively characterized in public safety literature, belongs to the family of benzamidine derivatives. Compounds in this class can exhibit irritant properties.[1][2] The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, dermal contact, and ocular contact. Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) is paramount to mitigate these risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[3][4]
Selecting the Appropriate Personal Protective Equipment: A Multi-layered Defense
The selection of PPE should be guided by a risk-based assessment of the procedures being performed. The following recommendations provide a robust baseline for handling this compound in a research and development setting.
Eye and Face Protection: Your First Line of Defense
When handling this compound, particularly in liquid form or when there is a potential for splashing, chemical splash goggles are mandatory.[5][6] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[6] Standard safety glasses with side shields offer minimal protection and are not sufficient for handling this compound.
Hand Protection: Preventing Dermal Exposure
Chemical-resistant gloves are essential to prevent skin contact.[7] Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals.[8] For prolonged operations or when handling larger quantities, double-gloving is recommended to provide an additional layer of protection.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after any suspected contact with the chemical.
Body Protection: Shielding from Spills and Splashes
A laboratory coat is the minimum requirement for body protection when working with this compound.[8][10] For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advisable. Lab coats should be buttoned completely and have long sleeves.
Respiratory Protection: Guarding Against Inhalation
Work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Visualizing PPE Selection: A Risk-Based Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the potential exposure risk.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Protocols: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is as critical as wearing the correct PPE.
Engineering Controls and Work Practices
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][9]
-
Spill Kit: A chemical spill kit appropriate for aminobenzamidine derivatives should be available in the laboratory.[9]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[7] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Summary of Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in a fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Chemical Synthesis | Face Shield & Goggles | Double Nitrile Gloves | Lab Coat & Apron | Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Well-ventilated area |
Disposal of Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Chemical Waste: All waste containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.[11] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines. Never dispose of this chemical down the drain.[10]
Visualizing Waste Disposal: A Decision-Making Process
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Waste Disposal Decision-Making Process.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to these stringent PPE protocols, operational guidelines, and disposal procedures, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
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- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
- Tucker Safety. (n.d.). PPE Requirements – OSHA.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
- EHS Daily Advisor. (2024, April 8). Back to Basics: OSHA's PPE Requirements.
- Ampliqon. (n.d.). Safety considerations for chemical reagents.
- Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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- Apollo Scientific. (n.d.). 3-(Boc-aminomethyl)benzylamine Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025, December 25). (R)-3-(Boc-amino)piperidine Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, April 2). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
- Fisher Scientific. (2011, May 27). N-BOC-1,3-propanediamine Safety Data Sheet.
- Fisher Scientific. (2024, January 22). (S)-3-Aminomethyl-1-Boc-piperidine Safety Data Sheet.
- ChemicalBook. (2023, May 6). 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
